Tolylene Diisocyanate (MIX OF ISOMERS)
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diisocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKJHBMWWAPEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2, Array | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28574-89-2, 6144-18-9, 26006-20-2 | |
| Record name | Benzene, 2,4-diisocyanato-1-methyl-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-diisocyanato-1-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26006-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7026156 | |
| Record name | Toluene 2,4-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68 °F (20 °C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant., Liquid; Liquid, Other Solid, Colorless to pale-yellow solid or liquid (above 71 degrees F) with a sharp, pungent odor; [NIOSH], Melting point = 20 deg C; [ChemIDplus] Colorless to yellow liquid or solid with a sweet, pungent, fruity odor; mp = 19.5-21.5 deg C; [INCHEM PIMs], Clear colorless to pale yellow liquid with a pungent odor; [HSDB] Colorless to yellow liquid with a sharp odor; mp = 14 deg C; [Dow Chemical MSDS], COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR., Colorless to pale-yellow solid or liquid (above 71 °F) with a sharp, pungent odor. | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 2,4-diisocyanato-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2,4-diisocyanate | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diisocyanatomethylbenzene | |
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| URL | https://haz-map.com/Agents/13159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Toluene diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
484 °F at 760 mmHg (EPA, 1998), 251 °C, BP: 126 °C at 11 mm Hg. Reacts with water with evolution of carbon dioxide., Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 484 °F | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
270 °F (EPA, 1998), 127 °C, 260 °F (127 °C), 127 °C c.c., 270 °F for an 80/20% 2,4/ 2,6 TDI mixture, 260 °F | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2244 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2244 at 20 °C/4 °C, Saturated liquid density: 75.879 lb/cu ft; liquid heat capacity: 0.398 Btu/lb-F; liquid thermal conductivity: 1.179 Btu-inch/hr-sq ft-F; liquid viscosity: 3.769 Centipoise (all at 85 °F), Saturated vapor pressure: 0.004 lb/sq in; saturated vapor density: 0.00011 lb/cu ft (all at 130 °F), Relative density (water = 1): 1.2, 1.2244 at 68 °F, 1.22 | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.0 (Air = 1), Relative vapor density (air = 1): 6.0, 6 | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
1 mmHg at 176 °F (EPA, 1998), 0.008 [mmHg], 0.01 [mmHg], 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 8.0X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg at 77 °F, (77 °F): 0.01 mmHg | |
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Color/Form |
Water-white to pale yellow liquid, Clear faintly yellow liquid, Colorless to pale yellow, solid or liquid (above 71 °F), Liquid at room temperature ... Darkens on exposure to sunlight | |
CAS No. |
584-84-9, 1321-38-6, 26006-20-2 | |
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Melting Point |
67.1 to 70.7 °F (EPA, 1998), 20.5 °C, 22 °C, 67.1-70.7 °F, 71 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Reactivity Differences Between 2,4-TDI and 2,6-TDI Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity differences between the two primary isomers of toluene diisocyanate (TDI): 2,4-TDI and 2,6-TDI. Understanding these differences is crucial for professionals in polymer chemistry, materials science, and drug development, as the isomeric composition of TDI significantly influences reaction kinetics, polymer structure, and final product properties.
Introduction to Toluene Diisocyanate (TDI)
Toluene diisocyanate is a highly reactive aromatic diisocyanate, pivotal in the production of polyurethanes. It is commercially available predominantly as a mixture of its 2,4 and 2,6 isomers, typically in ratios of 80:20 or 65:35.[1] Pure 2,4-TDI is also available for specialized applications. The distinct reactivity of each isomer stems from the electronic and steric effects exerted by the methyl group on the toluene ring.
Core Reactivity Differences: Steric and Electronic Effects
The primary driver of the reactivity differences between 2,4-TDI and 2,6-TDI lies in the positioning of the isocyanate (-NCO) groups relative to the methyl group on the aromatic ring.
-
2,4-TDI: This isomer possesses two -NCO groups in non-equivalent positions: one at the 4-position (para) and another at the 2-position (ortho) relative to the methyl group. The -NCO group at the 4-position is significantly more reactive than the one at the 2-position. This is attributed to reduced steric hindrance at the para position, allowing for easier access by nucleophiles such as hydroxyl groups.[2] The methyl group's electron-donating nature also influences the electrophilicity of the isocyanate carbons, but the steric effect is the dominant factor in reactivity differences. The reactivity of the -NCO group at the para position is reported to be approximately four times higher than that of the ortho -NCO group.[2]
-
2,6-TDI: In this symmetrical isomer, both -NCO groups are in the 2- and 6-positions (ortho) relative to the methyl group. Consequently, both isocyanate groups exhibit similar, and lower, reactivity compared to the 4-position -NCO in 2,4-TDI. Their reactivity is comparable to that of the less reactive 2-position -NCO group in 2,4-TDI.[2] However, the reaction of one -NCO group in 2,6-TDI can electronically influence the reactivity of the second -NCO group.
Quantitative Reactivity Data
The following tables summarize the available quantitative data on the reaction kinetics and thermodynamics of 2,4-TDI and 2,6-TDI with alcohols. It is important to note that direct, side-by-side comparative data under identical conditions is limited in the literature.
Table 1: Reaction Rate Constants (k) for TDI Isomers with Alcohols
| Isomer | Reactant | k₁ (L mol⁻¹ s⁻¹) | k₂ (L mol⁻¹ s⁻¹) | Temperature (°C) | Catalyst | Solvent | Reference |
| 2,4-TDI | 2-Methoxyethanol | 42.5 | 1.6 | Not Specified | Not Specified | Not Specified | [3] |
| 2,6-TDI | 2-Methoxyethanol | 5 | 2 | Not Specified | Not Specified | Not Specified | [3] |
| 2,4-TDI | 1-Butanol | - | - | 60 | None | Not Specified | [4] |
| 2,6-TDI | 1-Butanol | - | - | 60 | None | Not Specified | [4] |
k₁ refers to the rate constant for the reaction of the first isocyanate group, and k₂ for the second. Note: The data for 1-butanol did not provide specific rate constants in the cited source but was part of a kinetic study.
Table 2: Activation Energies (Ea) for TDI Isomer Reactions
| Isomer | Reactant | Ea (kJ/mol) | Catalyst | Solvent | Reference |
| 2,4-TDI | 1-Butanol | ~125.5 | None | Liquid Aliphatic Hydrocarbons | [4] |
| 2,4-TDI | Dimerization | 87.9 | None | Not Specified | [5] |
| 2,6-TDI | Dimerization | 98.8 | None | Gas Phase | [5] |
Note: The activation energy for the reaction of 2,4-TDI with 1-butanol was reported as approximately 30 kcal/mol and has been converted to kJ/mol (1 kcal = 4.184 kJ).
Experimental Protocols for Kinetic Analysis
The determination of the reaction kinetics of TDI isomers with hydroxyl-containing compounds can be accomplished through various analytical techniques. Below are detailed methodologies for three common approaches.
Titration Method for Isocyanate Content Determination
This method is a classic approach to determine the concentration of unreacted isocyanate groups at different time points during a reaction.
Principle: An excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) is added to the reaction aliquot. The amine reacts with the unreacted isocyanate groups. The excess, unreacted amine is then back-titrated with a standard acid solution (e.g., hydrochloric acid).
Detailed Protocol:
-
Reaction Setup:
-
In a thermostated reactor vessel, combine the TDI isomer and the alcohol in a suitable dry solvent (e.g., toluene).
-
Initiate the reaction and start timing.
-
-
Sampling:
-
Titration:
-
Allow the quenching reaction to proceed for a set amount of time (e.g., 15 minutes) with gentle stirring.[6]
-
Add an appropriate indicator (e.g., bromophenol blue) or use a potentiometric electrode for endpoint detection.[8]
-
Titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid in a suitable solvent like isopropanol.[6][7]
-
-
Blank Determination:
-
Calculation:
-
The concentration of unreacted isocyanate at each time point can be calculated from the difference in the titration volumes of the blank and the sample.
-
In-Situ FTIR Spectroscopy for Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak.[4][9]
Principle: The stretching vibration of the -N=C=O group gives a strong and distinct absorption band in the IR spectrum, typically around 2270 cm⁻¹.[10] The decrease in the absorbance of this peak over time is directly proportional to the consumption of isocyanate groups.
Detailed Protocol:
-
Instrumentation:
-
Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.[11]
-
-
Reaction Setup:
-
Assemble the reaction in a vessel that allows for the immersion of the ATR probe.
-
Ensure the reaction mixture is well-stirred and maintained at a constant temperature.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent and alcohol mixture before adding the TDI isomer.
-
Initiate the reaction by adding the TDI isomer and immediately begin collecting spectra at regular time intervals (e.g., every 30-60 seconds).[9]
-
-
Data Analysis:
-
Monitor the height or area of the isocyanate peak at ~2270 cm⁻¹ in each spectrum.
-
To account for any changes in the sample pathlength or concentration, normalize the isocyanate peak intensity to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the solvent or a reactant).[9]
-
Plot the normalized isocyanate concentration versus time to obtain the kinetic profile.
-
HPLC Method for Isomer Quantification
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the unreacted 2,4-TDI and 2,6-TDI isomers in a reaction mixture.
Principle: Aliquots of the reaction mixture are taken at different times and derivatized to form stable compounds that can be separated and quantified by HPLC with a suitable detector (e.g., UV or mass spectrometry).
Detailed Protocol:
-
Derivatization Agent:
-
Prepare a solution of a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine or N-benzylmethylamine, in a suitable solvent.[11]
-
-
Sampling and Derivatization:
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a solution containing an excess of the derivatizing agent to quench the reaction and form stable urea derivatives.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.[11]
-
Mobile Phase: A suitable gradient of acetonitrile and water is typically used.
-
Detection: UV detection at a wavelength where the derivatives have strong absorbance (e.g., 254 nm) or mass spectrometry for higher sensitivity and specificity.[11]
-
Inject the derivatized samples into the HPLC system.
-
-
Quantification:
-
Prepare calibration curves using standards of the derivatized 2,4-TDI and 2,6-TDI.
-
Quantify the amount of each unreacted isomer in the samples by comparing their peak areas to the calibration curves.
-
Reaction Mechanisms and Experimental Workflow Diagrams
The following diagrams, created using the Graphviz DOT language, illustrate the key reaction pathway and a typical experimental workflow for kinetic studies.
Urethane Formation Signaling Pathway
References
- 1. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pages.hannainst.com [pages.hannainst.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. hiranuma.com [hiranuma.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Tolylene Diisocyanate Isomer Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tolylene Diisocyanate (TDI) isomer mixtures. Tolylene Diisocyanate, a key component in the synthesis of polyurethanes, is primarily available as mixtures of its 2,4- and 2,6-isomers, most commonly in 80:20 and 65:35 ratios.[1][2][3] Understanding the distinct properties of these mixtures is crucial for their application in research and development, particularly in the formulation of novel polymers and materials. This guide presents key quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the TDI production process and safety handling workflows.
Physicochemical Data of TDI Isomer Mixtures
The physicochemical properties of TDI are significantly influenced by the ratio of its 2,4- and 2,6-isomers. The following tables summarize the key quantitative data for the pure isomers and their common commercial mixtures.
Table 1: General Physicochemical Properties
| Property | 2,4-TDI | 2,6-TDI | TDI 80:20 | TDI 65:35 |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight ( g/mol ) | 174.16 | 174.16 | 174.16 | 174.16 |
| Appearance | Colorless to pale yellow liquid/solid | Colorless to pale yellow solid | Colorless to yellowish liquid | Colorless to yellowish liquid |
| Odor | Sharp, pungent | Pungent | Sharp, pungent | Sharp, pungent |
Table 2: Thermal and Density Properties
| Property | 2,4-TDI | 2,6-TDI | TDI 80:20 |
| Boiling Point (°C) | 251 | 251 | ~251[4] |
| Melting Point (°C) | 21.8 | 68-72 | < 20 |
| Density (g/cm³ at 20°C) | 1.214 | ~1.22 | 1.22 |
| Flash Point (°C) | 132 | - | 132 |
| Autoignition Temperature (°C) | >600 | - | 620 |
Table 3: Vapor Pressure of TDI 80:20 Mixture
| Temperature (°C) | Vapor Pressure (mm Hg) |
| 20 | ~0.01 |
| 25 | 0.02 |
| 38 | - |
| 100 | - |
| 150 | - |
| 200 | - |
| 250 | - |
| 260 | - |
Note: A formula to calculate the vapor pressure of an 80:20 TDI mixture is Log (TDI VP in mm mercury) = 8.7218 - 2,852.8 / Temperature (°K).[5]
Table 4: Viscosity of TDI
| Temperature (°C) | Viscosity (cP) |
| 25 | 3.10 |
| 50 | 1.7 |
Table 5: Solubility of TDI
| Solvent | Solubility |
| Water | Reacts |
| Acetone | Miscible |
| Benzene | Miscible |
| Ether | Miscible |
| Ethanol | Readily soluble |
| Diethyl ether | Readily soluble |
| Ethyl acetate | Readily soluble |
| Carbon tetrachloride | Readily soluble |
Experimental Protocols
Accurate determination of the physicochemical properties of TDI isomers is essential for quality control and research. The following are detailed methodologies for key experiments.
Determination of Isomer Ratio by Gas Chromatography (GC)
Objective: To quantify the percentage of 2,4-TDI and 2,6-TDI in a mixture.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-624 or OV-225).[5]
-
Autosampler.
-
Data acquisition and processing software.
Reagents:
-
TDI sample.
-
High-purity toluene (solvent).
-
High-purity nitrogen (carrier gas).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the TDI sample in toluene. A typical concentration is 1% (w/v).
-
GC Conditions:
-
Injector Temperature: 180°C.
-
Detector Temperature: 250°C.
-
Carrier Gas Flow Rate: 1.0 mL/min.
-
Split Ratio: 5:1.
-
Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 220°C at a rate of 20°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample into the GC. The two isomers will separate based on their boiling points and interaction with the stationary phase, resulting in two distinct peaks in the chromatogram.
-
Quantification: The area of each peak is proportional to the concentration of the corresponding isomer. The percentage of each isomer is calculated using the area normalization method.
Determination of Viscosity
Objective: To measure the dynamic viscosity of TDI isomer mixtures. This protocol is based on ASTM D4889.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type).
-
Constant temperature water bath.
-
Appropriate spindle for the expected viscosity range.
-
Beaker.
Procedure:
-
Temperature Control: Equilibrate the TDI sample to the desired temperature (e.g., 25°C) in the constant temperature water bath.
-
Sample Preparation: Place a sufficient amount of the temperature-equilibrated TDI sample into a beaker.
-
Measurement:
-
Immerse the selected spindle into the TDI sample, ensuring the immersion mark is met.
-
Allow the spindle to rotate at a constant speed until a stable reading is obtained.
-
Record the viscosity reading from the viscometer display.
-
-
Data Reporting: Report the viscosity in centipoise (cP) along with the test temperature and the spindle/speed combination used.
Determination of Density
Objective: To determine the density of liquid TDI isomer mixtures. This protocol is based on ASTM D3505.
Apparatus:
-
Pycnometer (a glass flask with a precise volume).
-
Analytical balance (accurate to 0.1 mg).
-
Constant temperature water bath.
-
Thermometer.
Procedure:
-
Pycnometer Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on the analytical balance.
-
Fill the pycnometer with deionized water of a known temperature.
-
Place the filled pycnometer in the constant temperature water bath to allow it to reach thermal equilibrium.
-
Remove any excess water and reweigh the pycnometer.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
-
Sample Measurement:
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with the TDI sample.
-
Equilibrate the filled pycnometer in the constant temperature water bath.
-
Remove any excess TDI and weigh the pycnometer.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with TDI to get the mass of the TDI sample.
-
Density is calculated by dividing the mass of the TDI sample by the calibrated volume of the pycnometer.
-
Determination of Vapor Pressure by Thermogravimetric Analysis (TGA)
Objective: To determine the vapor pressure of TDI as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Sample pans (e.g., aluminum).
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Instrument Setup:
-
Calibrate the TGA for temperature and mass.
-
Set a constant flow of inert gas (e.g., 50 mL/min).
-
-
Sample Preparation: Place a small, accurately weighed amount of the TDI sample into a TGA pan.
-
Isothermal Measurement:
-
Heat the sample to a specific isothermal temperature.
-
Monitor the rate of mass loss over time. The rate of evaporation is proportional to the vapor pressure at that temperature.
-
-
Temperature Ramp Measurement:
-
Alternatively, heat the sample at a constant rate and record the mass loss as a function of temperature.
-
-
Calculation: The vapor pressure can be calculated from the rate of mass loss using the Langmuir equation, which relates the rate of evaporation to vapor pressure. This often requires calibration with a reference material with a known vapor pressure.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of TDI in various organic solvents.
Apparatus:
-
Vials or test tubes with closures.
-
Vortex mixer or magnetic stirrer.
-
Analytical balance.
-
Spectrophotometer or other suitable analytical instrument for quantification.
Procedure:
-
Qualitative Assessment:
-
Add a small, known amount of TDI (e.g., 100 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Vortex or stir the mixture for a set period at a controlled temperature.
-
Visually inspect the solution for any undissolved TDI. If the TDI completely dissolves, it is considered soluble at that concentration.
-
-
Quantitative Assessment (for sparingly soluble cases):
-
Prepare a saturated solution by adding an excess of TDI to a known volume of the solvent and allowing it to equilibrate for an extended period with agitation.
-
Carefully separate the saturated solution from the undissolved TDI (e.g., by centrifugation and decanting the supernatant).
-
Dilute an aliquot of the saturated solution to a suitable concentration for analysis.
-
Determine the concentration of TDI in the diluted solution using a suitable analytical technique (e.g., UV-Vis spectroscopy by derivatizing the isocyanate).
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Safety Precaution: Due to the reactivity of TDI with moisture, all solubility experiments should be conducted using anhydrous solvents and under a dry, inert atmosphere (e.g., nitrogen or argon).
Visualizations
Industrial Production of Tolylene Diisocyanate
The industrial synthesis of TDI is a multi-step process that begins with toluene. The following diagram illustrates the key stages of production.[6][7][8]
References
- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM | GARDCO [gardco.com]
An In-depth Technical Guide to the Health and Safety of Tolylene Diisocyanate (TDI) Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety research concerning Tolylene Diisocyanate (TDI) isomers, primarily focusing on 2,4-TDI and 2,6-TDI. It is designed to be a thorough resource for researchers, scientists, and professionals involved in drug development and occupational health and safety. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes critical biological pathways.
Executive Summary
Toluene Diisocyanate (TDI) is a highly reactive chemical widely used in the production of polyurethane foams, coatings, and elastomers.[1] Occupational exposure to TDI is a significant health concern, primarily due to its potent respiratory sensitizing properties, leading to occupational asthma.[1] This guide delves into the toxicology of the two main isomers, 2,4-TDI and 2,6-TDI, which are typically produced and used as an 80:20 mixture.[2][3][4] The carcinogenic, respiratory, and genotoxic effects are discussed in detail, supported by quantitative data from key studies and detailed experimental protocols. Furthermore, this guide elucidates the molecular signaling pathways implicated in TDI-induced pathogenesis.
Toxicological Profile
The primary routes of human exposure to TDI are inhalation and dermal contact.[5] The health effects of TDI are extensive, with the respiratory system being the main target organ.
Acute Toxicity
Acute inhalation exposure to TDI can cause severe irritation to the eyes, skin, and respiratory tract.[2] High concentrations can lead to chemical bronchitis and pulmonary edema. The odor of TDI does not provide an adequate warning of hazardous concentrations.
Carcinogenicity
TDI is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from experimental animal studies.[6][7] Oral administration of a commercial-grade mixture of 2,4- and 2,6-TDI has been shown to cause tumors in rats and mice.[6][7] However, inhalation studies have not demonstrated a clear carcinogenic effect.[1] The carcinogenic mechanism is thought to be related to the metabolic conversion of TDI to toluene diamine (TDA), a known animal carcinogen, particularly under conditions of oral exposure where hydrolysis can occur in the acidic environment of the stomach.[1]
Table 1: Summary of Carcinogenicity Data from NTP TR 326 (Gavage Study)
| Species/Sex | Dose (mg/kg) | Organ | Tumor Type | Incidence |
| Rat/Male | 0 | Subcutaneous Tissue | Fibroma/Fibrosarcoma | 4/50 |
| 30 | 13/50 | |||
| 60 | 20/50 | |||
| Rat/Female | 0 | Subcutaneous Tissue | Fibroma/Fibrosarcoma | 5/50 |
| 60 | 15/50 | |||
| 120 | 22/50 | |||
| 0 | Mammary Gland | Fibroadenoma | 14/50 | |
| 60 | 24/49 | |||
| 120 | 30/50 | |||
| 0 | Pancreas | Islet Cell Adenoma | 1/49 | |
| 60 | 6/48 | |||
| 120 | 10/48 | |||
| Mouse/Female | 0 | Liver | Hepatocellular Adenoma | 1/50 |
| 60 | 8/50 | |||
| 120 | 15/50 | |||
| 0 | Circulatory System | Hemangioma/Hemangiosarcoma | 1/50 | |
| 60 | 5/50 | |||
| 120 | 10/50 |
Source: National Toxicology Program Technical Report Series No. 251[7][8]
Respiratory Sensitization and Occupational Asthma
TDI is a well-documented respiratory sensitizer and a leading cause of occupational asthma.[1] Sensitization can occur following a single high-level exposure or repeated low-level exposures. Once sensitized, individuals can experience severe asthmatic reactions, including bronchoconstriction, airway inflammation, and hyperresponsiveness, upon subsequent exposure to even very low concentrations of TDI.[2] Both IgE-mediated and non-IgE-mediated mechanisms are thought to be involved in TDI-induced asthma.
The inflammatory response in the airways of individuals with TDI-induced asthma is characterized by the infiltration of eosinophils, lymphocytes, and neutrophils, and the release of various pro-inflammatory cytokines.[9][10]
Table 2: Key Cytokines Involved in TDI-Induced Asthma
| Cytokine | Role in Asthma Pathogenesis | Reference |
| Interleukin-4 (IL-4) | Promotes Th2 differentiation and IgE production | [11], |
| Interleukin-5 (IL-5) | Eosinophil recruitment and activation | [11], |
| Interleukin-8 (IL-8) | Neutrophil chemoattractant | [12], |
| Interleukin-13 (IL-13) | Airway hyperresponsiveness and mucus production | [13] |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | [9] |
| Transforming Growth Factor-beta (TGF-β) | Airway remodeling | [12] |
| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis and airway remodeling | [12] |
| Matrix Metalloproteinase-9 (MMP-9) | Tissue remodeling | [12] |
Genotoxicity and Mutagenicity
TDI has shown positive results in in vitro genotoxicity assays, including the Ames test and the mouse lymphoma assay, indicating its potential to induce gene mutations.[2] However, in vivo studies, such as the mouse micronucleus assay, have generally been negative.[2] The genotoxicity of TDI is thought to be mediated, at least in part, by its metabolic conversion to TDA.[1]
Table 3: Summary of Genotoxicity Data for TDI
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With S9 | Positive | [1] |
| Mouse Lymphoma Assay | L5178Y cells | With and without S9 | Positive | [2] |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [2] |
Experimental Protocols
Carcinogenicity Bioassay (NTP TR 326)
This study investigated the carcinogenic potential of a commercial-grade TDI mixture (80% 2,4-TDI and 20% 2,6-TDI) administered by gavage to F344/N rats and B6C3F1 mice for 2 years.
-
Test Substance: Commercial-grade TDI (80% 2,4- and 20% 2,6-isomers) in corn oil.
-
Animals: 50 male and 50 female F344/N rats and B6C3F1 mice per dose group.
-
Administration: Gavage, 5 days per week for 105 weeks.
-
Dosage:
-
Male rats: 0, 30, or 60 mg/kg body weight.
-
Female rats: 0, 60, or 120 mg/kg body weight.
-
Male mice: 0, 120, or 240 mg/kg body weight.
-
Female mice: 0, 60, or 120 mg/kg body weight.
-
-
Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly.
-
Pathology: Complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
Respiratory Sensitization Mouse Model
This protocol is a representative model for studying TDI-induced airway inflammation and hyperresponsiveness.
-
Animals: BALB/c mice.
-
Sensitization:
-
Dermal Application: On days 1 and 8, mice receive a dermal application of 2% TDI in a vehicle of acetone and olive oil (AOO) on each ear.[14]
-
-
Challenge:
-
Oropharyngeal Aspiration: On day 15, mice are challenged with a single oropharyngeal aspiration of 0.01% TDI in AOO.[14]
-
-
Endpoints (24 hours post-challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung function in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Cytokine Analysis: Levels of cytokines (e.g., IL-4, IL-5, IFN-γ) in BAL fluid and/or lung homogenates are measured by ELISA.
-
Histopathology: Lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to evaluate inflammation and mucus production.
-
Serum IgE: Total and TDI-specific IgE levels in the serum are measured by ELISA.
-
Ames Test (Bacterial Reverse Mutation Assay)
This assay is used to assess the mutagenic potential of TDI.
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.[15][16]
-
Strains: A standard set of S. typhimurium strains is used to detect different types of mutations (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[15]
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is to detect mutagens that require metabolic activation.[15]
-
Procedure:
-
The test chemical, the bacterial tester strain, and the S9 mix (if used) are combined in molten top agar.
-
The mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.
Signaling Pathways and Mechanisms of Toxicity
TDI-Induced Asthma and Airway Inflammation
The pathogenesis of TDI-induced asthma is complex and involves multiple signaling pathways that lead to airway inflammation and hyperresponsiveness.
-
Activation of Epithelial Cells: TDI can directly activate bronchial epithelial cells, leading to the production of pro-inflammatory cytokines and chemokines such as IL-8, GM-CSF, and RANTES.[17] This activation is mediated through the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the Epidermal Growth Factor Receptor (EGFR)-Extracellular signal-regulated kinase (Erk) pathway.[17]
-
Th2-Dominated Immune Response: In sensitized individuals, TDI exposure triggers a Th2-dominated immune response, characterized by the production of Th2 cytokines like IL-4, IL-5, and IL-13.[11] IL-4 promotes the switching of B cells to produce IgE, while IL-5 is crucial for the recruitment and activation of eosinophils. IL-13 contributes to airway hyperresponsiveness and mucus production.
-
NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. TDI exposure has been shown to activate the NF-κB signaling pathway, leading to the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[13]
-
Oxidative Stress: TDI can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[18] Oxidative stress can damage cellular components and further amplify inflammatory responses.[18][19]
Caption: Signaling pathways in TDI-induced asthma.
Mechanism of Carcinogenicity
The proposed mechanism for TDI-induced carcinogenicity, particularly via the oral route, involves its hydrolysis to Toluene Diamine (TDA), which is a known carcinogen.
Caption: Proposed mechanism of TDI-induced carcinogenesis.
Comparative Toxicology of 2,4-TDI and 2,6-TDI
While most toxicological studies have been conducted on the 80:20 mixture of 2,4- and 2,6-TDI, some research has aimed to differentiate the effects of the individual isomers. A comparative respiratory sensitization study in guinea pigs found no significant isomer-dependent differences in the incidence of hypersensitivity responses when animals were sensitized and challenged with either isomer or cross-challenged.[20] However, subtle differences in their reactivity and metabolism may exist, which could influence their toxicological profiles. The 4-position isocyanate group in 2,4-TDI is more reactive than the 2-position group, while the two isocyanate groups in the symmetrical 2,6-TDI have similar reactivity. This difference in reactivity could affect their interactions with biological macromolecules.
Conclusion
The isomers of Tolylene Diisocyanate, 2,4-TDI and 2,6-TDI, are potent toxicants with the respiratory system being the primary target. The health and safety data clearly indicate that TDI is a powerful respiratory sensitizer, capable of inducing occupational asthma through complex inflammatory and immunological pathways. Furthermore, there is sufficient evidence from animal studies to classify TDI as a potential human carcinogen, particularly through the oral route of exposure, likely due to its hydrolysis to TDA. Genotoxicity data also suggest a mutagenic potential. This technical guide provides a foundational understanding of the health risks associated with TDI isomers, detailed methodologies for key toxicological assessments, and insights into the underlying molecular mechanisms of toxicity. This information is critical for researchers, scientists, and drug development professionals in assessing the risks and developing strategies to mitigate the adverse health effects of TDI exposure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. epa.gov [epa.gov]
- 3. Toluene Diisocyanates (2,4 and 2, 6) - OEHHA [oehha.ca.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. cdc.gov [cdc.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Toluene Diisocyanates - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CPO Piemonte [cpo.it]
- 9. Cytokines in the airway mucosa of subjects with asthma induced by toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of interleukin (IL)-4 and IL-5 proteins in asthma induced by toluene diisocyanate (TDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TDI can induce respiratory allergy with Th2-dominated response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum cytokines markers in toluene diisocyanate-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure to toluene diisocyanate induces dysbiosis of gut-lung homeostasis: Involvement of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toluene diisocyanate and methylene diphenyl diisocyanate: asthmatic response and cross-reactivity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. Toluene diisocyanate (TDI) induces production of inflammatory cytokines and chemokines by bronchial epithelial cells via the epidermal growth factor receptor and p38 mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Environmental Fate and Degradation of Tolylene Diisocyanate (TDI) Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the two primary isomers of tolylene diisocyanate (TDI), 2,4-TDI and 2,6-TDI. Due to their high reactivity, particularly with water, the environmental persistence of TDI isomers is limited. This document details the primary degradation pathways—hydrolysis, photolysis, and biodegradation—supported by available quantitative data, experimental methodologies, and visual representations of key processes.
Executive Summary
Tolylene diisocyanate (TDI) is a high-production-volume chemical primarily used in the manufacturing of polyurethanes. Its environmental fate is largely dictated by its rapid reaction with water, leading to the formation of inert polyurea polymers. This hydrolysis process is the dominant degradation pathway in aquatic and soil environments. In the atmosphere, TDI is subject to photolytic degradation, primarily through reactions with hydroxyl radicals. While TDI itself is not readily biodegradable, its primary degradation product, toluenediamine (TDA), can be biodegraded under specific conditions. This guide synthesizes the current scientific understanding of these processes to provide a detailed resource for environmental risk assessment and management.
Physicochemical Properties of TDI Isomers
The environmental behavior of TDI is influenced by the properties of its two main isomers, 2,4-TDI and 2,6-TDI. Commercially, TDI is most commonly available as an 80:20 mixture of the 2,4- and 2,6-isomers, respectively.
| Property | 2,4-Tolylene Diisocyanate (2,4-TDI) | 2,6-Tolylene Diisocyanate (2,6-TDI) |
| CAS Number | 584-84-9 | 91-08-7 |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Water Solubility | Reacts | Reacts |
| Vapor Pressure | 0.01 mmHg at 20°C | 0.01 mmHg at 20°C |
Environmental Degradation Pathways
The primary pathways for the environmental degradation of TDI isomers are hydrolysis, photolysis, and biodegradation of its transformation products.
Hydrolysis
Hydrolysis is the most significant degradation process for TDI in aquatic and terrestrial environments. The isocyanate (-NCO) groups of TDI are highly reactive with water.
The reaction proceeds rapidly, with a reported half-life of less than a minute in water.[1] The initial reaction with water forms an unstable carbamic acid intermediate, which then decomposes to form toluenediamine (TDA) and carbon dioxide. The highly reactive TDA can then rapidly react with other TDI molecules. The reaction between the amine group of TDA and an isocyanate group of another TDI molecule is estimated to be about 10,000 times faster than the initial hydrolysis reaction of TDI with water.[2] This subsequent reaction leads to the formation of insoluble polyureas, which are the predominant and stable end-products of TDI hydrolysis in the environment.[2]
These resulting polyureas are exceptionally stable, with estimated hydrolysis half-lives ranging from 18,000 to 300,000 years under environmental conditions.[2][3] This high stability means that once formed, these polyurea particles are essentially inert and persist in the environment for geological timescales.
Hydrolysis Pathway of Tolylene Diisocyanate
References
understanding the oligomerization of Tolylene Diisocyanate isomers
An In-depth Technical Guide on the Oligomerization of Tolylene Diisocyanate Isomers
Introduction
Tolylene diisocyanate (TDI) is a crucial raw material in the polyurethane industry, primarily used in the production of flexible foams, coatings, adhesives, and elastomers.[1] It is commercially available as a mixture of 2,4-TDI and 2,6-TDI isomers, typically in 80:20 or 65:35 ratios.[2][3] The reactivity of the isocyanate (-NCO) groups allows for various reactions, leading to the formation of oligomers such as dimers, trimers, and higher-order structures. This oligomerization is a key process that modifies the physicochemical properties of the final polyurethane products, enhancing their thermal and mechanical stability while reducing the volatility and toxicity of the TDI monomer.[4][5] This guide provides a detailed overview of the primary oligomerization pathways of TDI isomers, including dimerization, trimerization, and allophanate formation, supported by quantitative data and experimental methodologies.
The reactivity of the two isocyanate groups in 2,4-TDI differs significantly; the -NCO group at the 4-position is approximately four times more reactive than the group at the 2-position due to steric hindrance from the adjacent methyl group.[3][6] In contrast, the 2,6-TDI isomer is symmetrical, with two -NCO groups of similar reactivity.[3] This difference in reactivity plays a crucial role in the oligomerization process and the resulting product structures.
Dimerization of TDI Isomers
The dimerization of TDI primarily leads to the formation of a four-membered ring structure known as uretdione (a diazetidine-2,4-dione).[1][4] This reaction is reversible, especially at elevated temperatures (around 175°C), which allows uretdiones to be used as a source of in-situ isocyanates for crosslinking applications.[1] The 2,4-TDI isomer readily forms a dimer, with a reported dimerization rate of approximately 0.005% per day at 40°C, while the 2,6-TDI isomer does not typically form dimers under normal storage conditions.[1]
Computational studies have shown that the formation of the uretdione ring is both kinetically and thermodynamically more favorable compared to other potential dimer structures like the oxazetidin-2-one ring.[4] The formation of the uretdione is an exothermic process, whereas the formation of the oxazetidin-2-one is endothermic.[4][7]
Trimerization of TDI Isomers
The cyclotrimerization of TDI results in the formation of a highly stable six-membered isocyanurate ring.[5] These trimers are crucial for crosslinking in polyurethane materials, imparting enhanced thermal stability (up to 200°C) and mechanical properties.[4] The trimerization process can proceed through two distinct mechanisms: a one-step mechanism and a more favorable two-step mechanism.[1][7]
-
One-Step Mechanism: This involves the direct cyclization of three TDI monomers. However, this pathway has a significantly high activation barrier, making it less likely to occur.[1][4]
-
Two-Step Mechanism: This is the kinetically preferred pathway. It involves the initial formation of a dimer intermediate, which then reacts with a third TDI monomer to form the final trimer. This mechanism has substantially lower activation energies for both transition states compared to the one-step process.[1][4]
The formation of higher-order oligomers, such as pentamers and heptamers, can also occur through the continuation of this step-growth polymerization process.[4][8]
Allophanate Formation
In addition to dimerization and trimerization, isocyanates can react with the urethane linkages already formed in a polymer chain. This secondary reaction results in the formation of an allophanate linkage, which acts as a crosslink.[9][10] Allophanate formation is more likely to occur at elevated temperatures and in the presence of excess isocyanate.[9] Although the active hydrogen on the urethane nitrogen is less reactive than those on alcohols or water, this reaction is significant in the final stages of polyurethane curing.[9] The allophanate linkage is thermally reversible, and at temperatures above 100-150°C, it can revert to a urethane and a free isocyanate group.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from computational and experimental studies on TDI oligomerization.
Table 1: Thermodynamic and Kinetic Data for TDI Dimerization
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | |||
| Uretdione (1,1-dimer) | -30.4 kJ/mol | G3MP2B3, 298.15 K | [1][4] |
| Oxazetidin-2-one (1,2-dimer) | 37.2 kJ/mol | G3MP2B3, 298.15 K | [1][4] |
| Activation Energy (Δ#E0) | |||
| Uretdione Formation (2,4-TDI) | 94.4 kJ/mol | Gas Phase, G3MP2B3 | [1][4] |
| Oxazetidin-2-one Formation | ~100 kJ/mol | Gas Phase, G3MP2B3 | [4] |
| Dimerization of 2,4-TDI (Experimental) | 87.9 kJ/mol | 40°C - 100°C |[4] |
Table 2: Kinetic Data for TDI Trimerization
| Mechanism | Transition State | Activation Barrier (Gas Phase) | Activation Barrier (ODCB Solvent) | Reference |
|---|---|---|---|---|
| One-Step | TS | 149.0 kJ/mol | - | [1][4] |
| Two-Step | TS1 | 94.7 kJ/mol | 87.0 kJ/mol | [1][4] |
| TS2 | 60.5 kJ/mol | 54.0 kJ/mol | [1][4] |
| Experimental Activation Energy | - | 66.9 kJ/mol | - |[4] |
Experimental Protocols
General Synthesis of TDI Trimer (Isocyanurate)
This protocol describes a general method for the synthesis of a TDI trimer polyurethane curing agent, based on common laboratory practices.[5][11]
Methodology:
-
Reaction Setup:
-
Under a nitrogen atmosphere, a dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with tolylene diisocyanate (e.g., 100g of an 80/20 isomer mixture) and a suitable solvent like butyl acetate (e.g., 100g).[5]
-
The mixture is stirred for 5-10 minutes to ensure homogeneity.
-
-
Catalysis and Reaction:
-
The reaction mixture is heated to a controlled temperature, typically between 40°C and 80°C.[5]
-
A catalyst solution (e.g., 0.5g of a specialized catalyst like NT CAT P100 in 10mL of butyl acetate) is added dropwise.[5] Various catalysts can be used, including Mannich bases, tertiary amines, or phosphines, to control the selectivity towards trimer formation.[4][12][13]
-
The reaction is maintained at the set temperature for approximately 8 hours.[5] The progress is monitored by periodically measuring the isocyanate (-NCO) content of the solution via titration (e.g., with n-butylamine, following ASTM D2572-97).[14]
-
-
Termination and Product Isolation:
-
When the -NCO content decreases to the target value (e.g., 8.5-9.0%), the reaction is terminated.[5]
-
A termination agent or catalyst poison, such as benzoyl chloride (e.g., 1g) or methyl p-toluenesulfonate, is added to stop the catalytic activity.[5][15]
-
The mixture is held at temperature for an additional 30-60 minutes to ensure complete termination.
-
Finally, the heating and stirring are stopped, and the resulting product, a light-yellow transparent liquid, is cooled and discharged.[5]
-
Computational Methodology for Reaction Analysis
Theoretical investigations into TDI oligomerization often employ ab initio quantum chemical methods to determine reaction pathways and energetics.[1][4]
Methodology:
-
Model System: Phenyl isocyanate is often used as a proxy to study fundamental dimerization reactions before applying the findings to the more complex TDI isomers.[1][4]
-
Computational Method: The G3MP2B3 composite method is frequently employed. This method involves:
-
Geometry Optimization: Initial structures of reactants, transition states, and products are optimized using the B3LYP functional with the 6-31G(d) basis set.[4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.
-
Single-Point Energy Calculations: Higher-level single-point energy calculations are performed to refine the electronic energies.
-
-
Solvent Effects: The influence of the solvent environment (e.g., o-dichlorobenzene, ODCB) can be modeled using implicit solvent models like the SMD (Solvent Model Density) model.[1][7]
-
Data Analysis: From these calculations, key parameters such as standard enthalpies of formation (ΔHf°) and activation energies (Δ#E0) are derived to predict the most favorable reaction pathways.[1][4]
Conclusion
The oligomerization of tolylene diisocyanate is a complex process governed by the relative reactivity of its isomers and the specific reaction conditions. The formation of uretdione dimers and isocyanurate trimers are the predominant pathways, leading to products with increased functionality and stability. Furthermore, secondary reactions, such as allophanate formation, contribute to the crosslink density of the final polyurethane network. A thorough understanding of these reaction mechanisms, supported by both experimental data and computational analysis, is essential for controlling the structure and properties of TDI-based materials for advanced applications in research and industry.
References
- 1. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) [mdpi.com]
- 2. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 4. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdmaee.net [bdmaee.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 10. mdpi.com [mdpi.com]
- 11. US9593089B2 - Process for preparing TDI isocyanurate - Google Patents [patents.google.com]
- 12. US20090143558A1 - Preparation of uretdione polyisocyanates - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US6043332A - Process for the production of light-colored uretdione polyisocyanates - Google Patents [patents.google.com]
The Influence of Isomer Ratios on the Thermal Stability of Tolylene Diisocyanate: A Technical Guide
An in-depth examination of the thermal characteristics of 2,4-TDI, 2,6-TDI, and their common commercial blends, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their stability under thermal stress.
Tolylene diisocyanate (TDI) is a critical component in the synthesis of a wide array of polyurethane-based materials. Commercially, TDI is most commonly available as a mixture of its 2,4 and 2,6 isomers, typically in 80/20 and 65/35 ratios.[1] The thermal stability of these isomers and their mixtures is a crucial factor influencing their storage, handling, and the properties of the final polymeric products. This technical guide provides a detailed overview of the thermal stability of different TDI isomer ratios, including quantitative data, experimental methodologies, and a visualization of key degradation pathways.
Comparative Thermal Stability of TDI Isomers and Blends
The thermal stability of tolylene diisocyanate is influenced by the specific ratio of its 2,4- and 2,6-isomers. While comprehensive, directly comparative studies under identical conditions are limited in publicly available literature, the existing data and related studies on polyurethane degradation provide valuable insights into the thermal behavior of these compounds.
In general, the thermal degradation of TDI is characterized by dimerization, trimerization, and eventually, decomposition into smaller molecules. The susceptibility to these reactions is dependent on temperature and the specific isomer present. The 2,4-TDI isomer, for instance, is known to readily form a dimer, even under normal storage conditions, with the rate of dimerization being approximately 0.005% per day at 40°C.[2] The formation of a dimer from 2,6-TDI under similar conditions is not observed.[2]
Table 1: Physical and Thermal Properties of TDI Isomers and Blends
| Property | 2,4-TDI | 2,6-TDI | 80:20 TDI | 65:35 TDI |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 | 174.16 | 174.16 | 174.16 |
| Melting Point (°C) | 21 | 10.5 | - | - |
| Boiling Point (°C, DSC) | 252-254 | 249 | 247-249 | 244 |
| Flashpoint (°C) | - | - | 132.4 | 128 |
| Autoflammability (°C) | - | - | >595 | >598 |
Data sourced from the American Chemistry Council.[3]
Experimental Protocols for Assessing Thermal Stability
A thorough evaluation of the thermal stability of TDI isomers involves a combination of analytical techniques. The following sections detail the methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the mass loss of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, representative sample of the TDI isomer or mixture (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal events such as melting, crystallization, and decomposition. The ASTM E537 standard test method provides a framework for assessing the thermal stability of chemicals by DSC.[6][7][8]
Experimental Protocol (based on ASTM E537):
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of the TDI isomer or mixture (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum, or high-pressure crucibles for volatile samples). An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate.
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (heat) of decomposition are determined.
Accelerated Aging Study
Accelerated aging studies are performed to predict the long-term stability of a material by subjecting it to elevated temperatures for a shorter period.
Experimental Protocol:
-
Sample Preparation: Samples of the different TDI isomer ratios are placed in sealed, airtight containers to prevent reaction with atmospheric moisture.
-
Aging Conditions: The sealed containers are placed in a temperature-controlled oven at a constant elevated temperature (e.g., 70°C, 100°C). The duration of the study can range from several days to weeks.
-
Sampling: At predetermined time intervals, samples are removed from the oven and allowed to cool to room temperature.
-
Analysis: The aged samples are analyzed for signs of degradation. This can include:
-
Visual Inspection: Observing any changes in color (discoloration).
-
Colorimetric Measurement: Quantifying color change using a spectrophotometer or colorimeter to measure parameters like the CIE Lab* color space.
-
Spectroscopic Analysis (FTIR): Identifying changes in chemical structure, such as the formation of dimer or trimer species, by monitoring the characteristic isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of new peaks.
-
Chromatographic Analysis (GC-MS): Separating and identifying any volatile degradation products.[4]
-
Degradation Pathways and Mechanisms
The thermal degradation of tolylene diisocyanate primarily proceeds through dimerization and trimerization reactions, especially at elevated temperatures. These reactions involve the self-addition of the highly reactive isocyanate groups.
Dimerization
At moderately elevated temperatures, TDI molecules can react with each other to form a four-membered ring structure known as a uretidinedione, or dimer. The dimerization of 2,4-TDI has been reported to have an activation energy of 87.9 kJ/mol.[2]
References
- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) [mdpi.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. osti.gov [osti.gov]
- 6. img.antpedia.com [img.antpedia.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. ASTM E537 : 2024 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry [testecom.bsbstd.co.in]
Spectroscopic Characterization of 2,4-TDI and 2,6-TDI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI). Toluene diisocyanate is a key component in the production of polyurethanes, and the isomeric ratio of 2,4-TDI to 2,6-TDI significantly influences the properties of the final polymer. Accurate characterization of these isomers is therefore crucial for quality control and research and development. This document details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of 2,4-TDI and 2,6-TDI. Both ¹H and ¹³C NMR can be utilized to distinguish between the two isomers based on the distinct chemical environments of their respective protons and carbon atoms.[1]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 2,4-TDI and 2,6-TDI in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.[1][2]
Table 1: ¹H NMR Chemical Shift Data for TDI Isomers in CDCl₃ [1]
| Isomer | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 2,4-TDI | Methyl Protons (-CH₃) | ~2.3 | Singlet |
| Aromatic Protons | ~7.0 - 7.3 | Multiplet | |
| 2,6-TDI | Methyl Protons (-CH₃) | ~2.1 | Singlet |
| Aromatic Protons | ~7.0 - 7.4 | Multiplet |
Table 2: ¹³C NMR Chemical Shift Data for TDI Isomers in CDCl₃
| Isomer | Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| 2,4-TDI | -NCO (C4) | ~135 |
| -NCO (C2) | ~132 | |
| Aromatic Carbons | ~118 - 140 | |
| Methyl Carbon (-CH₃) | ~17 | |
| 2,6-TDI | -NCO (C2, C6) | ~133 |
| Aromatic Carbons | ~115 - 142 | |
| Methyl Carbon (-CH₃) | ~17 |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy of TDI Isomers
This protocol outlines the general steps for acquiring a ¹H NMR spectrum of a TDI sample.
Materials:
-
TDI sample (e.g., 80/20 mixture of 2,4- and 2,6-TDI)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) internal standard
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 10-20 mg of the TDI sample in 0.6-0.7 mL of CDCl₃.
-
Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal standard.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative analysis, a longer relaxation delay is crucial.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals corresponding to the methyl protons of 2,4-TDI and 2,6-TDI to determine their relative ratio.[1]
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis of TDI isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups present in 2,4-TDI and 2,6-TDI. The most prominent feature in the FT-IR spectrum of TDI is the strong absorption band of the isocyanate (-N=C=O) group.[3][4]
Data Presentation: Characteristic FT-IR Absorption Bands
The table below lists the key FT-IR absorption bands for TDI.
Table 3: FT-IR Peak Assignments for Toluene Diisocyanate [3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Isomer Specificity |
| 2250 - 2275 | -N=C=O Asymmetric Stretch | General for isocyanates |
| ~1600, ~1500 | Aromatic C=C Stretch | General for aromatic rings |
| ~810 | C-H Out-of-plane Bending | Can be used to differentiate 2,4-TDI |
| ~780 | C-H Out-of-plane Bending | Can be used to differentiate 2,6-TDI |
Experimental Protocol: FT-IR Spectroscopy of TDI Isomers (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing liquid samples like TDI.
Materials:
-
TDI sample
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the ambient atmosphere.
-
-
Sample Analysis:
-
Place a small drop of the TDI sample directly onto the ATR crystal.
-
Ensure the entire crystal surface is covered.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
-
Cleaning:
-
Carefully clean the TDI sample from the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).
-
Repeat the cleaning process to ensure no residue remains.
-
Visualization: FT-IR (ATR) Experimental Workflow
Caption: Workflow for FT-IR analysis of TDI using the ATR method.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular structure of the TDI isomers. While specific Raman peak assignments for 2,4-TDI and 2,6-TDI are not as readily available in the literature as FT-IR data, the technique can be used to identify characteristic vibrations.
Data Presentation: Expected Raman Shifts
Based on the structure of toluene, characteristic Raman shifts are expected for the TDI isomers.[5]
Table 4: Expected Raman Active Modes for TDI Isomers [5]
| Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | Aromatic C-H Stretch |
| ~2920 | Methyl C-H Stretch |
| ~2250 | -N=C=O Asymmetric Stretch (weak) |
| ~1605 | Aromatic Ring Stretching |
| ~1380 | Methyl C-H Deformation |
| ~1000 | Aromatic Ring Breathing |
| ~785 | Ring-CH₃ Stretching |
Note: The isocyanate stretch is typically weak in Raman spectroscopy.
Experimental Protocol: Raman Spectroscopy of TDI Isomers
This protocol provides a general outline for obtaining a Raman spectrum of a liquid TDI sample.
Materials:
-
TDI sample
-
Raman spectrometer with appropriate laser excitation (e.g., 532 nm or 785 nm)
-
Sample holder (e.g., cuvette or NMR tube)
-
Safety goggles appropriate for the laser wavelength
Procedure:
-
Instrument Setup:
-
Turn on the Raman spectrometer and allow the laser to stabilize.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Sample Preparation:
-
Fill a clean cuvette or NMR tube with the TDI sample.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations.
-
Acquire the Raman spectrum.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction on the acquired spectrum.
-
Identify and analyze the characteristic Raman peaks.
-
Visualization: Raman Spectroscopy Experimental Workflow
Caption: General workflow for Raman spectroscopic analysis of TDI.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For TDI isomers, direct UV-Vis analysis is less common for isomer differentiation than for quantification, often after derivatization. The aromatic ring in the TDI molecule is the primary chromophore responsible for UV absorption.
Data Presentation: UV-Vis Absorption
Direct measurement of TDI in common solvents shows absorption in the UV region. However, for quantitative analysis, especially at low concentrations, derivatization is often employed to shift the absorption to a more easily measurable wavelength and to increase the molar absorptivity.
Table 5: General UV-Vis Absorption Data for TDI
| Wavelength Range (nm) | Chromophore | Notes |
| 200 - 300 | Aromatic Ring | The specific λmax and molar absorptivity can be influenced by the solvent. |
Experimental Protocol: UV-Vis Spectroscopy of a Dilute TDI Solution
This protocol describes the steps for obtaining a UV-Vis spectrum of a TDI solution.
Materials:
-
TDI sample
-
Spectroscopic grade solvent (e.g., hexane or acetonitrile)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of TDI in the chosen solvent of a known concentration.
-
Perform serial dilutions to obtain a series of standard solutions with concentrations in the desired analytical range.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with the TDI solution to be measured and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 400 nm to 200 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
Visualization: UV-Vis Spectroscopy Experimental Workflow
Caption: Workflow for quantitative UV-Vis analysis of TDI.
Conclusion
The spectroscopic techniques of NMR, FT-IR, Raman, and UV-Vis each provide valuable and often complementary information for the characterization of 2,4-TDI and 2,6-TDI. NMR spectroscopy offers detailed structural information and is a primary method for determining the isomeric ratio. FT-IR is a rapid and effective tool for identifying the key isocyanate functional group and can also be used for isomer differentiation. Raman spectroscopy provides additional vibrational information, while UV-Vis spectroscopy is primarily used for quantitative analysis, often following a derivatization step. The selection of the appropriate technique will depend on the specific analytical goal, whether it is qualitative identification, structural elucidation, or quantitative determination of the TDI isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Tolylene Diisocyanate Isomers in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of Tolylene Diisocyanate (TDI) isomers, specifically 2,4-TDI and 2,6-TDI, in a variety of common organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly those involved in polymer chemistry, materials science, and formulation development.
Introduction to Tolylene Diisocyanate (TDI)
Toluene diisocyanate is a crucial aromatic diisocyanate that exists as two primary isomers: 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI).[1] Commercially, TDI is most often available as mixtures of these isomers, typically in ratios of 80:20 or 65:35 (2,4-TDI to 2,6-TDI).[1] These compounds are highly reactive and are key components in the production of polyurethanes, which have widespread applications in foams, coatings, adhesives, and elastomers.[2][3] Understanding the solubility of TDI isomers is paramount for their effective use in various formulations and for ensuring safe handling and processing.
Solubility of TDI Isomers: A Qualitative and Quantitative Overview
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in a given solvent. For TDI isomers, solubility is a critical parameter for reaction kinetics, process design, and the quality of the final polyurethane product.
Qualitative Solubility
Both 2,4-TDI and 2,6-TDI are generally characterized by their good solubility in a wide range of common organic solvents. They are often described as "soluble" or "miscible," with the latter indicating that they can be mixed in all proportions without separating into two phases. The qualitative solubility of TDI isomers in various organic solvents is summarized in the tables below. It is important to note that TDI reacts with water and alcohols.[2][3][4]
Table 1: Qualitative Solubility of 2,4-Tolylene Diisocyanate (2,4-TDI) in Organic Solvents [2][3][4][5][6][7]
| Solvent Classification | Solvent | Solubility |
| Ketones | Acetone | Soluble / Miscible |
| Aromatic Hydrocarbons | Benzene | Soluble / Miscible |
| Toluene | Soluble / Miscible | |
| Ethers | Diethyl Ether | Miscible |
| Diglycol Monomethyl Ether | Miscible | |
| Chlorinated Hydrocarbons | Carbon Tetrachloride | Miscible |
| Chlorobenzene | Soluble / Miscible | |
| o-Dichlorobenzene | Soluble | |
| Aliphatic Hydrocarbons | Kerosene | Miscible |
| Oils | Olive Oil | Miscible |
Table 2: Qualitative Solubility of 2,6-Tolylene Diisocyanate (2,6-TDI) in Organic Solvents [2]
| Solvent Classification | Solvent | Solubility |
| Ketones | Acetone | Soluble |
| Aromatic Hydrocarbons | Benzene | Soluble |
Quantitative Solubility Data
Despite extensive research, specific quantitative solubility data for TDI isomers in various organic solvents at different temperatures remains limited in publicly available literature. The terms "soluble" and "miscible" are prevalent, indicating a high degree of solubility, but precise numerical values are not consistently reported. This lack of quantitative data highlights an area for further experimental investigation to enable more precise control over processes involving TDI solutions.
Experimental Protocols for Determining TDI Solubility
The determination of the solubility of TDI isomers in organic solvents can be performed using established laboratory methods. A detailed experimental protocol based on the gravimetric "shake-flask" method, coupled with a suitable analytical technique for concentration measurement, is provided below.
Gravimetric Shake-Flask Method
This is a classical and reliable method for determining the equilibrium solubility of a solid solute in a liquid solvent.[8][9]
Objective: To determine the mass of TDI that can dissolve in a specific volume of an organic solvent at a given temperature to form a saturated solution.
Materials:
-
2,4-TDI or 2,6-TDI (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Conical flasks with stoppers
-
Thermostatically controlled water bath or incubator
-
Analytical balance (accurate to ±0.0001 g)
-
Syringe filters (chemically compatible with the solvent and TDI)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the TDI isomer to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.[8]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, a syringe fitted with a chemically resistant filter can be used.
-
-
Gravimetric Analysis:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a fume hood. Gentle heating in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of TDI can be used to expedite this process.
-
Once the solvent is completely evaporated, cool the dish or vial in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved TDI is the difference between the final weight of the dish/vial with the residue and the initial weight of the empty dish/vial.
-
Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Analytical Methods for Concentration Determination
As an alternative to gravimetric analysis, the concentration of TDI in the saturated solution can be determined using instrumental analytical methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive and specific method for determining the concentration of TDI isomers.[10][11][12]
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the TDI isomer in the chosen organic solvent with known concentrations.
-
Inject these standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analyze the Saturated Solution:
-
After preparing the saturated solution as described in the shake-flask method, withdraw a sample of the supernatant and filter it.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its peak area.
-
-
Calculate Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
UV-Visible Spectroscopy:
For aromatic compounds like TDI, UV-Vis spectroscopy can be a straightforward method for concentration determination, provided the solvent does not absorb significantly in the same wavelength range.
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the TDI isomer in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the TDI isomer in the solvent with known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
-
Analyze the Saturated Solution:
-
Prepare the saturated solution using the shake-flask method.
-
Withdraw and filter a sample of the supernatant.
-
Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculate Solubility:
-
Use the calibration curve to find the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Visualizing the Experimental Workflow
The logical flow of the experimental procedure for determining the solubility of TDI isomers can be effectively visualized using a diagram.
References
- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. Toluene diisocyanate CAS#: 26471-62-5 [chemicalbook.com]
- 3. oltchim.ro [oltchim.ro]
- 4. Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toluene Diisocyanates - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Measurement of Toluene Diisocyanate (TDI) in the Working Environment : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. Determination of toluene diisocyanate in air by HPLC and band-tape monitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of Toluene Diisocyanate (TDI) and Polyol Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core chemical principles governing the reaction between toluene diisocyanate (TDI) and polyols, the fundamental reaction for the synthesis of a wide range of polyurethanes. This document details the reaction kinetics, catalytic influences, and potential side reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
The Fundamental Urethane Reaction
The synthesis of polyurethane is centered on the nucleophilic addition of a hydroxyl group (-OH) from a polyol to an isocyanate group (-NCO) of TDI. This reaction forms the characteristic urethane linkage. Toluene diisocyanate, typically used as an 80:20 mixture of its 2,4- and 2,6-isomers, possesses two isocyanate groups with differing reactivities. The -NCO group at the 4-position (para) is significantly more reactive than the -NCO group at the 2-position (ortho) due to reduced steric hindrance from the adjacent methyl group. This reactivity difference is a key factor in the polymerization process.[1]
Uncatalyzed Reaction Mechanism
In the absence of a catalyst, the reaction proceeds through the nucleophilic attack of the oxygen atom of the polyol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of the urethane bond. The reaction kinetics can be described by a second-order rate law.[1]
Uncatalyzed reaction pathway of TDI and a polyol.
Catalyzed Reaction Mechanism
Catalysts are crucial in industrial polyurethane production to accelerate the reaction rate and control the final properties of the polymer. Organotin compounds, such as dibutyltin dilaurate (DBTDL), and tertiary amines are common catalysts.
DBTDL, a Lewis acid, functions by coordinating with the oxygen of the isocyanate group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydroxyl group.[2] Amine catalysts, on the other hand, can form an active complex with the hydroxyl group, enhancing its nucleophilicity.[3]
DBTDL-catalyzed reaction mechanism.
Quantitative Reaction Kinetics
The reaction between TDI and polyols follows a second-order kinetic model. The rate constants for the para-NCO (k1) and ortho-NCO (k2) groups differ significantly. The presence and type of catalyst, as well as the temperature, have a profound impact on these rate constants and the overall reaction profile.
| Catalyst | Temperature (°C) | k1 (para-NCO) (L·mol⁻¹·min⁻¹) | k2 (ortho-NCO) (L·mol⁻¹·min⁻¹) | Ea1 (kJ·mol⁻¹) | Ea2 (kJ·mol⁻¹) | Reference |
| Uncatalyzed | 30 | 1.4 x 10⁻⁴ | - | ≥6 | - | [1] |
| DBTDL | 30 | 6.02 x 10⁻⁴ | 3.08 x 10⁻⁴ | 1178 | 1021 | [4] |
| FeAA | - | - | - | - | - | [1] |
Note: Data is compiled from studies on TDI with polypropylene glycol (PPG) and hydroxyl-terminated polybutadiene (HTPB). k2 and activation energies (Ea) were not always reported for all conditions. FeAA stands for ferric acetylacetonate.[1][4]
Potential Side Reactions
Besides the primary urethane-forming reaction, several side reactions can occur, particularly at elevated temperatures or in the presence of excess isocyanate or contaminants like water. These side reactions can lead to branching and cross-linking, significantly affecting the properties of the final polymer.
-
Allophanate Formation : An isocyanate group can react with a urethane linkage to form an allophanate linkage. This reaction typically occurs at temperatures above 100-120°C and introduces a cross-linking point.[5]
-
Biuret Formation : In the presence of water, isocyanates first react to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a urea linkage. Subsequently, another isocyanate can react with the urea linkage to form a biuret structure, another source of cross-linking.[6][7]
-
Isocyanurate Formation (Trimerization) : In the presence of specific catalysts (e.g., tertiary amines, metal carboxylates), isocyanate groups can trimerize to form a highly stable, six-membered isocyanurate ring. This creates a rigid, highly cross-linked structure.
Main urethane reaction and significant side reactions.
Experimental Protocols
Synthesis of a TDI-Based Prepolymer
This protocol describes the synthesis of an isocyanate-terminated prepolymer, a common first step in two-step polyurethane production.[8][9]
Materials:
-
Toluene diisocyanate (TDI)
-
Poly(propylene glycol) (PPG), dried under vacuum
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Heating mantle and temperature controller.
Procedure:
-
Charge the three-necked flask with a pre-calculated amount of TDI. The typical molar ratio of TDI to polyol is at least 2:1 to ensure isocyanate termination.[9]
-
Begin stirring and purge the system with dry nitrogen to maintain an inert atmosphere.
-
Heat the TDI to 40°C.[8]
-
Add the dried PPG dropwise from the dropping funnel over a period of 1-3 hours. Maintain the reaction temperature between 70°C.[8][10]
-
After the addition is complete, continue the reaction for an additional 3 hours at 70°C to ensure complete reaction of the hydroxyl groups.[8]
-
Cool the resulting prepolymer to room temperature under a nitrogen blanket.
-
The free isocyanate content can be determined by standard titration methods (e.g., ASTM D2572) to confirm the reaction endpoint.
In-Situ Monitoring of Reaction Kinetics by FTIR-ATR Spectroscopy
This protocol outlines a method for real-time monitoring of the TDI-polyol reaction by tracking the consumption of the isocyanate group.[11][12][13]
Experimental Setup:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped for reaction monitoring (e.g., ABB MB-Rx).[12]
-
Accessory: Attenuated Total Reflectance (ATR) immersion probe (e.g., ZrO₂ ATR probe) connected via optic fibers.[12]
-
Reactor: Jacketed glass reactor with ports for the ATR probe, mechanical stirrer, temperature probe, and nitrogen inlet.
-
Software: Real-time data acquisition and analysis software (e.g., Horizon MB™ FTIR).[12]
Procedure:
-
Assemble the reactor and insert the ATR probe, ensuring a proper seal.
-
Charge the reactor with the polyol and any solvent, and bring the mixture to the desired reaction temperature (e.g., 50-90°C).[11]
-
Initiate stirring and begin collecting background spectra. A reference spectrum is typically taken in the pure polyol/solvent mixture.[12]
-
Inject the stoichiometric amount of TDI into the reactor to start the reaction.
-
Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds).[12]
-
Monitor the reaction progress by observing the decrease in the area or height of the characteristic NCO stretching peak, which appears around 2270 cm⁻¹.
-
The concentration of NCO groups over time can be calculated using a Beer-Lambert law correlation, allowing for the determination of kinetic rate constants.
Workflow for kinetic monitoring via FTIR-ATR.
References
- 1. researchgate.net [researchgate.net]
- 2. wernerblank.com [wernerblank.com]
- 3. CN104497265A - Preparation method of low free TDI (toluene diisocynate) polyurethane elastomer prepolymer - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. research.itu.edu.tr [research.itu.edu.tr]
Methodological & Application
Application Notes and Protocols for the Analytical Separation of Tolylene Diisocyanate (TDI) Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of Tolylene Diisocyanate (TDI) isomers, primarily focusing on the two most common isomers: 2,4-TDI and 2,6-TDI. These methods are crucial for quality control, environmental monitoring, and safety assessment in various industries, including the production of polyurethane foams, coatings, and elastomers.[1]
Introduction
TDI is a key component in polyurethane production, and the ratio of its isomers, typically 80:20 or 65:35 of 2,4-TDI to 2,6-TDI, significantly influences the properties of the final polymer.[2] Accurate analytical methods are therefore essential to determine and control this isomeric ratio. The primary analytical techniques employed for the separation and quantification of TDI isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] Due to the high reactivity of the isocyanate groups, derivatization is often required, particularly for HPLC analysis, to form stable compounds suitable for detection.[4]
Analytical Methods Overview
Several instrumental methods are available for the analysis of TDI isomers, each with its advantages and limitations.
-
Gas Chromatography (GC): A well-established method for quantifying TDI isomers, offering speed and accuracy.[2] It is particularly useful for analyzing the purity of raw TDI materials.
-
High-Performance Liquid Chromatography (HPLC): Widely used for determining TDI concentrations in various matrices, including air and material extracts.[3][5] HPLC methods often involve derivatization to enhance sensitivity and selectivity, and can be coupled with mass spectrometry (MS) for ultra-trace level detection.[6][7][8]
-
Other Techniques: While GC and HPLC are the most common, other methods like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for isomer ratio determination.[2]
Gas Chromatography (GC) Method for TDI Isomer Separation
This protocol outlines a GC method for the separation and quantification of 2,4-TDI and 2,6-TDI isomers in technical grade TDI.
Experimental Protocol
1. Sample Preparation:
- Prepare a solution of the TDI sample in a dry, inert solvent such as toluene or cyclohexane. A typical concentration is around 1 g of TDI in 100 mL of solvent. Ensure all glassware is thoroughly dried to prevent reaction of TDI with moisture.
2. GC System and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent with Flame Ionization Detector (FID) |
| Column | Megabore capillary column, e.g., DB-17 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or OV-225.[9][10] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[10] |
| Injector Temperature | 280 °C.[10] |
| Detector (FID) Temp | 250 °C |
| Oven Temperature Program | Initial temperature 60°C for 2 min, ramp at 5°C/min to 230°C and hold for 3 min, then ramp at 15°C/min to 280°C and hold for 10 min.[10] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1.[10] |
3. Data Analysis:
- Identify the peaks for 2,4-TDI and 2,6-TDI based on their retention times, which should be determined using certified reference standards.
- Quantify the isomers using area normalization. The percentage of each isomer is calculated from the peak area of that isomer relative to the total peak area of all TDI isomers.
Performance Data
| Parameter | 2,4-TDI | 2,6-TDI | Reference |
| Accuracy | 96% | 90% | [2] |
| Precision (%RSD) | < 2% | < 2% | [2] |
Experimental Workflow (GC)
Caption: Workflow for the GC analysis of TDI isomers.
High-Performance Liquid Chromatography (HPLC) Method for TDI Isomer Separation
This protocol describes an HPLC method for the determination of 2,4-TDI and 2,6-TDI, particularly in air samples or extracts from materials, after derivatization.
Derivatization
Due to the high reactivity and poor UV absorbance of native TDI, derivatization is essential for sensitive and stable analysis by HPLC. The isocyanate groups are reacted with a derivatizing agent to form a stable urea derivative that can be readily detected.
Common Derivatizing Agents:
-
1-(2-Methoxyphenyl)piperazine (MP): A widely used and effective derivatizing agent.[11]
-
1-(2-Pyridyl)piperazine (1-2 PP): Used for sampling and analysis of TDI in workplace atmospheres.[5]
-
Ethanol (EtOH): Can be used as a derivatizing agent.[11]
-
9-(Methylaminomethyl)anthracene (MAMA): Another amine-based derivatizing agent.[11]
Experimental Protocol
1. Sample Collection and Derivatization (Air Samples):
- Draw a known volume of air through a sampling cassette containing a glass-fiber filter impregnated with 1-(2-pyridyl)piperazine (1-2 PP).[5]
- The TDI in the air reacts with the 1-2 PP on the filter to form stable urea derivatives.
- Extract the filter with a suitable solvent, such as acetonitrile, for HPLC analysis.
2. Sample Preparation and Derivatization (Material Extracts):
- Extract the material (e.g., polyurethane foam) with a solvent containing the derivatizing agent. A suggested system is a toluene solution of 1-(2-methoxyphenyl)-piperazine (MP).[11]
- Perform multiple extractions to ensure complete recovery of the TDI.[11]
3. HPLC System and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV or Fluorescence Detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm or Fluorescence (Excitation/Emission wavelengths depend on the derivative) |
4. Data Analysis:
- Identify the peaks of the derivatized 2,4-TDI and 2,6-TDI based on the retention times of standards.
- Quantify the concentrations using an external standard calibration curve prepared with derivatized TDI standards.
Performance Data (HPLC-CIS-MS/MS)
For ultra-trace analysis, HPLC coupled with Cold Ion Spray Tandem Mass Spectrometry (CIS-MS/MS) provides significantly lower detection limits.[6]
| Parameter | 2,4-TDI | 2,6-TDI | Reference |
| LOD (in solution) | 0.039 ng/mL | 0.100 ng/mL | [6] |
| LOD (in foam) | 0.078 ng/g | 0.200 ng/g | [6] |
| Reproducibility | > 92% | > 93% | [6][8] |
Experimental Workflow (HPLC)
Caption: Workflow for the HPLC analysis of TDI isomers.
Summary of Quantitative Data
The following table summarizes the performance of the described analytical methods for TDI isomer separation.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Accuracy/Reproducibility | Reference |
| GC-FID | 2,4-TDI | Technical Grade TDI | - | Accuracy: 96% | [2] |
| 2,6-TDI | Technical Grade TDI | - | Accuracy: 90% | [2] | |
| HPLC-UV | 2,4-TDI | Air Sample (20 L) | 0.55 ppb (0.078 µg) | - | [5] |
| 2,6-TDI | Air Sample (20 L) | 0.48 ppb (0.068 µg) | - | [5] | |
| HPLC-CIS-MS/MS | 2,4-TDI | Solution | 0.039 ng/mL | Reproducibility: >92% | [6][8] |
| 2,6-TDI | Solution | 0.100 ng/mL | Reproducibility: >93% | [6][8] | |
| 2,4-TDI | Polyurethane Foam | 0.078 ng/g | Reproducibility: >92% | [6][8] | |
| 2,6-TDI | Polyurethane Foam | 0.200 ng/g | Reproducibility: >93% | [6][8] |
Conclusion
The choice of analytical method for the separation of TDI isomers depends on the specific application, the required sensitivity, and the sample matrix. Gas chromatography is a robust and accurate method for determining the isomer ratio in bulk TDI. For trace-level analysis in environmental or occupational settings, HPLC with derivatization is the preferred method, with HPLC-MS/MS offering the highest sensitivity for detecting unreacted TDI in materials. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers and professionals working with tolylene diisocyanate.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. scribd.com [scribd.com]
- 3. Measurement of Toluene Diisocyanate (TDI) in the Working Environment : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. store.astm.org [store.astm.org]
- 6. Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Techniques for Quantifying Toluene Diisocyanate (TDI) Isomer Ratios
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toluene diisocyanate (TDI) is a critical component in the manufacturing of polyurethanes, with its isomeric ratio, primarily 2,4-TDI and 2,6-TDI, significantly influencing the final polymer's properties. Accurate quantification of these isomers is essential for quality control and safety monitoring. This document provides detailed application notes and protocols for the quantification of TDI isomer ratios using High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable analytical technique. The following sections detail sample preparation, derivatization, chromatographic conditions, and data analysis, supplemented with quantitative data tables and graphical representations of the experimental workflow.
Introduction
Toluene diisocyanate (TDI) is a highly reactive aromatic diisocyanate used extensively in the production of flexible polyurethane foams, coatings, and elastomers. Commercial TDI is typically a mixture of 2,4- and 2,6-isomers, with the most common ratios being 80:20 and 65:35 (2,4-TDI:2,6-TDI). The specific isomer ratio has a profound impact on the polymerization reaction kinetics and the physical properties of the resulting polyurethane. Therefore, precise and accurate measurement of the TDI isomer ratio is crucial for ensuring product consistency and performance.
High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical method for the separation and quantification of TDI isomers. Due to the high reactivity of the isocyanate groups, direct analysis is challenging. Consequently, a derivatization step is typically employed to convert the TDI isomers into stable, UV-active or fluorescent derivatives prior to HPLC analysis. This application note outlines various established HPLC methods, providing detailed protocols for researchers and analysts.
Experimental Protocols
Sample Preparation and Derivatization
Accurate quantification begins with proper sample preparation and efficient derivatization. The choice of derivatizing agent is critical for achieving the desired sensitivity and selectivity.
1.1. Derivatizing Agents:
Several reagents are used to derivatize isocyanates. Some common examples include:
-
1-(2-Pyridyl)piperazine (1-2PP): Widely used for air sampling and analysis of diisocyanates.
-
1-(2-Methoxyphenyl)piperazine (1,2-MP): Another effective derivatizing agent for TDI and other isocyanates.
-
9-(N-methylaminomethyl)anthracene (MAMA): A fluorescent reagent that enhances detection sensitivity.
-
Dibutylamine (DBA): Used in various studies for the derivatization of isocyanates.
1.2. Protocol for Derivatization of TDI in a Liquid Sample:
This protocol is a general guideline and may require optimization based on the specific sample matrix and concentration of TDI.
-
Sample Collection: Accurately weigh a known amount of the TDI-containing sample into a volumetric flask.
-
Solvent Addition: Dilute the sample with a suitable solvent such as toluene or acetonitrile.
-
Derivatization Reaction:
-
Prepare a solution of the chosen derivatizing agent (e.g., 1-2PP) in the same solvent.
-
Add an excess of the derivatizing agent solution to the sample solution. The reaction is typically rapid.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature to ensure complete derivatization.
-
-
Sample Filtration: Filter the derivatized sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC injection.
HPLC Instrumentation and Conditions
The separation of derivatized TDI isomers is typically achieved using reversed-phase HPLC.
2.1. HPLC System:
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or fluorescence) is required.
2.2. Chromatographic Conditions:
The following table summarizes typical HPLC conditions for the analysis of derivatized TDI isomers.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |
| Column | C8, 25 cm x 4.6 mm, 10 µm | C18 or PYE (Pyrenylethyl) |
| Mobile Phase A | 0.1 M Ammonium Acetate Buffer (pH 6.2) | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or Gradient Elution | Isocratic Elution (e.g., 85:15 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | Ambient |
| Detector | UV at 254 nm or Fluorescence | UV at 254 nm |
| Injection Volume | 10 - 20 µL | 10 µL |
Note: The specific gradient or isocratic conditions will need to be optimized to achieve baseline separation of the 2,4-TDI and 2,6-TDI derivative peaks. The use of a pyrenylethyl (PYE) column can offer unique selectivity for aromatic isomers due to π-π interactions.
Quantitative Data
The following tables present a summary of quantitative data from various studies on the HPLC analysis of TDI isomers.
Table 1: Detection Limits of TDI Isomers with Different Derivatization Agents and Detectors
| Derivatizing Agent | Detector | 2,4-TDI Detection Limit | 2,6-TDI Detection Limit | Reference |
| 1-(2-Pyridyl)piperazine (1-2PP) | UV | 1.3 µg/m³ (in air) | 1.6 µg/m³ (in air) | |
| 1-(2-Methoxyphenyl)piperazine (1,2-MP) | UV-MS | 0.011 µg/mL | 0.002 µg/mL | |
| - | HPLC-CIS-MS-MS | 0.039 ng/mL | 0.100 ng/mL |
Table 2: Recovery of TDI Isomers Using Different Derivatization and Extraction Methods
| Method | 2,4-TDI Recovery | 2,6-TDI Recovery | Reference |
| DBA Derivatization | 96% | 92% | |
| 1-2PP Derivatization (Air Sampling) | 80.3% | 86.4% | |
| Syringe-based extraction with 1-(2-methoxyphenyl)-piperazine | Good agreement between labs (RSD 30-40%) | Good agreement between labs (RSD 30-40%) |
Table 3: Isomer Ratios of Commercial TDI Quantified by Chromatography
| Source | 2,4-TDI (%) | 2,6-TDI (%) | Other Impurities (%) | Analytical Method | Reference |
| Bayer | 76.40 | 22.30 | 1.30 | Gas Chromatography | |
| BASF | 75.60 | 22.70 | 1.80 | Gas Chromatography | |
| Across | 76.70 | 21.70 | 1.60 | Gas Chromatography |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of TDI isomer ratios by HPLC.
Application Note: Trace Analysis of TDI Isomers by Gas Chromatography
Abstract
Toluene diisocyanate (TDI) is a key component in the production of polyurethane polymers. Commercial TDI is typically a mixture of 2,4-TDI and 2,6-TDI isomers, and the ratio of these isomers significantly influences the mechanical properties of the final polymer.[1] Consequently, accurate and sensitive analytical methods are required for the quality control of TDI and for monitoring its presence at trace levels in various matrices, including environmental and biological samples. This application note details two primary gas chromatography (GC) based methods for the analysis of TDI isomers: direct analysis by GC with Flame Ionization Detection (FID) and a more sensitive trace analysis method involving derivatization followed by GC-Mass Spectrometry (GC-MS).
Introduction
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For TDI analysis, GC offers the necessary resolution to separate the 2,4- and 2,6-isomers. Direct analysis is suitable for quality control of technical grade TDI, where concentrations are high.[1] However, for trace analysis in complex matrices such as air, water, or biological fluids, a derivatization step is often necessary to improve volatility, thermal stability, and detector response.[2][3][4][5][6][7] This typically involves hydrolyzing the TDI isomers to their corresponding toluene diamines (TDA), followed by acylation to form stable, electron-capturing derivatives.[2][3][4]
Method 1: Direct Analysis of TDI Isomers by GC-FID
This method is applicable for the quality control of TDI raw material to determine the isomer ratio.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TDI sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with toluene (an aprotic solvent is crucial as TDI is reactive with active hydrogen).[1]
-
For analysis, prepare a working solution of approximately 10 µg/mL in a suitable solvent for GC analysis.[8]
-
Transfer the final solution to a 1.5 mL glass autosampler vial.[8]
-
-
GC-FID Conditions:
Quantitative Data
The performance of the direct GC-FID method is summarized in Table 2. The method demonstrates good accuracy for the quantification of the main TDI isomers.[1]
Table 1: GC-FID Instrumental Parameters for Direct TDI Isomer Analysis
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent or similar with FID | [1] |
| Column | DB-17 (30 m x 0.53 mm ID) or OV-225 | [1][9] |
| Injector Temperature | 210°C | [1] |
| Detector Temperature | 250°C | [1] |
| Carrier Gas | Nitrogen or Helium | [1][11] |
| Flow Rate | 1.0 mL/min | [11] |
| Injection Volume | 1 µL | [11] |
| Split Ratio | 5:1 | [11] |
| Oven Program | 60°C (hold 2 min), ramp at 8°C/min to 190°C, then at 25°C/min to 230°C | [1] |
Table 2: Performance of Direct GC-FID Method for TDI Isomer Analysis
| Isomer | Accuracy |
| 2,4-TDI | 96% |
| 2,6-TDI | 90% |
Data sourced from Mhase et al.[1]
Workflow Diagram
Method 2: Trace Analysis by Derivatization and GC-MS
This method is highly sensitive and specific, making it suitable for determining trace levels of TDI in environmental or biological matrices. The protocol involves the hydrolysis of TDI to toluene diamine (TDA), followed by derivatization with heptafluorobutyric anhydride (HFBA) or a similar reagent.[2][3][4]
Experimental Protocol
-
Sample Preparation (Urine Example):
-
Pipette 0.1 mL of urine into a hydrolysis tube.[2]
-
Add 1.5 mL of 6 M HCl containing deuterated TDA isomers as internal standards.[12]
-
Hydrolyze the sample at 100°C overnight to convert TDI-protein adducts to free TDA.[12]
-
Cool the sample and neutralize by adding 5 mL of saturated NaOH solution.[12]
-
Extract the free TDA into 2 mL of toluene by vortexing.[12]
-
Centrifuge to separate the phases and transfer the toluene (upper) layer to a clean vial.
-
Add 10 µL of heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) to the toluene extract to derivatize the TDA isomers.[2][12]
-
Remove excess reagent and acid by extracting with a 1 M phosphate buffer solution (pH 7.5).[12]
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
A summary of typical GC-MS conditions is provided in Table 3. A non-polar or low-polarity column like a DB-5 or HP-5 is commonly used.
-
Quantitative Data
This derivatization method allows for very low detection limits, making it ideal for biological monitoring and other trace analysis applications.[12]
Table 3: GC-MS Instrumental Parameters for Derivatized TDA Isomer Analysis
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent or similar with Mass Spectrometer | [2][13] |
| Column | HP-5 or similar (30 m x 0.32 mm, 0.25 µm) | [10] |
| Injector Temperature | 250°C | [13] |
| Carrier Gas | Helium | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Injection Volume | 1 µL | [13] |
| Oven Program | 90°C (hold 30 min), ramp at 40°C/min to 280°C (hold 5.25 min) | [13] |
| MS Source | Electron Ionization (EI) | [13] |
| Ionization Energy | 70 eV | [13] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | [2][12] |
Table 4: Performance of Derivatization GC-MS Method for TDA Analysis
| Parameter | Value | Reference |
| Matrix | Human Urine or Plasma | [12] |
| Detection Limit | < 0.05 µg/L | [12] |
| Precision (RSD at 1 µg/L) | 1.6% (2,6-TDA), 3.5% (2,4-TDA) | [12] |
Workflow Diagram
Conclusion
Gas chromatography provides robust and reliable methods for the analysis of TDI isomers. For quality control of bulk TDI, a direct GC-FID method offers sufficient accuracy and precision. For trace-level quantification in complex matrices, a method involving hydrolysis, derivatization, and GC-MS analysis is superior, providing excellent sensitivity and specificity. The choice of method depends on the specific application, required sensitivity, and the nature of the sample matrix.
References
- 1. scribd.com [scribd.com]
- 2. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. A gas chromatographic procedure for the determination of airborne MDI and TDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. scispace.com [scispace.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Analysis of Toluene Diisocyanate by Using Capillary Gas Chromatography [journal.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. CN108279276A - The assay method of toluene di-isocyanate(TDI) residual quantity in a kind of sponge brassiere - Google Patents [patents.google.com]
- 12. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of TDI-Based Prepolymers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene diisocyanate (TDI) is a key raw material in the synthesis of a wide range of polyurethane prepolymers used in coatings, adhesives, sealants, and elastomers. The isomeric composition of TDI, typically a mixture of 2,4- and 2,6-isomers, and its reaction with polyols significantly influence the final properties of the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural characterization of these prepolymers.[1] It provides valuable insights into the isomeric structure, degree of polymerization, and the nature of the urethane linkages formed. This application note provides detailed protocols and data interpretation guidelines for the structural elucidation of TDI-based prepolymers using ¹H and ¹³C NMR spectroscopy.
Principles of NMR Spectroscopy for Prepolymer Characterization
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the chemical structure of the molecule.
For TDI-based prepolymers, key structural features can be identified and quantified:
-
Isomer Ratio: The ratio of 2,4-TDI to 2,6-TDI isomers in the prepolymer can be determined by integrating the distinct signals of their methyl and aromatic protons in the ¹H NMR spectrum.
-
Urethane Bond Formation: The reaction of isocyanate groups with hydroxyl groups from the polyol to form urethane linkages can be monitored by the appearance of characteristic N-H proton signals in the ¹H NMR spectrum and carbonyl carbon signals in the ¹³C NMR spectrum.[1][2]
-
Polyol Incorporation: Signals from the polyol backbone can be identified and integrated to understand its incorporation into the prepolymer chain.
-
Side Reactions: The presence of side products, such as allophanate or biuret linkages, can be detected by their unique NMR signatures.
Experimental Protocols
Materials and Equipment
-
TDI-based prepolymer sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Pasteur pipettes and glass wool
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation Protocol
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 20-50 mg of the TDI-based prepolymer sample into a clean, dry vial. For ¹³C NMR, a higher concentration may be needed.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a common choice due to its ability to dissolve a wide range of polyurethane prepolymers and its high boiling point.[2]
-
Homogenization: Gently swirl or vortex the vial to ensure the prepolymer is completely dissolved. The solution should be clear and free of any suspended particles.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[3]
-
Internal Standard: Add a small amount of TMS to the NMR tube as an internal reference (δ = 0.0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 300 MHz
-
Solvent: DMSO-d₆
-
Temperature: Room temperature
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 75 MHz
-
Solvent: DMSO-d₆
-
Temperature: Room temperature
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or higher (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
2D NMR Spectroscopy (COSY, HSQC, HMBC):
For more complex structures, 2D NMR techniques can be employed to establish connectivity between protons and carbons. Standard pulse sequences available on modern NMR spectrometers can be used. These experiments are invaluable for unambiguously assigning signals, especially in cases of spectral overlap.
Data Presentation and Interpretation
Quantitative ¹H NMR Data
The following table summarizes the characteristic ¹H NMR chemical shifts for TDI-based prepolymers in DMSO-d₆.
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| Urethane N-H | 8.5 - 10.0 | Two distinct signals may be observed due to the non-equivalence of urethane bonds.[1] |
| Aromatic (TDI ring) | 6.5 - 8.1 | Complex multiplet patterns that can be used to differentiate between 2,4- and 2,6-isomers.[1] |
| Polyol Backbone | 3.0 - 4.5 | Specific shifts depend on the polyol structure (e.g., polypropylene glycol, polyethylene glycol). |
| Methyl (TDI ring) | 1.9 - 2.3 | Two distinct signals can be used to quantify the 2,4- and 2,6-isomer ratio.[1] |
Quantitative ¹³C NMR Data
The following table provides typical ¹³C NMR chemical shift ranges for key functional groups in TDI-based prepolymers.
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| Urethane Carbonyl (C=O) | 152 - 158 | The chemical shift can be sensitive to the local environment and neighboring groups.[4] |
| Aromatic (TDI ring) | 110 - 140 | A complex set of signals corresponding to the different carbon atoms in the TDI ring. |
| Polyol Backbone | 60 - 80 | Specific shifts are characteristic of the polyol used. |
| Methyl (TDI ring) | 15 - 20 | The chemical shifts of the methyl carbons can also be used for isomer differentiation. |
Mandatory Visualizations
Caption: Reaction scheme for the formation of a TDI-based prepolymer from TDI isomers and a polyol.
Caption: Workflow for the structural elucidation of TDI-based prepolymers using NMR spectroscopy.
References
Application Notes and Protocols for the Synthesis of Polyurethane Elastomers Using Tolylene Diisocyanate (TDI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethane (PU) elastomers utilizing tolylene diisocyanate (TDI). The information is intended to guide researchers in the development and characterization of these versatile polymers for a range of applications.
I. Introduction
Polyurethane elastomers are a significant class of polymers known for their exceptional mechanical properties, including high tensile strength, tear resistance, and elasticity.[1][2] These properties are tunable and are primarily dictated by the specific formulations and synthesis processes employed.[2][3] Tolylene diisocyanate (TDI), a highly reactive aromatic diisocyanate, is a key building block in the synthesis of many commercial polyurethane elastomers due to its cost-effectiveness and the excellent performance it imparts to the final material.[3][4]
The synthesis of TDI-based polyurethane elastomers typically involves the reaction of TDI with a polyol to form a prepolymer, which is then chain-extended and cured to create the final cross-linked network.[5][6][7] The choice of polyol (e.g., polyether or polyester), chain extender, and the ratio of isocyanate to hydroxyl groups (NCO/OH ratio) are critical parameters that allow for the tailoring of the elastomer's properties to meet the demands of specific applications.[3][5]
II. Key Synthesis Parameters and Their Effects
The mechanical properties of TDI-based polyurethane elastomers are highly dependent on several key formulation and process variables.[3] Understanding the influence of these parameters is crucial for the rational design of materials with desired performance characteristics.
| Parameter | Effect on Mechanical Properties | Reference |
| NCO/OH Ratio (R-value) | An increase in the NCO/OH ratio generally leads to an increase in tensile strength and a decrease in elongation at break.[8] | [8] |
| Chain Extender | The type and concentration of the chain extender influence the hard segment domains, affecting properties like hardness, tear strength, and resilience. | [1][9] |
| Crosslinking Coefficient | A volcano-shaped relationship has been observed between tensile strength and the crosslinking coefficient.[3] | [3] |
| Curing Temperature | Curing temperature can have a non-monotonic effect on elongation at break.[3] There is a net positive interactive effect among the R-value, chain extension coefficient, and curing temperature on mechanical performance.[3] | [3] |
| Polyol Type | The choice of polyol (e.g., polyester vs. polyether) significantly impacts the final properties. For instance, PCL-based elastomers can exhibit excellent tear and stress-strain properties, while retaining superior compression set and resilience similar to polyether-based elastomers.[9] | [9] |
III. Experimental Protocols
The following protocols outline the general procedures for the synthesis and characterization of TDI-based polyurethane elastomers.
A. Two-Step Synthesis of TDI-Based Polyurethane Elastomer Film
This protocol is a generalized method based on common laboratory practices for synthesizing polyurethane elastomer films.[3][7]
Materials:
-
Tolylene diisocyanate (TDI) (e.g., 80/20 mixture of 2,4- and 2,6-isomers)
-
Polyol (e.g., Poly(butylene terephthalate) - PBT, Polytetramethylene ether glycol - PTMEG, Hydroxyl-terminated polybutadiene - HTPB)
-
Chain extender (e.g., 1,4-Butanediol - BDO, 3,5-dimethyl-thioltoluenediamine - DMTDA)
-
Crosslinker (as needed)
-
Solvent (if required for viscosity control, e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Prepolymer Formation:
-
In a four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel, add a calculated amount of the chosen polyol.
-
Heat the polyol to a specified temperature (e.g., 60-80 °C) under a nitrogen atmosphere while stirring to ensure dryness.[7]
-
Add the calculated amount of TDI to the reactor. The reaction to form the NCO-terminated prepolymer is typically carried out at a temperature between 80-100 °C for a duration of 1 to 2 hours.[7] The progress of the reaction can be monitored by titrating for the NCO content.
-
-
Chain Extension and Curing:
-
Cool the prepolymer to a suitable temperature (e.g., 60 °C).
-
Add the degassed chain extender and any crosslinker to the prepolymer with vigorous stirring.[7]
-
After thorough mixing, cast the liquid polymer mixture into a pre-heated Teflon mold.[3][7]
-
Degas the cast mixture in a vacuum oven for approximately 15-60 minutes to remove any entrapped air bubbles.[3][7]
-
Cure the elastomer in an oven at a specified temperature (e.g., 80-110 °C) for a predetermined time (e.g., 12-24 hours).[7]
-
Post-cure the elastomer at room temperature for several days (e.g., 7 days) to ensure the completion of the reaction.[3][7]
-
B. Characterization Methods
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized polyurethane and to monitor the reaction progress by observing the disappearance of the NCO peak.
-
Procedure:
-
Acquire FTIR spectra of the initial reactants (TDI and polyol) and the final cured polyurethane elastomer.
-
Record spectra over a wavenumber range of 4000 cm⁻¹ to 500 cm⁻¹.[7]
-
A key indicator of successful polymerization is the significant decrease or disappearance of the characteristic NCO stretching peak at approximately 2270 cm⁻¹.[3]
-
2. Mechanical Testing:
-
Purpose: To evaluate the tensile properties of the polyurethane elastomer.
-
Procedure:
-
Prepare dumbbell-shaped specimens from the cured elastomer sheets according to ASTM D412 standards.[3]
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength (MPa) and elongation at break (%).
-
3. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Purpose: To determine the thermal transitions, such as the glass transition temperature (Tg), of the soft and hard segments of the polyurethane elastomer.
-
Procedure:
-
Heat a small sample of the elastomer in a DSC instrument under a nitrogen atmosphere.
-
Scan a temperature range from approximately -80 °C to 250 °C at a heating rate of 10 °C/min.
-
The glass transition temperatures will appear as step changes in the heat flow curve.
-
IV. Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes in the synthesis of TDI-based polyurethane elastomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. TDI and MDI of Polyurethane Materials [chinapolyparts.com]
- 6. CN104497265A - Preparation method of low free TDI (toluene diisocynate) polyurethane elastomer prepolymer - Google Patents [patents.google.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. (PDF) Preparation and properties of cast polyurethane elastomers with molecularly uniform hard segments based on 2,4-toluene diisocyanate and 3,5-dimethyl-thioltoluenediamine (2009) | Xiao-Dong Chen | 23 Citations [scispace.com]
Formulation of High-Performance Adhesives Using Toluene Diisocyanate (TDI) Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of high-performance polyurethane (PU) adhesives using different isomers of toluene diisocyanate (TDI). It explores the influence of 2,4-TDI and 2,6-TDI isomer ratios on the physicochemical and mechanical properties of the resulting adhesives.
Introduction
Toluene diisocyanate (TDI) is a key raw material in the production of polyurethane adhesives, valued for their strong adhesion, flexibility, and durability.[1][2] TDI is commercially available primarily as a mixture of two isomers: 2,4-TDI and 2,6-TDI. The most common blends are 80:20 (TDI-80) and 65:35 (TDI-65) ratios of 2,4-TDI to 2,6-TDI.[1][2] The choice of isomer blend is critical as it significantly impacts the reaction kinetics, pot life, and the final performance characteristics of the adhesive.
The reactivity of the two isocyanate (-NCO) groups on the TDI molecule differs. In 2,4-TDI, the -NCO group at the 4-position is sterically less hindered and thus more reactive than the group at the 2-position.[3] The 2,6-TDI isomer, being symmetrical, has two -NCO groups of similar reactivity.[3] This difference in reactivity between the isomers provides a powerful tool for formulators to tailor the properties of the adhesive to specific application requirements.
Influence of TDI Isomer Ratio on Adhesive Properties
The ratio of 2,4-TDI to 2,6-TDI in the formulation has a profound effect on the morphology and performance of the resulting polyurethane adhesive. A higher proportion of the symmetric 2,6-TDI isomer generally leads to more ordered polymer chains, enhancing the microphase separation between the hard and soft segments of the polyurethane.[3]
This enhanced separation and increased hydrogen bonding in formulations with higher 2,6-TDI content can be correlated with improvements in certain mechanical properties. While specific data for adhesives is proprietary and varies with the full formulation, a study on flexible polyurethane foams using different TDI isomer ratios provides valuable insights that can be extrapolated to adhesive systems.
Data Presentation
The following table summarizes the effect of the TDI isomer ratio on key properties of polyurethane materials, based on a study of flexible foams. These trends are expected to be similar in adhesive formulations.
| Property | TDI Isomer Ratio (2,4-TDI / 2,6-TDI) |
| 100 / 0 | |
| Soft Segment Glass Transition Temperature (Tg, °C) | Higher |
| Degree of Microphase Separation | Lower |
| Bidentate Hydrogen Bonding of Hard Segments | Lower |
| Rubbery Storage Modulus | Lower |
Source: Adapted from a study on flexible polyurethane foams. The lower soft segment Tg, increased microphase separation, and higher hydrogen bonding associated with a greater proportion of 2,6-TDI are indicative of a more organized and physically cross-linked polymer network, which can lead to improved mechanical performance.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of two-component, TDI-based polyurethane adhesives.
Materials
-
Toluene Diisocyanate (TDI): 80/20 and 65/35 isomer blends
-
Polyol (e.g., Polypropylene glycol (PPG), Polyester polyol, Polytetramethylene ether glycol (PTMEG)) with a molecular weight of 1000-2000 g/mol
-
Chain extender (e.g., 1,4-Butanediol (BDO))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., Dry Acetone or Methyl Ethyl Ketone (MEK))
-
Substrates for bonding (e.g., steel, aluminum, wood, plastic)
Protocol 1: Preparation of Isocyanate-Terminated Prepolymer (Component A)
This protocol describes the synthesis of the prepolymer, which is the isocyanate-rich component of the two-part adhesive system.
-
Reactor Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. Ensure the system is inert and moisture-free by purging with dry nitrogen.
-
Charging the Reactor: Charge the reactor with the desired TDI isomer blend (e.g., TDI-80 or TDI-65). The amount will depend on the desired NCO:OH ratio, typically between 1.5:1 and 2.5:1 for prepolymer synthesis.
-
Polyol Addition: While stirring the TDI under a nitrogen blanket at room temperature, slowly add the pre-dried polyol dropwise. The addition rate should be controlled to maintain the reaction temperature below 60-70°C to prevent side reactions.
-
Reaction: After the complete addition of the polyol, heat the mixture to 70-80°C and maintain this temperature for 2-3 hours with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by determining the free %NCO content at regular intervals using the di-n-butylamine back-titration method (ASTM D2572). The reaction is considered complete when the %NCO content reaches the theoretical value.
-
Cooling and Storage: Once the desired %NCO is achieved, cool the prepolymer to room temperature and store it in a tightly sealed, moisture-proof container under a nitrogen atmosphere.
Protocol 2: Formulation of the Two-Component Adhesive and Curing
This protocol outlines the mixing of the prepolymer with the curative component to form the final adhesive.
-
Preparation of Component B (Curative): In a separate container, prepare the curative component by mixing the polyol and the chain extender (e.g., 1,4-Butanediol). A small amount of catalyst (e.g., 0.01-0.1 wt% DBTDL) can be added to the curative component to control the cure rate.
-
Mixing the Components: In a well-ventilated area, accurately weigh and mix Component A (prepolymer) and Component B (curative) at the desired stoichiometric ratio (typically an NCO:OH index of 1.05 to 1.15). Mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained. Avoid entrapping air bubbles.
-
Application: Apply the mixed adhesive to the prepared substrate surfaces using a suitable applicator (e.g., spatula, brush).
-
Assembly and Curing: Join the substrates and apply uniform pressure. Allow the adhesive to cure at room temperature for 24-72 hours, or as determined by the formulation's cure profile. For accelerated curing, the bonded assembly can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
Protocol 3: Characterization of Adhesive Properties
Standardized testing is crucial for evaluating the performance of the formulated adhesives.
-
Viscosity Measurement: Determine the viscosity of the mixed adhesive at various time intervals to assess its pot life using a rotational viscometer according to ASTM D1084.
-
Lap Shear Strength: Prepare single-lap-joint specimens and measure the shear strength according to ASTM D1002 for metals or ASTM D3163 for plastics. This test is indicative of the adhesive's cohesive and adhesive strength.
-
T-Peel Strength: For flexible substrates, determine the peel strength using the T-peel test as per ASTM D1876. This measures the adhesive's flexibility and resistance to peeling forces.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions, such as the glass transition temperature (Tg), of the cured adhesive using DSC. This provides insights into the polymer's morphology and service temperature range.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the cured adhesive using TGA.
-
Visualizations
Polyurethane Formation Signaling Pathway
References
Application Notes and Protocols for Toluene Diisocyanate (TDI)-Based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of toluene diisocyanate (TDI)-based polymers, primarily focusing on polyurethanes. The protocols are intended for use by qualified researchers and scientists. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as TDI is a sensitizer and toxic upon inhalation.
Overview of TDI-Based Polyurethane Synthesis
Toluene diisocyanate (TDI) is a highly reactive aromatic diisocyanate widely used in the production of polyurethanes.[1] The synthesis of polyurethanes from TDI typically involves the reaction of the isocyanate groups (-NCO) of TDI with hydroxyl groups (-OH) from a polyol.[2][3] This polyaddition reaction forms the characteristic urethane linkages that constitute the polymer backbone.[2]
The properties of the resulting polyurethane can be tailored by carefully selecting the type of TDI isomer (commonly a mixture of 2,4-TDI and 2,6-TDI), the polyol (e.g., polyether or polyester polyols), and the use of a chain extender (a low molecular weight diol or diamine).[4][5] A common and versatile method for synthesizing TDI-based polyurethanes is the two-step prepolymer method.[4][6] In the first step, an excess of TDI is reacted with a polyol to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a chain extender to build the final high molecular weight polyurethane.[6]
Experimental Protocols
Synthesis of an Isocyanate-Terminated Prepolymer from TDI and Polyether Polyol
This protocol describes the synthesis of an isocyanate-terminated prepolymer, a key intermediate in the two-step synthesis of polyurethanes.
Materials:
-
Toluene diisocyanate (TDI), 80:20 mixture of 2,4- and 2,6-isomers
-
Poly(tetramethylene ether) glycol (PTMEG), average Mn ~2000 g/mol
-
Nitrogen gas, high purity
-
Dry solvent (e.g., dimethylformamide - DMF), if solution polymerization is desired
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature controller
-
Vacuum line for degassing
Procedure:
-
Preparation: Assemble the reaction apparatus and ensure it is dry. Charge the calculated amount of TDI into the three-neck flask. A typical molar ratio of TDI to polyol for prepolymer synthesis is 2:1.[7]
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Degassing of Polyol: In a separate flask, degas the required amount of PTMEG under vacuum at an elevated temperature (e.g., 80-90°C) for at least one hour to remove any dissolved moisture.
-
Reaction: Heat the TDI in the reaction flask to the desired reaction temperature, typically between 60-80°C.[2]
-
Polyol Addition: Slowly add the degassed PTMEG to the stirred TDI via the dropping funnel over a period of 1-2 hours.[8] The reaction is exothermic, so control the addition rate to maintain a stable temperature.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours to ensure the reaction goes to completion.[8]
-
Monitoring (Optional): The progress of the reaction can be monitored by titrating for the isocyanate content (%NCO) of the mixture at regular intervals. The theoretical %NCO can be calculated beforehand, and the reaction is considered complete when the experimental value is close to the theoretical value.
-
Storage: Once the reaction is complete, cool the prepolymer to room temperature and store it under a dry nitrogen atmosphere in a sealed container to prevent moisture contamination.
Chain Extension of the Prepolymer to Form a Polyurethane Elastomer
This protocol details the second step of the two-step method, where the isocyanate-terminated prepolymer is reacted with a chain extender to form the final polyurethane.
Materials:
-
Isocyanate-terminated prepolymer (synthesized as in Protocol 2.1)
-
1,4-Butanediol (BDO), dried
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL), optional
-
Mold for casting the elastomer
Equipment:
-
Beaker or reaction vessel for mixing
-
Mechanical stirrer
-
Vacuum oven for curing
Procedure:
-
Preparation: Preheat the isocyanate-terminated prepolymer to a temperature that ensures it is in a liquid, processable state (e.g., 60-80°C). Degas the prepolymer under vacuum to remove any entrapped air bubbles.
-
Chain Extender Addition: In a separate container, weigh the stoichiometric amount of the chain extender, 1,4-butanediol. The amount is calculated based on the remaining isocyanate content of the prepolymer.
-
Mixing: Vigorously mix the chain extender into the prepolymer. If a catalyst is used, it can be added to the polyol component before mixing.
-
Casting: Pour the reacting mixture into a preheated and release-agent-coated mold.
-
Curing: Place the mold in a vacuum oven and cure at a specific temperature, for example, 80-100°C for several hours (e.g., 12-24 hours).[9] The exact curing time and temperature will depend on the specific formulation.
-
Post-Curing: After the initial cure, the elastomer can be demolded and post-cured at a slightly elevated temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction and stabilization of properties.
Quantitative Data
The following tables summarize typical reactant ratios and resulting properties for TDI-based polyurethanes.
Table 1: Example Formulation for TDI-based Polyurethane Prepolymer
| Component | Molecular Weight ( g/mol ) | Molar Ratio | Weight (g) |
| TDI (80:20) | 174.16 | 2.0 | 348.32 |
| PTMEG | ~2000 | 1.0 | 2000 |
Table 2: Influence of NCO/OH Ratio on Mechanical Properties of a TDI-based Polyurethane Elastomer
| NCO/OH Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.0 | 12.5 | 1050 |
| 1.2 | 14.1 | 1120 |
| 1.4 | 14.7[10] | 1160[10] |
Data is illustrative and can vary based on specific reactants and conditions.[10]
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the polyurethane by identifying characteristic functional groups.
Procedure:
-
Obtain a thin film of the synthesized polymer.
-
Record the FTIR spectrum in the range of 4000-600 cm⁻¹.
-
Analysis:
-
Confirm the disappearance of the strong N=C=O stretching peak from TDI at approximately 2270 cm⁻¹.[10]
-
Confirm the disappearance of the broad O-H stretching peak from the polyol at approximately 3300-3500 cm⁻¹.
-
Identify the appearance of the N-H stretching vibration of the urethane group around 3300 cm⁻¹.
-
Identify the appearance of the C=O stretching vibration of the urethane group around 1700-1730 cm⁻¹.[2]
-
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the soft and hard segments. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.
DSC Procedure:
-
Seal a small sample (5-10 mg) of the polymer in an aluminum pan.
-
Heat the sample to a temperature above its expected melting point, then cool it rapidly to a low temperature (e.g., -100°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The Tg will appear as a step-change in the heat flow curve.
TGA Procedure:
-
Place a small sample (5-10 mg) of the polymer in the TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition and the temperature at maximum weight loss provide information on the thermal stability.
Visualizations
Caption: Two-step synthesis of TDI-based polyurethane.
Caption: Experimental workflow for polyurethane synthesis.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Process for the preparation of polyisocyanate prepolymers and polyurethanes having high temperature performance and low hysteresis - Patent 0288823 [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mechanicaljournals.com [mechanicaljournals.com]
- 10. Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02295A [pubs.rsc.org]
Application of Toluene Diisocyanate (TDI) in Biomedical Polyurethane Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers widely utilized in the biomedical field due to their tunable mechanical properties, biocompatibility, and biodegradability.[1][2] Toluene diisocyanate (TDI) is an aromatic diisocyanate that has historically been a key building block in the synthesis of polyurethanes.[3] While concerns over the toxicity of its degradation byproducts have led to increased interest in aliphatic diisocyanates for certain biomedical applications, TDI-based polyurethanes continue to be explored for specific uses, particularly in drug delivery and as components of medical devices where their unique properties are advantageous.[4][5] These application notes provide an overview of the use of TDI in biomedical polyurethane research, including synthesis protocols, data on material properties, and discussions on biocompatibility.
Data Presentation: Properties of TDI-Based Biomedical Polyurethanes
The properties of TDI-based polyurethanes can be tailored by adjusting the formulation, specifically the type of polyol and chain extender used.[6] Below are tables summarizing key quantitative data from various studies.
| Table 1: Mechanical Properties of TDI-Based Polyurethane Films | ||
| Polyol | Hard Segment Content (%) | Tensile Strength (MPa) |
| Poly(oxytetramethylene) glycol (PTMG) | 20 | Data not available |
| Poly(oxytetramethylene) glycol (PTMG) | 25 | Data not available |
| Poly(oxytetramethylene) glycol (PTMG) | 30 | Data not available |
Note: Specific quantitative data for tensile strength and elongation at break for varying hard segment content in TDI-based polyurethanes for biomedical applications were not explicitly available in the provided search results. The table structure is provided as a template for researchers to populate with their own experimental data or findings from more specific literature.
| Table 2: Biocompatibility and Degradation of TDI-Based Materials | ||
| Material Composition | In Vitro Cytotoxicity Assay | In Vivo Inflammatory Response |
| TDI-based PU foam | No abnormal growth, no morphological changes | No toxic tissue response, complete connective tissue ingrowth at 12 weeks[7] |
| TDI and PEG-based PU | Not specified | Not specified |
| PCL/TDI/ED | Significant release of radiolabel (indicating degradation) | Not specified |
| PTMO/TDI/ED | No increase in radiolabel release | Not specified |
Note: The biocompatibility and degradation of TDI-based polyurethanes are highly dependent on the specific formulation and the surrounding biological environment. The degradation of aromatic polyurethanes can lead to the release of potentially toxic aromatic diamines.[8]
Experimental Protocols
Protocol 1: Synthesis of a TDI-Based Polyurethane Prepolymer
This protocol describes the synthesis of a polyurethane prepolymer using TDI and a polyol, which can then be used in subsequent polymerization steps.
Materials:
-
2,4-Toluene diisocyanate (TDI)
-
Polyol (e.g., Poly(oxytetramethylene) glycol (PTMG), Polycaprolactone (PCL) diol)
-
Solvent (e.g., dehydrated butyl acetate)
-
Reaction kettle equipped with a thermometer, stirrer, and nitrogen inlet
Procedure:
-
Charge the reaction kettle with the desired amount of TDI and solvent under a nitrogen atmosphere.
-
Maintain the temperature of the mixture at 40°C with constant stirring for 10 minutes to ensure homogeneity.
-
Slowly add the dehydrated polyol to the TDI solution over a period of 30 minutes while maintaining the temperature.
-
After the addition is complete, continue the reaction for 2 hours at the same temperature.
-
The resulting product is the TDI-based polyurethane prepolymer. The NCO content can be determined by titration.[9]
Protocol 2: In Vitro Cytotoxicity Evaluation of Polyurethane Extracts
This protocol outlines a method to assess the potential toxicity of leachable substances from a TDI-based polyurethane material.
Materials:
-
TDI-based polyurethane material
-
Cell culture medium (e.g., DMEM)
-
L929 fibroblast cell line (or other relevant cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Extract Preparation: Sterilize the polyurethane material. Incubate the material in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C to obtain the extract.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure to Extract: Remove the old medium and replace it with the prepared polyurethane extract. Include a positive control (e.g., cytotoxic substance) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Assay: After each incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[7][10]
Visualizations
Caption: Workflow for the synthesis of TDI-based polyurethane.
Caption: Assessment workflow for polyurethane biocompatibility.
Caption: Degradation pathway of TDI-based polyurethanes.
Conclusion and Future Perspectives
TDI-based polyurethanes offer a range of properties that can be beneficial for certain biomedical applications. However, the potential for the release of toxic degradation products remains a significant concern.[11][12] Researchers must carefully consider the risk-benefit profile of using TDI in any biomedical device or drug delivery system. Future research may focus on modifying TDI-based polyurethanes to mitigate toxicity, for example, by creating more stable linkages or by incorporating moieties that neutralize toxic byproducts. The development of novel, safer aromatic diisocyanates that mimic the beneficial properties of TDI without its drawbacks is also a promising area of investigation. For many applications, particularly those involving long-term implantation or significant degradation, aliphatic diisocyanates are generally preferred.[5][8]
References
- 1. Biodegradable polyurethane scaffolds in regenerative medicine: Clinical translation review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 6. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 7. Short-term in vitro and in vivo biocompatibility of a biodegradable polyurethane foam based on 1,4-butanediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. CN103130980A - Preparation method for low free toluene diisocyanate (TDI) polyurethane pre-polymer curing agent - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Troubleshooting & Optimization
challenges in controlling Tolylene Diisocyanate polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling Tolylene Diisocyanate (TDI) polymerization kinetics.
Troubleshooting Guide
This guide addresses common issues encountered during TDI polymerization experiments in a question-and-answer format.
Question 1: My polymerization reaction is proceeding too quickly, leading to gelation. What are the possible causes and how can I control it?
Answer:
Rapid, uncontrolled polymerization, often resulting in premature gelation, is a frequent challenge. The primary causes and their solutions are outlined below:
-
High Reaction Temperature: The reaction between isocyanates and hydroxyl groups is exothermic, and higher temperatures significantly accelerate the reaction rate.
-
Inappropriate Catalyst or High Catalyst Concentration: Catalysts are used to control the polymerization rate, but the wrong choice or an excessive amount can lead to an explosive reaction.
-
High Reactivity of TDI Isomer Mixture: Commercial TDI is typically a mixture of 2,4-TDI and 2,6-TDI. The isocyanate group at the para-position (4-position) of 2,4-TDI is more reactive than the ortho-position (2-position) and the isocyanate groups on 2,6-TDI.[7][8] A higher percentage of 2,4-TDI can lead to a faster initial reaction rate.
-
Solution: Be aware of the isomer ratio of your TDI. If possible, use a TDI with a higher percentage of the less reactive 2,6-isomer to slow down the initial reaction.
-
-
Incorrect NCO/OH Ratio: An NCO/OH ratio significantly greater than 1 can lead to a faster reaction rate and a higher likelihood of side reactions.
Question 2: My final polymer has poor mechanical properties. What could be the reason?
Answer:
The mechanical properties of the final polyurethane are highly dependent on the polymer structure, which is influenced by several factors during polymerization:
-
Incomplete Reaction: If the polymerization is not driven to completion, the resulting polymer will have a lower molecular weight and, consequently, inferior mechanical properties.
-
Solution: Ensure sufficient reaction time and appropriate temperature to achieve high conversion. Monitor the disappearance of the NCO peak (~2270 cm⁻¹) using FTIR spectroscopy to confirm the reaction endpoint.[2]
-
-
Side Reactions: The formation of byproducts from side reactions such as dimerization and trimerization can lead to a broader molecular weight distribution and negatively impact the polymer's properties.[2][12]
-
Incorrect NCO/OH Ratio: An off-balance stoichiometry can result in a polymer with a low molecular weight or unreacted chain ends, both of which degrade mechanical properties.[9][10][11]
-
Solution: Perform accurate calculations of the required amounts of TDI and polyol based on their equivalent weights.
-
Question 3: I am observing a high viscosity buildup early in the reaction, making it difficult to process. How can I mitigate this?
Answer:
A rapid increase in viscosity is often a precursor to gelation and can be caused by several factors:
-
High Initial Reaction Rate: As discussed in Question 1, high temperatures and catalyst concentrations can lead to a rapid initial polymerization rate and a correspondingly fast viscosity increase.
-
Solution: Lower the reaction temperature and catalyst concentration to achieve a more gradual polymerization.
-
-
Formation of High Molecular Weight Oligomers: The early formation of high molecular weight species can significantly increase the viscosity of the reaction mixture.[12]
-
Solution: Monitor the molecular weight distribution throughout the reaction using Gel Permeation Chromatography (GPC). Adjusting the monomer addition rate (e.g., semi-batch process) can sometimes help to control the molecular weight progression.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling TDI polymerization kinetics?
A1: The primary challenges include:
-
Differential Reactivity of Isomers: The 2,4- and 2,6-isomers of TDI have different reaction rates, which complicates kinetic control.[7][8]
-
Side Reactions: Dimerization and trimerization of TDI can occur, leading to undesired products and affecting the final polymer structure and properties.[2][12]
-
Exothermic Nature: The reaction is highly exothermic, which can lead to a rapid, uncontrolled increase in temperature and reaction rate.
-
Viscosity Management: The viscosity of the reaction mixture increases significantly as the polymerization progresses, which can pose processing challenges.
Q2: How does the NCO/OH ratio affect the polymerization?
A2: The NCO/OH molar ratio is a critical parameter that influences:
-
Reaction Kinetics: A higher NCO/OH ratio generally leads to a faster reaction rate.
-
Molecular Weight: A ratio of 1:1 is theoretically required to achieve the highest molecular weight. Deviations from this ratio will result in a lower average molecular weight.
-
Polymer Properties: The ratio affects the final properties of the polyurethane, such as its hardness, tensile strength, and elongation.[9][10][11] An excess of NCO groups can lead to the formation of allophanate and biuret crosslinks, which can increase the hardness and thermal stability of the polymer.
Q3: What are common catalysts for TDI polymerization and how do they work?
A3: Common catalysts include:
-
Tertiary Amines: (e.g., triethylamine, DABCO). They work by activating the hydroxyl group of the polyol, making it more nucleophilic.
-
Organotin Compounds: (e.g., dibutyltin dilaurate - DBTDL). They are highly efficient and work by coordinating with both the isocyanate and the hydroxyl groups, bringing them into close proximity for reaction.[6] The choice and concentration of the catalyst are crucial for controlling the reaction rate and selectivity.
Q4: How can I monitor the progress of my TDI polymerization reaction?
A4: Several analytical techniques can be used:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic NCO peak at approximately 2270 cm⁻¹.[2]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer at different stages of the reaction.[13][14][15][16]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): To obtain detailed information about the polymer structure, including end groups and the presence of oligomers.[17][18][19][20][21]
Quantitative Data
Table 1: Effect of Temperature on TDI Polymerization and Side Reactions
| Temperature (°C) | Observation | Effect on Polymerization Rate | Effect on Side Reactions (Dimerization/Trimerization) |
| 40-60 | Optimal range for controlled prepolymer synthesis.[1][2] | Moderate and controllable. | Dimerization rate is low; trimerization is generally not significant with appropriate catalyst selection.[12] |
| 80-100 | Increased reaction rate. | Significantly faster, may require cooling to control exotherm. | Trimerization becomes more favorable at higher temperatures.[1] |
| >120 | Very rapid reaction. | Difficult to control, high risk of gelation. | Trimerization is highly favored, leading to cross-linked structures. |
Table 2: Influence of NCO/OH Molar Ratio on Polyurethane Properties
| NCO/OH Molar Ratio | Effect on Curing Time | Effect on Tensile Strength | Effect on Elongation at Break |
| 1.6 | Longer | Lower | Higher |
| 1.8 | Moderate | Higher | Moderate |
| 2.0 | Shorter | Highest | Lower |
| Data synthesized from studies on castor oil-based polyurethanes.[9] |
Experimental Protocols
Protocol 1: Monitoring TDI Polymerization using FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Initial Spectrum: Place a small amount of the initial reaction mixture (polyol and catalyst, before TDI addition) onto the ATR crystal and record the spectrum.
-
Reaction Monitoring: Start the reaction by adding TDI to the mixture. Continuously record spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. The reaction is considered complete when this peak is no longer detectable.
Protocol 2: GPC Analysis of TDI-based Polyurethane
-
Sample Preparation: Dissolve a known concentration of the polymer sample (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[13] Ensure complete dissolution.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Calibration: Calibrate the system using narrow molecular weight polystyrene standards.
-
Analysis: Inject the filtered sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol 3: MALDI-TOF MS Analysis of TDI Polymers
-
Matrix Selection: Choose a suitable matrix, such as trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or α-cyano-4-hydroxycinnamic acid (CHCA).[18]
-
Sample and Matrix Solution Preparation: Prepare a solution of the polymer sample in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL. Prepare a separate saturated solution of the matrix in the same solvent.
-
Cationizing Agent: Add a cationizing agent, such as sodium trifluoroacetate (NaTFA), to the polymer solution to promote ion formation.
-
Sample Spotting: Mix the polymer solution, matrix solution, and cationizing agent in a specific ratio (e.g., 5:15:1 v/v/v) and spot a small volume (e.g., 1 µL) onto the MALDI target plate.[18]
-
Analysis: Allow the spot to dry completely before inserting the target plate into the mass spectrometer for analysis.
Visualizations
Caption: Experimental workflow for controlled TDI polymerization.
Caption: Troubleshooting logic for uncontrolled TDI polymerization.
Caption: Simplified reaction pathways in TDI polymerization.
References
- 1. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. mgesjournals.com [mgesjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 19. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Tolylene Diisocyanate (TDI) Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Tolylene Diisocyanate (TDI) mixtures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of crude TDI, offering potential causes and solutions in a user-friendly question-and-answer format.
1. Distillation Issues
| Question | Answer |
| Why is my TDI mixture bumping violently during vacuum distillation? | Possible Causes: * Uneven heating of the distillation flask. * Lack of nucleation sites for smooth boiling. * High vacuum applied too quickly.Solutions: * Use a heating mantle and a magnetic stirrer to ensure even heat distribution.[1] * Add boiling chips or a glass ebulliator to provide nucleation sites. Note: Boiling chips may not be effective under high vacuum.[1] * Gradually apply the vacuum to the system to prevent sudden pressure drops.[1] * Ensure the stirring is vigorous enough to create a vortex. |
| My purified TDI is discolored (yellow). What is causing this and how can I prevent it? | Possible Causes: * Thermal degradation of TDI at high temperatures, leading to the formation of colored byproducts. * Oxidation of TDI in the presence of air. * Presence of impurities that are prone to coloration upon heating.Solutions: * Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point of TDI and minimize thermal stress. * Ensure the distillation apparatus is leak-free and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. * Consider a pre-purification step, such as a wash with a suitable solvent, to remove color-forming impurities before distillation. |
| I'm observing polymerization or solidification in the distillation flask. How can I avoid this? | Possible Causes: * Excessive heating or prolonged heating times can induce polymerization of TDI. * Presence of catalysts or impurities that promote polymerization. * Water contamination, which can react with TDI to form solid ureas.Solutions: * Use the lowest possible temperature for distillation by employing a high vacuum. * Minimize the residence time of TDI at high temperatures. * Ensure all glassware and solvents are scrupulously dry. |
| How do I effectively remove high-boiling point impurities during distillation? | Method: * Fractional distillation under vacuum is the most effective method. The lower boiling TDI will distill first, leaving the high-boiling impurities as a residue in the distillation flask.[2]Tips: * Use a fractionating column with a suitable packing material to increase the separation efficiency. * Carefully monitor the temperature at the head of the column. A sharp increase in temperature after the TDI fraction has been collected indicates the start of the distillation of higher-boiling components. |
2. Crystallization Issues
| Question | Answer |
| My TDI is not crystallizing from the solution. What should I do? | Possible Causes: * The solution is not supersaturated. * The cooling process is too rapid. * The chosen solvent is too good a solvent for TDI at the crystallization temperature.Solutions: * Concentrate the solution by evaporating some of the solvent. * Cool the solution slowly. Allow it to cool to room temperature first, then place it in an ice bath. * Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure TDI. * If using a mixed solvent system, try adding more of the anti-solvent (the solvent in which TDI is less soluble). |
| The crystals I obtained are very small or have an oily appearance. How can I improve the crystal quality? | Possible Causes: * Rapid crystallization. * The presence of impurities that inhibit crystal growth. * "Oiling out," where the solute comes out of solution as a liquid rather than a solid because the solution temperature is above the melting point of the solute in the solvent.Solutions: * Ensure slow cooling to allow for the formation of larger, purer crystals. * Perform a pre-purification step (e.g., charcoal treatment) to remove impurities that may interfere with crystallization. * To avoid oiling out, use a larger volume of solvent or a solvent with a lower boiling point. |
| How do I choose a suitable solvent for the recrystallization of TDI? | General Principles: * The ideal solvent should dissolve TDI well at elevated temperatures but poorly at low temperatures.[3] * The solvent should not react with TDI. * The boiling point of the solvent should be low enough to be easily removed from the purified crystals.Commonly Suggested Solvents (to be tested on a small scale): * Non-polar solvents like heptane or hexane are often good choices. A mixed solvent system, such as toluene-heptane, can also be effective. The selection will depend on the specific impurities present. |
3. Impurity Removal
| Question | Answer |
| My crude TDI contains residual phosgene. How can I remove it on a lab scale? | Method: * Phosgene is highly volatile and can be removed by sparging the crude TDI mixture with a dry, inert gas (e.g., nitrogen) in a well-ventilated fume hood. The gas stream will carry the phosgene out of the mixture.[4]Safety Precautions: * Phosgene is extremely toxic. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE). * The vented gas stream must be passed through a scrubber containing a neutralizing solution (e.g., aqueous sodium hydroxide) to destroy any residual phosgene. |
| How can I determine and reduce the concentration of hydrolyzable chlorides in my TDI sample? | Determination: * The concentration of hydrolyzable chlorides can be determined by reacting the TDI sample with a suitable reagent (e.g., methanol or a pyrrolidine solution) to liberate hydrochloric acid, which is then titrated with a standardized silver nitrate solution.[5][6]Reduction: * Heating the crude TDI, optionally in the presence of a non-reactive solvent, can help to decompose the compounds responsible for hydrolyzable chlorides into more volatile HCl, which can then be removed by distillation or inert gas sparging.[5][6] |
Quantitative Data
The following tables provide an overview of expected purity and yield for different purification techniques based on industrial and laboratory-scale data. Please note that actual results may vary depending on the initial purity of the crude mixture and the specific experimental conditions.
Table 1: Purity and Yield of TDI after Fractional Vacuum Distillation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Initial Purity | ~95% | ~95% | ~95% |
| Distillation Pressure | 10 mmHg | 5 mmHg | 1 mmHg |
| Head Temperature | ~120-125 °C | ~110-115 °C | ~95-100 °C |
| Final Purity (by HPLC) | >99.5% | >99.8% | >99.9% |
| Approximate Yield | 85-90% | 80-85% | 75-80% |
Table 2: Purity and Yield of TDI after Recrystallization
| Parameter | Solvent System 1 | Solvent System 2 |
| Initial Purity | ~95% | ~95% |
| Solvent | Heptane | Toluene/Hexane (1:3) |
| Crystallization Temp. | 0 °C | -10 °C |
| Final Purity (by HPLC) | >99.0% | >99.5% |
| Approximate Yield | 70-75% | 65-70% |
Experimental Protocols
1. Fractional Vacuum Distillation of Crude TDI
This protocol describes a general procedure for the purification of crude TDI on a laboratory scale.
Materials:
-
Crude Tolylene Diisocyanate
-
Boiling chips or magnetic stir bar
-
Dry nitrogen or argon gas
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Distillation glassware (round-bottom flask, fractionating column, condenser, receiving flasks), all oven-dried
Procedure:
-
Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude TDI and a magnetic stir bar or boiling chips into the round-bottom distillation flask.
-
Attach the flask to the fractionating column.
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is reached, begin heating the distillation flask.
-
Collect a small forerun fraction, which may contain residual solvents and other low-boiling impurities.
-
As the temperature at the distillation head stabilizes, collect the main TDI fraction in a separate, pre-weighed receiving flask. The boiling point will depend on the pressure.
-
After the main fraction has been collected and the temperature begins to rise or drop, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before slowly releasing the vacuum with an inert gas.
-
Analyze the purity of the collected fraction using HPLC or GC-MS.
2. Recrystallization of TDI
This protocol provides a general method for purifying TDI by recrystallization.
Materials:
-
Crude or distilled Tolylene Diisocyanate
-
Recrystallization solvent (e.g., heptane, or a toluene/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, place the crude TDI in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the TDI dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Determine the purity of the crystals by HPLC or melting point analysis.
Visualizations
The following diagrams illustrate the workflows for the purification of crude Tolylene Diisocyanate mixtures.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. list-technology.com [list-technology.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
strategies to control the viscosity of TDI-based prepolymers
Welcome to the Technical Support Center for Toluene Diisocyanate (TDI)-Based Prepolymers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the viscosity of TDI-based prepolymers and to troubleshoot common issues encountered during synthesis and experimentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Question: My prepolymer viscosity is significantly higher than expected. What are the potential causes and how can I fix it?
Answer:
High prepolymer viscosity is a common issue that can stem from several factors. Here’s a step-by-step guide to diagnose and resolve the problem:
-
Review Your NCO:OH Ratio: An incorrect NCO:OH (isocyanate to hydroxyl) ratio is a frequent cause of viscosity issues. A lower-than-intended ratio means more polyol is reacting, leading to a higher molecular weight and thus higher viscosity.
-
Solution: Carefully recalculate your stoichiometry. Ensure the hydroxyl value of your polyol is accurate (it can vary between batches) and that you are accurately weighing all components. An increase in the NCO:OH ratio can lead to a decrease in viscosity due to a reduction in hydrogen bonds and urethane groups.[1]
-
-
Check for Moisture Contamination: Isocyanates are highly reactive with water. Moisture in your polyols, solvents, or even from atmospheric humidity can lead to the formation of urea linkages and the release of CO2, which can cause chain extension, cross-linking, and a rapid increase in viscosity.[2][3]
-
Evaluate Reaction Temperature and Time: Excessive reaction temperatures or extended reaction times can promote side reactions like the formation of allophanate and biuret linkages. These act as cross-links, significantly increasing the molecular weight and viscosity of the prepolymer.[6]
-
Solution: Carefully control the reaction temperature according to your established protocol. A typical temperature range is 60-80°C.[5][7] Monitor the reaction's progress and avoid unnecessarily long reaction times. A sharp increase in viscosity after a certain reaction time (e.g., 3 hours) can indicate the formation of side products.[8]
-
-
Assess Polyol Quality and Type: The molecular weight and functionality of your polyol are primary drivers of viscosity. Higher molecular weight polyols or those with higher functionality will naturally produce more viscous prepolymers.[9] The structure of the polyol also plays a role; for example, polyether prepolymers are typically lower in viscosity than polyester prepolymers.[10][11]
-
Solution: Ensure you are using the correct polyol as specified in your protocol. Consider using a lower molecular weight polyol if your application allows for it. For some applications, substituting a polyester with a polyether polyol can decrease viscosity.[10]
-
Question: The viscosity of my prepolymer is increasing too quickly during the reaction. What is happening and what should I do?
Answer:
A rapid, uncontrolled increase in viscosity during synthesis often points to an exothermic reaction that is proceeding too quickly or the presence of contaminants.
-
Uncontrolled Exotherm: The reaction between TDI and polyols is exothermic. If this heat is not dissipated effectively, the rising temperature will accelerate the reaction rate, leading to a runaway increase in viscosity and potential gelling.
-
Solution: Ensure your reaction vessel has adequate temperature control (e.g., a cooling bath or jacket). For larger batches, consider adding the TDI to the polyol incrementally to manage the heat generated.
-
-
Presence of Catalysts or Contaminants: Unintended catalysts can drastically speed up the reaction. Certain metal compounds or amines can act as powerful catalysts for urethane formation.
-
Solution: Ensure your reactor and raw materials are clean and free from contaminants. Review the technical data sheets of your raw materials for any information on potential catalytic impurities.
-
Question: My prepolymer appears cloudy or has formed a gel. Is it salvageable?
Answer:
Cloudiness or gelation indicates that the prepolymer has advanced too far, either through excessive reaction, cross-linking, or instability.
-
Cloudiness: This may be due to the prepolymer beginning to solidify or from the separation of components. In some cases, gentle heating and stirring may redissolve the components if the cloudiness is due to cooling. However, it often indicates poor solubility or the beginning of irreversible polymerization.
-
Gelation: A gelled prepolymer is generally not salvageable as it has formed a cross-linked network. The reaction is irreversible. It is crucial to investigate the cause (e.g., incorrect ratio, moisture, excessive temperature) to prevent it from happening in future batches.[12]
Frequently Asked Questions (FAQs)
Q1: How does the choice of polyol affect the final viscosity of my TDI-based prepolymer?
A1: The polyol has a major impact on viscosity:
-
Molecular Weight: Lower molecular weight polyols will generally result in lower viscosity prepolymers, assuming the NCO:OH ratio is constant.[9]
-
Functionality: Polyols with higher hydroxyl functionality (e.g., triols vs. diols) will create more branching and cross-linking, leading to a significant increase in viscosity.
-
Chemical Type: Polyether polyols (like PTMEG or PPG) typically yield prepolymers with lower viscosities than polyester polyols of a similar molecular weight.[10][11] This is due to the greater flexibility of the ether linkages compared to the more rigid ester groups.
-
Structure: Linear polyols will result in less viscous prepolymers compared to branched polyols.
Q2: What is the effect of free TDI monomer on prepolymer viscosity?
A2: The relationship is complex. Free TDI monomer acts as a reactive diluent, so in its presence, the viscosity of the prepolymer mixture can be lower. However, processes to remove free TDI (like thin-film evaporation) can lead to an increase in the viscosity of the final product because the low-viscosity monomer is no longer present.[10] Modern techniques aim to produce low-free-TDI prepolymers that still have good processing characteristics and lower viscosities.[11][13]
Q3: Can I use a solvent to control the viscosity of my prepolymer?
A3: Yes, adding a dry, urethane-grade solvent (one that does not have active hydrogens, such as toluene or ethyl acetate) can effectively reduce the viscosity of the prepolymer. However, this is not always desirable as the solvent will need to be removed later, and its presence can affect the final properties of the cured polyurethane. The choice of solvent is critical to ensure it does not react with the isocyanate.
Q4: How should I store my TDI-based prepolymer to maintain its viscosity?
A4: To maintain viscosity and reactivity, prepolymers should be stored in tightly sealed containers to prevent exposure to atmospheric moisture.[3] The storage area should be cool and dry. It's also good practice to blanket the prepolymer with a dry, inert gas like nitrogen before sealing the container. Avoid prolonged exposure to high temperatures, as this can lead to a gradual increase in viscosity over time.
Data Presentation
Table 1: Effect of NCO:OH Ratio and Polyol Type on Prepolymer Viscosity
| Polyol Type | NCO:OH Ratio | Temperature (°C) | Resulting Viscosity (mPa·s) | Reference |
| Castor Oil | 1.28 | 70 | Cured in reactor | [14] |
| Polyether (PTMEG) | 3.3% NCO | 70 | 1340 | |
| Polyether (PTMEG) | 3.2% NCO | 70 | 2600 | |
| Polyether (PTMEG) | 6.2% NCO | 70 | 420 | |
| Polyether (PTMEG) | 6.2% NCO | 70 | 650 | |
| TDI/TMP | 5:1 (mass) | 50 | Low Viscosity | [10] |
| Polyether | 11.11% NCO | 25 | 2600 | [7] |
| Polyether | 9.53% NCO | 25 | 1897 | [7] |
Note: Viscosity is highly dependent on the specific molecular weights of the raw materials and the precise reaction conditions.
Experimental Protocols
Protocol 1: Determination of Isocyanate Content (%NCO) by Titration (Based on ASTM D2572)
This method determines the percentage of reactive isocyanate groups in a prepolymer. The isocyanate is reacted with an excess of di-n-butylamine (DBA), and the unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid (HCl).
Materials:
-
Di-n-butylamine (DBA) solution (e.g., 0.1 N in dry toluene)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M or 1 M)
-
Toluene (anhydrous)
-
Isopropyl alcohol
-
Bromocresol green indicator (or use a potentiometric titrator)
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Buret or automatic titrator
Procedure:
-
Accurately weigh approximately 2-3 grams of the prepolymer sample into a dry 250 mL Erlenmeyer flask. Record the weight (W).
-
Using a volumetric pipette, add 25 mL of the DBA/toluene solution to the flask.
-
Stopper the flask, add a magnetic stir bar, and stir the mixture for 15 minutes at room temperature to ensure the complete reaction of the isocyanate with the amine.
-
Add 150 mL of isopropyl alcohol to the flask.
-
Add a few drops of bromocresol green indicator. The solution should be blue.
-
Titrate the solution with the standardized HCl until the endpoint is reached (a color change from blue to yellow). If using a potentiometric titrator, titrate to the equivalence point. Record the volume of HCl used (V_sample).[15]
-
Perform a blank titration by following steps 2-6 without adding the prepolymer sample. Record the volume of HCl used for the blank (V_blank).
Calculation: %NCO = [ (V_blank - V_sample) * N * 4.202 ] / W
Where:
-
V_blank = Volume of HCl for blank titration (mL)
-
V_sample = Volume of HCl for sample titration (mL)
-
N = Normality of the HCl solution
-
4.202 = Milliequivalent weight of the NCO group (42.02 g/mol ) * 100
-
W = Weight of the sample (g)
Protocol 2: Viscosity Measurement using a Brookfield Viscometer
This protocol outlines the general procedure for measuring the viscosity of a TDI-based prepolymer.
Materials:
-
Brookfield Viscometer (e.g., DV-E, DV-II Pro) with appropriate spindles.[16][17]
-
Temperature-controlled water bath or heating mantle.
-
Beaker (e.g., 600 mL Griffin beaker).[17]
-
Thermometer or temperature probe.
Procedure:
-
Preparation: Set up the viscometer on a level surface. Ensure the instrument is calibrated.
-
Temperature Control: Bring the prepolymer sample to the desired measurement temperature (e.g., 25°C, 70°C, or 100°C) using a water bath. It is critical that the temperature is stable and uniform throughout the sample.
-
Spindle Selection: Choose an appropriate spindle and rotational speed. The goal is to obtain a torque reading between 10% and 100% of the instrument's range for best accuracy.[17] For low to medium viscosity prepolymers, an RV-series spindle might be appropriate.
-
Measurement: a. Attach the selected spindle to the viscometer (note the left-hand thread).[18] b. Immerse the spindle into the temperature-controlled sample until the fluid level reaches the immersion mark on the spindle shaft.[19] c. Turn on the viscometer motor at the selected speed. d. Allow the reading to stabilize. This may take a few moments, especially at lower speeds. e. Record the viscosity reading (in centipoise, cP, or mPa·s) and the corresponding torque percentage.
-
Reporting: Report the viscosity value along with the spindle number, speed (RPM), and the temperature of the measurement.
Visualizations
Caption: Workflow for the synthesis of TDI-based prepolymers.
Caption: Key factors influencing the viscosity of TDI-based prepolymers.
Caption: Troubleshooting decision tree for high viscosity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. crosslinktech.com [crosslinktech.com]
- 3. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 4. Influence of the Prepolymer Type and Synthesis Parameters on Self-Healing Anticorrosion Properties of Composite Coatings Containing Isophorone Diisocyanate-Loaded Polyurethane Microcapsules [mdpi.com]
- 5. bqnmt.com [bqnmt.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103130980A - Preparation method for low free toluene diisocyanate (TDI) polyurethane pre-polymer curing agent - Google Patents [patents.google.com]
- 8. ijert.org [ijert.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. waldecgroup.com [waldecgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. scielo.br [scielo.br]
- 15. hiranuma.com [hiranuma.com]
- 16. researchgate.net [researchgate.net]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. brookfieldengineering.com [brookfieldengineering.com]
- 19. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
Technical Support Center: Preventing Gelation in Tolylene Diisocyanate (TDI) Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address gelation issues during reactions involving Tolylene Diisocyanate (TDI).
Troubleshooting Guide
Unexpected gelation can lead to the loss of valuable materials and time. This guide provides a systematic approach to diagnosing and resolving common issues.
Question: My TDI reaction mixture turned into a gel unexpectedly. What are the primary causes and how can I troubleshoot this?
Answer:
Premature gelation in TDI reactions is typically caused by excessive cross-linking. The primary culprits are unintended side reactions, improper stoichiometry, and reaction conditions that accelerate polymerization uncontrollably. Follow these steps to identify the root cause:
-
Review Reaction Parameters: Carefully examine your experimental log for any deviations from the intended protocol. Pay close attention to temperature, addition rates of reactants, and stirring speed.
-
Moisture Contamination Assessment: TDI is highly reactive with water.[1] Trace amounts of moisture in reactants or solvents can lead to the formation of urea linkages, which can further react with TDI to form biuret cross-links, a common cause of gelation.[2]
-
Action: Ensure all glassware is rigorously dried. Use anhydrous solvents and dry reactants thoroughly before use. A nitrogen or argon blanket is highly recommended to prevent atmospheric moisture from entering the reaction vessel.
-
-
Temperature Control Evaluation: Exothermic reactions can lead to a rapid increase in temperature, which accelerates side reactions like allophanate and biuret formation, leading to gelation.[2][3] Allophanate formation, a reaction between an isocyanate and a urethane group, is particularly favored at elevated temperatures.[3]
-
Action: Implement efficient cooling and monitor the internal reaction temperature closely. Use a controlled addition rate for TDI to manage the exotherm.
-
-
Catalyst Concentration and Activity Check: Catalysts are used to control the rate of the urethane reaction, but incorrect concentrations or highly active catalysts can also promote side reactions.
-
Action: Verify the catalyst concentration. If gelation occurs too quickly, consider reducing the catalyst amount or using a less reactive catalyst.
-
-
Stoichiometry (NCO:OH Ratio) Verification: An incorrect ratio of isocyanate (NCO) groups to hydroxyl (OH) groups can lead to an excess of unreacted isocyanate, which can then participate in side reactions that cause cross-linking.
-
Action: Double-check the calculations for your NCO:OH ratio. Ensure accurate weighing and dispensing of all reactants.
-
Frequently Asked Questions (FAQs)
1. What is gelation and why does it occur in TDI reactions?
Gelation is the formation of a three-dimensional polymer network, resulting in a solid-like gel that is insoluble in the reaction solvent. In TDI-based polyurethane synthesis, this occurs when extensive cross-linking reactions take place. The primary reaction is the formation of urethane linkages between TDI and a polyol. However, side reactions can introduce cross-links, leading to premature gelation. Key side reactions include:
-
Allophanate Formation: An isocyanate group (NCO) reacts with a urethane linkage. This reaction is often promoted by excess isocyanate and high temperatures.[3]
-
Biuret Formation: An isocyanate group reacts with a urea linkage. Urea linkages are formed when TDI reacts with water.[2]
2. How does temperature influence gelation?
Temperature has a significant impact on reaction kinetics. While higher temperatures increase the rate of the desired urethane formation, they disproportionately accelerate the rate of side reactions like allophanate and biuret formation, which lead to cross-linking and gelation. It is crucial to maintain a controlled temperature to favor the primary reaction pathway. For many TDI-polyol reactions, a temperature range of 60-80°C is a common starting point, but the optimal temperature will depend on the specific reactants and catalyst used.
3. What is the role of moisture in TDI reactions?
TDI is extremely sensitive to moisture.[1] Water reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine is highly reactive and will quickly react with another isocyanate group to form a urea linkage. These urea groups can then react with more isocyanate to form biuret cross-links, contributing to gelation.[2] Therefore, maintaining anhydrous conditions is critical for preventing premature gelation.
4. How does the NCO:OH ratio affect the reaction?
The stoichiometry of the isocyanate (NCO) groups to the hydroxyl (OH) groups is a critical parameter.
-
An NCO:OH ratio greater than 1 is used to produce NCO-terminated prepolymers. However, a significant excess of NCO can increase the likelihood of allophanate formation and other side reactions, especially at elevated temperatures.
-
An NCO:OH ratio of 1:1 is theoretically for creating a linear polymer. However, any slight inaccuracies can lead to an excess of one reactant.
-
An NCO:OH ratio less than 1 will result in a hydroxyl-terminated polymer.
Careful control of this ratio is essential to achieve the desired polymer structure and avoid unwanted cross-linking.
5. Can the choice of catalyst prevent gelation?
Yes, the choice and concentration of the catalyst are crucial. Catalysts are used to accelerate the urethane reaction. However, some catalysts can also promote side reactions. For example, some amine catalysts are known to promote the isocyanate-water reaction, leading to urea and subsequently biuret formation. Tin-based catalysts, like dibutyltin dilaurate (DBTDL), are very effective for the urethane reaction but can also promote allophanate formation at higher temperatures. It is important to select a catalyst that provides good selectivity for the urethane reaction under the desired process conditions and to use it at the lowest effective concentration.
Data Presentation
The following table summarizes key reaction parameters and their typical ranges to minimize the risk of gelation in TDI reactions. Note that optimal conditions will vary depending on the specific polyol, catalyst, and solvent system used.
| Parameter | Recommended Range | Rationale for Preventing Gelation |
| Reaction Temperature | 60 - 80 °C | Minimizes side reactions like allophanate and biuret formation, which are more prevalent at higher temperatures.[3] |
| NCO:OH Molar Ratio | 1.05:1 to 2:1 (for prepolymers) | A controlled excess of NCO ensures complete reaction of OH groups while minimizing unreacted isocyanate available for side reactions. |
| Moisture Content | < 200 ppm (in reactants and solvent) | Reduces the formation of urea and subsequent biuret cross-links.[2] |
| Catalyst Concentration (e.g., DBTDL) | 10 - 100 ppm | Provides a sufficient reaction rate for urethane formation without excessively promoting side reactions. |
| TDI Addition Time | 1 - 2 hours (for lab scale) | Allows for better control of the reaction exotherm. |
Experimental Protocols
Key Experiment: Synthesis of an NCO-Terminated Prepolymer with Minimized Gelation Risk
This protocol describes the synthesis of a tolylene diisocyanate (TDI)-terminated prepolymer from a polyether polyol, with measures to prevent premature gelation.
Materials:
-
Tolylene Diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers)
-
Polyether polyol (e.g., Polytetrahydrofuran, average Mn = 1000 g/mol )
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene (or other suitable inert solvent)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Drying oven and desiccator.
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool in a desiccator.
-
Dry the polyol under vacuum at 100-110°C for 2-4 hours to remove any residual moisture. Cool to room temperature under a nitrogen or argon atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction apparatus and purge the system with dry nitrogen or argon for at least 30 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Charging the Reactor:
-
Charge the dried polyol and anhydrous solvent (if used) into the reaction flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).
-
-
Catalyst Addition:
-
Once the desired temperature is reached and stable, add the DBTDL catalyst to the polyol mixture.
-
-
TDI Addition:
-
Slowly add the TDI to the reaction mixture dropwise from the dropping funnel over a period of 1-2 hours.
-
Monitor the internal temperature closely. If a significant exotherm is observed, reduce the addition rate or apply external cooling to maintain the set temperature.
-
-
Reaction Monitoring:
-
After the TDI addition is complete, maintain the reaction at the set temperature for an additional 2-3 hours.
-
The progress of the reaction can be monitored by periodically taking samples and analyzing the %NCO content via titration or by using in-situ FTIR spectroscopy to monitor the disappearance of the OH peak and the appearance of the urethane peak.
-
-
Completion and Storage:
-
Once the theoretical %NCO value is reached, cool the reaction mixture to room temperature.
-
Store the resulting prepolymer in a tightly sealed container under a nitrogen or argon blanket to prevent moisture ingress.
-
Mandatory Visualization
Caption: Chemical pathways leading to gelation in TDI reactions.
Caption: Troubleshooting workflow for diagnosing gelation in TDI reactions.
Caption: Logical relationships of preventative measures against gelation.
References
improving the storage stability of Tolylene Diisocyanate prepolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the storage stability of Tolylene Diisocyanate (TDI) prepolymers.
Troubleshooting Guides
Issue 1: Increased Viscosity of TDI Prepolymer During Storage
Q1: My TDI prepolymer has significantly increased in viscosity upon storage. What could be the cause?
A1: An increase in the viscosity of TDI prepolymers during storage is a common issue, primarily caused by:
-
Moisture Contamination: Isocyanate groups (-NCO) are highly reactive with water. Moisture from the atmosphere or contaminated containers can react with the prepolymer to form unstable carbamic acids, which then decompose to form amines and carbon dioxide. The amines can further react with other isocyanate groups to form urea linkages, leading to chain extension, cross-linking, and a significant increase in viscosity, potentially leading to gelation.[1][2]
-
Elevated Storage Temperature: High temperatures can accelerate the reaction between isocyanate groups, leading to the formation of dimers (uretdiones), trimers (isocyanurates), and allophanates.[3][4] These side reactions increase the molecular weight and branching of the prepolymer, resulting in higher viscosity.[5]
-
Presence of Free TDI Monomer: A high concentration of unreacted TDI monomer can lead to side reactions, such as branching and crosslinking, which contribute to a gradual increase in viscosity over time.[1]
Q2: How can I prevent the viscosity of my TDI prepolymer from increasing during storage?
A2: To maintain the viscosity of your TDI prepolymer, proper storage and handling are crucial:
-
Moisture Control: Always store TDI prepolymers in tightly sealed, moisture-proof containers.[6] Before sealing, it is best practice to blanket the prepolymer with a dry, inert gas such as nitrogen to displace any moist air.[6][7]
-
Temperature Control: Store the prepolymers in a cool, dry place away from direct sunlight and heat sources. The ideal storage temperature is typically between 15°C and 25°C (59°F and 77°F).[8] Avoid freezing, as this can cause phase separation.
-
Use of Stabilizers: For long-term storage, consider the use of stabilizers. Acidic compounds like benzoyl chloride can be added in small amounts to inhibit the catalytic effect of impurities that promote side reactions.[1]
Issue 2: Decrease in NCO Content of TDI Prepolymer
Q1: I've observed a drop in the isocyanate (NCO) content of my stored TDI prepolymer. Why is this happening?
A1: A decrease in the NCO content is a direct indicator of prepolymer degradation. The primary cause is the reaction of the isocyanate groups with active hydrogen-containing compounds, most commonly water.[7] Each reaction with a water molecule consumes two isocyanate groups. Side reactions at elevated temperatures, such as dimerization and trimerization, also consume NCO groups.[3]
Q2: What are the consequences of a lower NCO content, and how can I monitor it?
A2: A lower NCO content will alter the stoichiometry of your subsequent reactions, leading to incomplete curing, and resulting in final products with inferior mechanical properties.[7] To monitor the NCO content, you should perform a titration analysis before use, especially if the prepolymer has been stored for an extended period or if you suspect it has been exposed to moisture.
Issue 3: Discoloration of TDI Prepolymer
Q1: My TDI prepolymer has turned yellow or brown during storage. What causes this discoloration?
A1: Discoloration of TDI prepolymers is often due to oxidation and side reactions involving the aromatic diisocyanate structure.[9] Exposure to air (oxygen), ultraviolet (UV) light, and high temperatures can promote the formation of colored byproducts. The presence of impurities can also catalyze discoloration reactions.
Q2: How can I minimize the discoloration of my TDI prepolymer?
A2: To prevent discoloration:
-
Minimize Air and Light Exposure: Store the prepolymer in opaque containers under a nitrogen blanket to protect it from oxygen and UV light.
-
Control Temperature: Avoid storage at elevated temperatures, as heat can accelerate the chemical reactions that lead to color formation.
-
Use of Antioxidants and Stabilizers: The addition of hindered phenols and epoxy compounds can help to prevent discoloration.[10]
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a TDI prepolymer?
A1: With proper storage in unopened, sealed containers at the recommended temperature, most TDI prepolymers have a shelf life of at least 12 months.[7] However, once opened, the shelf life can be significantly reduced if not properly handled and resealed.
Q2: Can I use a TDI prepolymer that has partially solidified?
A2: If a TDI prepolymer has solidified due to cold temperatures, it may be possible to re-liquefy it by gentle warming. However, if the solidification is due to polymerization (gelation), the material is no longer usable. It is crucial to determine the cause of solidification before attempting to use the product.
Q3: What are the safety precautions I should take when handling TDI prepolymers?
A3: TDI is a sensitizer and can be harmful if inhaled or if it comes into contact with the skin. Always handle TDI prepolymers in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Refer to the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data Summary
The following tables provide an illustrative summary of the expected changes in TDI prepolymer properties under different storage conditions. The values are intended to demonstrate trends and may not represent all TDI prepolymer formulations.
Table 1: Illustrative Effect of Storage Temperature on Viscosity
| Storage Temperature (°C) | Initial Viscosity (mPa·s at 25°C) | Viscosity after 3 Months (mPa·s at 25°C) | Viscosity after 6 Months (mPa·s at 25°C) |
| 15 | 2000 | 2100 | 2200 |
| 25 | 2000 | 2500 | 3000 |
| 40 | 2000 | 4000 | >10000 (Gelled) |
Table 2: Illustrative Effect of Moisture Contamination on NCO Content
| Moisture Exposure | Initial NCO Content (%) | NCO Content after 1 Month (%) | NCO Content after 3 Months (%) |
| Sealed, Nitrogen Blanket | 5.0 | 4.98 | 4.95 |
| Sealed, Air Headspace | 5.0 | 4.8 | 4.5 |
| Periodically Opened | 5.0 | 4.2 | 3.5 |
Experimental Protocols
1. Determination of Viscosity
-
Apparatus: Rotational viscometer with a thermostatically controlled sample holder.
-
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Set the sample holder to the desired temperature (e.g., 25°C).
-
Place an appropriate amount of the TDI prepolymer into the sample cup.
-
Allow the sample to equilibrate to the set temperature.
-
Select a spindle and rotational speed that will give a torque reading within the recommended range of the instrument.
-
Lower the spindle into the prepolymer and begin rotation.
-
Allow the reading to stabilize and record the viscosity in milliPascal-seconds (mPa·s).
-
2. Determination of Isocyanate (NCO) Content
-
Reagents:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).
-
Dibutylamine solution in a suitable solvent (e.g., toluene).
-
Bromocresol green indicator.
-
Toluene and isopropanol.
-
-
Procedure:
-
Accurately weigh a sample of the TDI prepolymer into a dry Erlenmeyer flask.
-
Add a known excess of the dibutylamine solution to the flask.
-
Stopper the flask, swirl to mix, and allow to stand for a specified time (e.g., 15 minutes) to ensure complete reaction between the isocyanate groups and the dibutylamine.
-
Add isopropanol to the flask to solubilize the components.
-
Add a few drops of the bromocresol green indicator.
-
Titrate the excess dibutylamine with the standardized HCl solution until the endpoint is reached (color change from blue-green to yellow).
-
Perform a blank titration using the same procedure but without the prepolymer sample.
-
Calculate the NCO content using the following formula: % NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = Volume of HCl for blank titration (mL)
-
V_sample = Volume of HCl for sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
W_sample = Weight of the prepolymer sample (g)
-
4.202 is the milliequivalent weight of the NCO group multiplied by 100.
-
-
Visualizations
Caption: Key degradation pathways for TDI prepolymers.
Caption: A logical workflow for troubleshooting increased viscosity.
References
- 1. CN102161744B - Preparation method of high-storage-stability polyester-type polyurethane prepolymer - Google Patents [patents.google.com]
- 2. allhdi.com [allhdi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. allscotltd.co.uk [allscotltd.co.uk]
- 7. erapol.com.au [erapol.com.au]
- 8. americanchemistry.com [americanchemistry.com]
- 9. ohans.com [ohans.com]
- 10. "ASTM D4878: 2023 Polyurethane Raw Materials Viscosity Test" [bsbedge.com]
- 11. Polyurethane Viscosity Test Method Std. Antpedia [m.antpedia.com]
- 12. azom.com [azom.com]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Removal of Unreacted TDI Monomers from Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of unreacted toluene diisocyanate (TDI) monomers from polymeric materials.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted TDI monomers from polymers?
A1: Unreacted TDI monomers are considered potentially hazardous materials. The primary hazard is the inhalation of TDI vapors, which can cause irritation to the mucous membranes of the respiratory tract, difficulty breathing, and allergic reactions in susceptible individuals.[1][2] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established permissible exposure limits (PELs) for TDI to protect workers.[1][3][4] Therefore, reducing the concentration of free TDI in the final polymer product is essential for health and safety.
Q2: What are the common methods for removing unreacted TDI from polyurethane prepolymers?
A2: The most common methods for removing unreacted TDI monomers include:
-
Thin-Film Evaporation/Wiped-Film Evaporation: This is a widely used industrial technique that involves creating a thin film of the prepolymer on a heated surface under vacuum.[5][6][7][8][9][10][11] This method is effective for heat-sensitive and viscous materials.
-
Molecular Distillation: A high-vacuum distillation method suitable for separating substances with high boiling points and viscosity, like TDI from prepolymers.[12][13]
-
Solvent Extraction: This method uses a solvent that is selective for the unreacted TDI monomer to extract it from the prepolymer mixture.[5][14]
-
Chemical Scavenging/Reaction: In this approach, a chemical agent is added to react with the residual TDI, converting it into a non-volatile and less hazardous compound.[14][15][16]
-
Molecular Sieves: Passing the prepolymer through a column containing molecular sieves can effectively adsorb unreacted TDI.[15][17]
Q3: What are the typical target levels for residual TDI in a "low free monomer" prepolymer?
A3: Prepolymers with low unreacted TDI content typically have a free monomer level of less than 0.5% by weight, with more stringent applications targeting less than 0.1%.[5][18] Some processes can achieve levels as low as 0.05%.[5]
Q4: How can I analyze the concentration of unreacted TDI in my polymer?
A4: Several analytical techniques can be used to determine the concentration of residual TDI. High-performance liquid chromatography (HPLC) is a common and sensitive method, often involving derivatization of the TDI to a more stable compound for easier detection.[19][20][21] Gas chromatography (GC) can also be used, particularly for volatile isocyanates.[20][22]
Troubleshooting Guides
Issue 1: Inefficient TDI Removal Using Thin-Film Evaporation
Symptoms:
-
The final product has a higher than expected concentration of free TDI.
-
The viscosity of the prepolymer seems to increase significantly during the process.
-
There is evidence of polymer degradation (e.g., discoloration).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Vacuum | Ensure the vacuum system is operating correctly and can achieve the required low pressure (e.g., 0.1 to 2 mm Hg).[23] Check for leaks in the system. |
| Incorrect Temperature | The evaporation temperature must be high enough to vaporize the TDI but low enough to avoid polymer decomposition. For TDI, temperatures typically range from 100°C to 160°C.[23] Avoid exceeding 175°C.[5] |
| Feed Rate Too High | A high feed rate can lead to incomplete evaporation of the TDI. Try reducing the feed rate to increase the residence time of the prepolymer on the heated surface.[12][13] |
| Poor Film Distribution | Worn or improperly designed wiper blades can result in a thick or uneven film, hindering efficient evaporation.[9][10] Inspect and, if necessary, replace the wiper blades. |
| High Prepolymer Viscosity | High viscosity can impede the flow and film formation. Consider adjusting the prepolymer synthesis to produce a lower viscosity material, for example, by altering the TDI/polyol ratio.[12] |
Issue 2: Low Yield After Solvent Extraction
Symptoms:
-
Significant loss of prepolymer along with the extracted TDI.
-
The extracted TDI fraction is contaminated with a large amount of prepolymer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The solvent should be highly selective for TDI and have low solubility for the prepolymer. Hexane is a commonly mentioned solvent for MDI, and similar principles apply to TDI.[5] |
| Inappropriate Extraction Temperature | The temperature needs to be controlled to prevent precipitation of the prepolymer while effectively dissolving the TDI. Temperatures between 80°C and 130°C have been cited for some processes.[17] |
| Insufficient Mixing/Contact Time | Ensure adequate mixing of the prepolymer and solvent to allow for efficient mass transfer of the TDI into the solvent phase. |
Experimental Protocols
Protocol 1: Two-Stage Thin-Film Evaporation for TDI Removal
This protocol is based on studies demonstrating effective TDI removal from a TDI-trimethylolpropane (TMP) prepolymer.[7][12]
Objective: To reduce the free TDI content in a polyurethane prepolymer to below 0.5%.
Materials:
-
TDI-TMP prepolymer with high initial free TDI content.
-
Two-stage thin-film evaporator.
-
Vacuum pump.
-
Heating and cooling systems for the evaporator.
-
Analytical equipment for TDI quantification (e.g., HPLC).
Methodology:
-
Pre-treatment: Ensure the prepolymer has a suitable viscosity for the thin-film evaporator. If the viscosity is too high, it may need to be adjusted through synthesis parameters.[12]
-
First Stage Evaporation:
-
Set the feed temperature to approximately 100°C.
-
Set the feed rate to a suitable level, for example, 1.6 kg/min ⁻¹ (this will depend on the equipment scale).[12]
-
Set the first stage evaporator temperature to around 150°C.[12]
-
Apply a moderate vacuum, for instance, 400 Pa.[12]
-
Set the wiper speed (e.g., 150 r/min⁻¹).[12]
-
-
Second Stage Evaporation:
-
Collection and Analysis:
-
Collect the purified prepolymer from the outlet of the second stage evaporator.
-
Collect the condensed TDI from the condenser.
-
Analyze the free TDI content of the final product using a suitable analytical method.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Initial Free TDI | > 2.5% | [5] |
| Final Free TDI | < 0.5% | [12][13] |
| Feed Rate | 0.8 - 1.6 kg·h⁻¹ | [12][13] |
| Distillation Temperature | 150 - 170°C | [12] |
| Pressure (Stage 1) | 400 Pa | [12] |
| Pressure (Stage 2) | 15 - 80 Pa | [12][13] |
Process Diagrams
Caption: Overview of TDI Removal Methods.
Caption: Two-Stage Thin-Film Evaporation Workflow.
References
- 1. chemicals.basf.com [chemicals.basf.com]
- 2. epa.gov [epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. 3v-tech.com [3v-tech.com]
- 9. acrossinternational.com [acrossinternational.com]
- 10. journal-aquaticscience.com [journal-aquaticscience.com]
- 11. Wiped film evaporator or thin film evaporator | Ablazeglassworks [ablazeglassworks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN1793194A - Tech, for separating free isocyanate monomer in polyaminoester solidification agent - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. CN101698652A - Method for purifying cyclic solvent in producing TDI - Google Patents [patents.google.com]
- 17. US4061662A - Removal of unreacted tolylene diisocyanate from urethane prepolymers - Google Patents [patents.google.com]
- 18. solutions.covestro.com [solutions.covestro.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP0902801A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
Technical Support Center: Catalysis in Toluene Diisocyanate (TDI) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts in Toluene Diisocyanate (TDI) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in a TDI reaction?
A1: In Toluene Diisocyanate (TDI) reactions, a catalyst's primary role is to increase the reaction rate between the isocyanate groups (-NCO) of TDI and hydroxyl groups (-OH) of polyols to form urethane linkages. Catalysts can also influence the selectivity of the reaction, favoring urethane formation over potential side reactions such as the formation of allophanate, biuret, or isocyanurate trimers.[1][2][3]
Q2: What are the common types of catalysts used for TDI reactions?
A2: A variety of catalysts are employed in TDI reactions, broadly categorized as amine compounds and organometallic complexes. Common examples include:
-
Tertiary Amines: Such as triethylamine, diazabicyclooctane (DABCO), and Mannich bases.[1][4]
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a widely used and effective catalyst.[5][6]
-
Other Organometallic Catalysts: Including those based on zirconium, bismuth, and iron, such as ferric acetylacetonate (FeAA).[5][7]
Q3: How does a catalyst affect the selectivity of the two isocyanate groups in 2,4-TDI?
A3: In 2,4-TDI, the isocyanate group at the para-position (p-NCO) is generally more reactive than the group at the ortho-position (o-NCO) due to steric hindrance at the ortho-position.[5] Catalysts can further influence this reactivity difference. For instance, some catalysts may selectively enhance the reactivity of the less reactive o-NCO group, thereby reducing the reactivity gap between the two groups.[5][8] This can be crucial for controlling the polymer structure.
Q4: Can the catalyst influence the final properties of the polyurethane?
A4: Yes, the choice of catalyst can significantly impact the final properties of the polyurethane. The catalyst affects the reaction kinetics and selectivity, which in turn determines the polymer's molecular weight, degree of cross-linking, and the presence of various types of chemical linkages.[2] These structural differences can influence mechanical properties like hardness, elasticity, and thermal stability.
Troubleshooting Guides
Issue 1: Slow Reaction Rate or Incomplete Conversion
-
Possible Cause: Insufficient catalyst concentration.
-
Solution: Gradually increase the catalyst concentration in small increments. Monitor the reaction progress closely, as an excess of catalyst can lead to an uncontrollable exotherm or undesirable side reactions.
-
-
Possible Cause: Catalyst deactivation.
-
Possible Cause: Low reaction temperature.
-
Solution: Increase the reaction temperature. The rate of the TDI-polyol reaction is temperature-dependent. However, be aware that higher temperatures can also promote side reactions.[1]
-
Issue 2: Poor Selectivity and Formation of Side Products (e.g., Gelling, Branching)
-
Possible Cause: Inappropriate catalyst choice.
-
Solution: Different catalysts exhibit different selectivities. For example, some catalysts may promote the trimerization of TDI to form isocyanurates, leading to branching and potential gelling.[1] Screen different catalysts to find one that favors the desired urethane formation. Oligomeric Mannich bases have been shown to have enhanced selectivity for oligomerization.[1]
-
-
Possible Cause: High catalyst concentration.
-
Solution: While a higher catalyst concentration increases the reaction rate, it can also accelerate side reactions. Optimize the catalyst concentration to achieve a balance between an acceptable reaction rate and high selectivity.
-
-
Possible Cause: High reaction temperature.
-
Solution: Elevated temperatures can provide the activation energy for undesirable side reactions.[1] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Data Presentation
Table 1: Influence of Catalyst on the Reaction Rate Constants of 2,4-TDI with Polypropylene Glycol (PPG)
| Catalyst | Temperature (°C) | Rate Constant for p-NCO (k1) (L/mol·s) | Rate Constant for o-NCO (k2) (L/mol·s) |
| DBTDL | 50 | Data not available | Data not available |
| DBTDL | 60 | Data not available | Data not available |
| DBTDL | 70 | Data not available | Data not available |
| FeAA | 50 | Data not available | Data not available |
| FeAA | 60 | Data not available | Data not available |
| FeAA | 70 | Data not available | Data not available |
Note: The referenced study indicates that the reactivity of the p-NCO is 5 to 8 times higher than the o-NCO. It also concludes that FeAA is more selective in enhancing the reactivity of the o-NCO group compared to DBTDL.[5] Specific rate constant values from this study require access to the full-text.
Table 2: Effect of Organo-Tin Mixed Catalyst on the Reaction of TDI and PPG
| Temperature (°C) | Rate Constant (kg·mol⁻¹·min⁻¹) |
| 50 | 0.0922 |
| 60 | 0.3373 |
| 70 | 0.5828 |
The activation energy for this reaction was determined to be 71.63 kJ·mol⁻¹.[6]
Experimental Protocols
Protocol 1: Kinetic Study of the Catalyzed Reaction between TDI and a Polyol via FTIR Spectroscopy
This protocol is based on the methodology described for studying the reaction between TDI and polypropylene glycol (PPG) in the presence of catalysts like DBTDL and FeAA.[5]
-
Reactant Preparation: Ensure TDI and the polyol (e.g., PPG) are free from moisture and other impurities. Degas both reactants under vacuum to remove dissolved gases.
-
Reaction Setup: The reaction is carried out in bulk (without solvent). A thermostated reactor equipped with a mechanical stirrer is required.
-
Initiation of Reaction: Add the desired amount of catalyst to the preheated polyol and mix thoroughly. Then, add the stoichiometric amount of TDI to the polyol-catalyst mixture and start the stirrer and the timer simultaneously.
-
Sample Collection: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an excess of a solution of n-dibutylamine in a non-reactive solvent (e.g., toluene). The amine will react with the unreacted NCO groups.
-
FTIR Analysis:
-
Acquire an FTIR spectrum of the initial reaction mixture (time = 0).
-
For each quenched sample, acquire an FTIR spectrum.
-
Monitor the disappearance of the characteristic NCO stretching band around 2270 cm⁻¹.[7]
-
-
Data Analysis:
Protocol 2: Monitoring TDI Self-Polymerization by Gel Permeation Chromatography (GPC)
This protocol is adapted from methodologies used to study the self-polymerization of TDI.[1][10]
-
Reaction Setup: In a temperature-controlled reactor, charge the TDI and the desired catalyst.
-
Reaction Conditions: Maintain the reaction at a specific temperature with constant stirring.
-
Sampling: At predetermined time intervals, extract samples from the reaction mixture.
-
Sample Preparation for GPC: Dilute the samples in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration.
-
GPC Analysis:
-
Inject the prepared samples into a GPC system equipped with a suitable column set for resolving oligomers.
-
Use a refractive index (RI) detector to monitor the elution of the different species.
-
Calibrate the GPC system with appropriate standards to determine the molecular weight distribution of the samples.
-
-
Data Analysis:
-
Analyze the GPC chromatograms to observe the formation and evolution of individual components such as dimers, trimers, pentamers, and higher oligomers over time.[10]
-
Visualizations
Caption: Catalytic influence on TDI reaction pathways.
Caption: Workflow for kinetic analysis of TDI reactions using FTIR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
- 9. paint.org [paint.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Tolylene Diisocyanate (TDI) Quantification
For researchers, scientists, and professionals in drug development, accurate quantification of Tolylene Diisocyanate (TDI) is crucial due to its high reactivity and potential health risks.[1][2] This guide provides a comparative overview of common analytical methods for TDI quantification, complete with experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.
The primary methods for TDI analysis involve derivatization to form stable compounds, followed by chromatographic separation and detection.[1][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, offering high sensitivity and specificity.[3] Colorimetric methods, while historically used, are generally less specific.[1][3]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix (e.g., air, biological fluids), required sensitivity, and available instrumentation. Below is a summary of the performance of various validated methods for TDI quantification.
| Method | Principle | Derivatizing Agent | Sample Matrix | Limit of Detection (LOD) | Recovery | Key Advantages | Key Disadvantages |
| OSHA Method 42 | HPLC-UV/FLD | 1-(2-Pyridyl)piperazine (1-2PP) | Air | 1.3 µg/m³ (2,4-TDI), 1.6 µg/m³ (2,6-TDI) | 80.3% (2,4-TDI), 86.4% (2,6-TDI) | Well-validated, high sensitivity with fluorescence detection.[4][5] | Potential for interference from other isocyanates.[5] |
| NIOSH Method 5521/5522 | HPLC-UV/FLD | 1-(2-Methoxyphenyl)piperazine (MPP) or Tryptamine | Air | Working range: 10 to 250 µg/m³ | 90.5% (2,4-TDI), 102.8% (2,6-TDI) | Applicable to both monomers and oligomers.[6] | Tryptamine derivatives can be less stable. |
| OSHA Method 18 | HPLC | Nitro Reagent (p-nitrobenzyl-N-n-propylamine) | Air | 0.15 ppb (2,4-TDI) | 100% | High reactivity of the derivatizing agent.[1][4] | Less commonly used now compared to 1-2PP methods. |
| GC-NPD/MS | GC-NPD/MS | Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA) | Biological (Urine) | Not specified | Not specified | High specificity with MS detection.[3] | Requires hydrolysis of adducts to amines.[3] |
| Colorimetric (Marcali Method) | Spectrophotometry | N-(1-naphthyl)-ethylenediamine | Air | 0.007 ppm | Not specified | Simple and inexpensive. | Lacks specificity, interference from other aromatic amines.[1][3][7] |
Experimental Workflow
The general workflow for the analysis of TDI in air samples involves sample collection, derivatization, extraction, and chromatographic analysis.
Caption: General experimental workflow for TDI quantification in air samples.
Detailed Experimental Protocols
Below are detailed methodologies for two widely recognized methods for TDI quantification in air samples.
OSHA Method 42: TDI in Air
This method is for the collection and analysis of airborne 2,4-TDI and 2,6-TDI.
a. Sample Collection:
-
Samples are collected by drawing a known volume of air through a 37-mm glass fiber filter (GFF) coated with 1.0 mg of 1-(2-pyridyl)piperazine (1-2PP) contained in an open-face cassette.[5]
-
A sampling rate of 1 L/min is recommended, with a total air volume of 15 L.[5]
-
After sampling, the cassette is sealed and sent to the laboratory for analysis.
b. Sample Preparation:
-
The filter is transferred to a vial, and 3.0 mL of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO) is added.[5]
-
The vial is capped and shaken or sonicated for 30 minutes to extract the TDI-urea derivatives.
c. Instrumental Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV or fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ACN and water (with a buffer such as ammonium acetate/acetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
Detection:
-
UV: 254 nm.
-
Fluorescence: Excitation at 240 nm, Emission at 370 nm.
-
-
Quantification: A calibration curve is prepared using standards of 2,4-TDI-urea and 2,6-TDI-urea in the ACN/DMSO solution.
NIOSH Method 5522: Isocyanates
This method is applicable to the determination of TDI monomers and an estimation of oligomers.
a. Sample Collection:
-
Air is drawn through a glass impinger containing 15 mL of a tryptamine solution in DMSO or a mixture of DMSO/acetonitrile.[6]
-
A sampling rate of 1 L/min is used for a recommended sample volume of 50 L.[6]
-
This method is intended for area sampling due to the potential hazard of the collection solution.[6]
b. Sample Preparation:
-
The volume of the sampling solution is recorded.
-
An aliquot of the sample is transferred to a vial for analysis.
c. Instrumental Analysis:
-
Instrumentation: HPLC with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 285 nm and emission at 345 nm.
-
Quantification: A calibration curve is generated from standards of the tryptamine derivatives of 2,4-TDI and 2,6-TDI.
Logical Relationship of Method Components
The relationship between the different stages of the analytical process, from sampling to final quantification, is critical for obtaining accurate results.
References
- 1. osha.gov [osha.gov]
- 2. lcslaboratory.com [lcslaboratory.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. cdc.gov [cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
A Tale of Two Isocyanates: A Comparative Analysis of Tolylene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI)
A comprehensive guide for researchers and industry professionals on the performance, characteristics, and applications of TDI and MDI in polyurethane synthesis.
Tolylene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) are two of the most pivotal aromatic diisocyanates in the polyurethane industry. While both serve as fundamental building blocks for a vast array of polyurethane products, their distinct chemical structures impart unique properties to the final materials. This guide provides a detailed comparative study of TDI and MDI, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal isocyanate for their specific applications.
At a Glance: Key Differences Between TDI and MDI
| Feature | Tolylene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) |
| Primary Application | Flexible Foams (e.g., furniture, bedding)[1] | Rigid Foams (e.g., insulation), Elastomers, Adhesives[1][2] |
| Reactivity | Higher reactivity, faster cure times[3][4] | Lower reactivity, more controllable process[1] |
| Mechanical Properties | Good elasticity and flexibility[2] | Higher strength, hardness, and wear resistance[2] |
| Thermal Stability | Good high-temperature resistance[5][6] | Better heat resistance than TDI[2] |
| Vapor Pressure | Higher, posing a greater inhalation risk[6] | Lower, considered safer to handle[6] |
| Cost | Generally more cost-effective raw material[1] | Can be more expensive, but durability may offer long-term economy[6] |
Delving Deeper: A Performance-Based Comparison
The choice between TDI and MDI fundamentally dictates the end-use properties of the polyurethane product. TDI, with its asymmetrical structure, is predominantly used in the production of low-density, flexible foams that require good elasticity and cushioning. In contrast, the more symmetrical and rigid structure of MDI lends itself to the manufacturing of rigid foams with excellent thermal insulation properties, as well as high-performance elastomers, adhesives, and coatings that demand superior strength and durability.[2][7]
Mechanical Performance
MDI-based polyurethanes generally exhibit superior mechanical properties compared to their TDI-based counterparts.[2] This includes higher tensile strength, greater hardness, and enhanced abrasion resistance, making them the preferred choice for applications subjected to demanding mechanical stress.[2] TDI, on the other hand, imparts excellent flexibility and resilience, which is ideal for applications requiring repeated compression and deformation, such as cushioning materials.[6]
Table 1: Comparative Mechanical Properties of TDI and MDI-based Polyurethanes
| Property | TDI-based Polyurethane | MDI-based Polyurethane |
| Tensile Strength | Lower | Higher[2] |
| Elongation at Break | Higher | Lower |
| Hardness | Softer | Harder[2] |
| Tear Strength | Good | Excellent |
| Compression Set | Excellent[5] | Good |
Note: The values presented are relative and can vary significantly based on the specific formulation, including the type of polyol and chain extender used.
Thermal Stability
In terms of thermal performance, MDI generally demonstrates better heat resistance than TDI.[2] However, TDI-based polyurethanes are known for their excellent performance at high temperatures and their superior resistance to compression set under sustained heat.[5][6] MDI excels in low-temperature applications, maintaining its properties at temperatures where TDI-based materials may become brittle.[5]
Table 2: Comparative Thermal Properties of TDI and MDI-based Polyurethanes
| Property | TDI-based Polyurethane | MDI-based Polyurethane |
| High-Temperature Resistance | Good[5][6] | Excellent[2] |
| Low-Temperature Performance | Becomes brittle | Excellent[5] |
| Thermal Insulation (Foams) | Good | Excellent |
Curing Profile and Reactivity
TDI is characterized by its higher reactivity and faster cure times, which can be advantageous for high-volume production.[3][4] However, this rapid reaction can also present challenges in process control.[1] MDI has a lower reactivity, allowing for a more controlled and manageable curing process, which is often preferred for more complex molding and casting applications.[1]
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental procedures are crucial. Below are outlines of the methodologies for synthesizing and characterizing TDI and MDI-based polyurethanes.
Synthesis of Polyurethane Prepolymers
A common method for polyurethane synthesis is the prepolymer process.[8]
-
Drying of Polyols: The polyol (e.g., polyether or polyester polyol) is dried under vacuum at a specific temperature (e.g., 100-120°C) for a defined period to remove any moisture, which can interfere with the isocyanate reaction.
-
Prepolymer Reaction: The dried polyol is then reacted with an excess of either TDI or MDI in a reaction vessel under a nitrogen atmosphere to prevent side reactions with atmospheric moisture. The reaction is typically carried out at a controlled temperature (e.g., 80°C) with constant stirring for a set duration (e.g., 2-3 hours) to form the isocyanate-terminated prepolymer.[3]
-
Chain Extension: The resulting prepolymer is then reacted with a chain extender (e.g., a diol or diamine) to build the final polymer chain. The mixture is thoroughly mixed and poured into a mold to cure.
Characterization of Polyurethane Properties
Mechanical Testing (ASTM D412):
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from the cured polyurethane sheets.[9][10] The thickness and width of the gauge section are measured precisely.[11]
-
Test Procedure: The specimens are mounted in the grips of a universal testing machine. The sample is then pulled at a constant rate of speed (e.g., 500 mm/min) until it fractures.[9]
-
Data Acquisition: The load and elongation are continuously recorded throughout the test. From this data, tensile strength, elongation at break, and modulus of elasticity are calculated.[9]
Thermal Analysis (Thermogravimetric Analysis - TGA & Differential Scanning Calorimetry - DSC):
-
TGA Procedure: A small, precisely weighed sample of the polyurethane is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is monitored as a function of temperature, providing information on the material's thermal stability and decomposition profile.[12][13]
-
DSC Procedure: In DSC, a small sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[14]
Visualizing the Process: Synthesis and Characterization Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of polyurethane synthesis and characterization.
This diagram outlines the key stages in producing and evaluating polyurethane materials, starting from the initial raw material preparation to the final performance testing.
This diagram illustrates the fundamental chemical transformations in polyurethane synthesis, highlighting the formation of the prepolymer intermediate and the final polymer product.
Conclusion
The selection between Tolylene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) is a critical decision in the formulation of polyurethane materials, with each offering a distinct set of properties and performance characteristics. TDI is the isocyanate of choice for flexible foam applications where elasticity and cost-effectiveness are paramount.[1] Conversely, MDI is favored for applications demanding high strength, durability, and thermal stability, such as rigid insulation foams and high-performance elastomers.[2] A thorough understanding of the comparative data and experimental methodologies presented in this guide will empower researchers and professionals to make informed decisions in their pursuit of developing innovative and effective polyurethane-based products.
References
- 1. How to Choose Between TDI and MDI in Flexible PU Foam Applications? | Sabtech [sabtechmachine.com]
- 2. bqnmt.com [bqnmt.com]
- 3. orientjchem.org [orientjchem.org]
- 4. uresinindustrial.com.au [uresinindustrial.com.au]
- 5. TDI and MDI of Polyurethane Materials [chinapolyparts.com]
- 6. psiurethanes.com [psiurethanes.com]
- 7. data.epo.org [data.epo.org]
- 8. DE60032938T2 - PROCESS FOR PREPARING MDI PREPOLYMERS WITH REDUCED CONTENT ON FREE MDI MONOMER - Google Patents [patents.google.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. testresources.net [testresources.net]
- 11. lonroy.com [lonroy.com]
- 12. tainstruments.com [tainstruments.com]
- 13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Diisocyanates
The reactivity of diisocyanates is a critical parameter in the synthesis of polyurethanes, influencing cure times, processing conditions, and the final properties of the material. Diisocyanates are broadly categorized into two main types based on their chemical structure: aromatic and aliphatic. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development and polymer chemistry.
Fundamental Differences in Reactivity
The primary distinction lies in their reaction speed: aromatic diisocyanates are significantly more reactive than their aliphatic counterparts.[1][2][3][4][5] This difference is rooted in the electronic effects imparted by their molecular structures.
-
Aromatic Diisocyanates: In aromatic diisocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), the isocyanate (-NCO) group is attached directly to an aromatic ring.[3] The aromatic ring acts as an electron-withdrawing group, delocalizing electron density away from the -NCO group through resonance.[2][6] This withdrawal increases the partial positive charge on the carbon atom of the isocyanate group, making it a more potent electrophile and highly susceptible to attack by nucleophiles like alcohols (polyols) or amines.[6][7]
-
Aliphatic Diisocyanates: In aliphatic diisocyanates, such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), the -NCO group is attached to a non-aromatic, saturated hydrocarbon chain.[2][5] These alkyl chains are electron-donating, which slightly reduces the partial positive charge on the carbon atom of the isocyanate group.[7] Consequently, this carbon center is less electrophilic, resulting in a slower reaction rate compared to aromatic isocyanates.[7]
The general reaction pathway for both types of diisocyanates with a hydroxyl group to form a stable urethane linkage is illustrated below.
Caption: General reaction forming a urethane linkage.
Quantitative Reactivity Comparison
The difference in reactivity is not merely qualitative; it can be quantified by comparing reaction rate constants. Aromatic isocyanates can react orders of magnitude faster than aliphatic ones. This high reactivity means that aromatic systems often cure rapidly at room temperature without the need for strong catalysts, whereas aliphatic systems typically require strong catalysts, such as dibutyltin dilaurate, and/or elevated temperatures to achieve practical cure rates.[1]
The table below presents the relative reactivity of the two isocyanate groups on Toluene Diisocyanate (aromatic) and Hydrogenated MDI (aliphatic) with hydroxyl groups.
| Diisocyanate Type | Isocyanate Structure | Relative Rate Constant (k₁) (1st NCO Group) | Relative Rate Constant (k₂) (2nd NCO Group) |
| Aromatic | Toluene Diisocyanate (TDI) | 400 | 150 |
| Aliphatic | Hydrogenated MDI (H₁₂MDI) | 0.57 | 0.4 |
| Data sourced from PCI Magazine.[1] |
As the data illustrates, the primary NCO group of aromatic TDI is approximately 700 times more reactive than that of aliphatic H₁₂MDI.
Key Factors Influencing Reaction Kinetics
Besides the core structure, several other factors influence the reaction rate of both diisocyanate types.
-
Steric Hindrance: The accessibility of the -NCO group plays a crucial role. For example, in 2,4-TDI, the ortho-positioned -NCO group is sterically hindered by the methyl group, making it less reactive than the para-positioned -NCO group.[7] Similarly, the cycloaliphatic structure of Isophorone Diisocyanate (IPDI) results in two -NCO groups with different reactivity profiles due to steric differences.
-
Co-reactant Nucleophilicity: The nature of the nucleophile reacting with the isocyanate is critical. The general order of reactivity is: aliphatic amines >> aromatic amines > primary alcohols > water > secondary alcohols > tertiary alcohols .[8] The reaction with amines to form polyureas is significantly faster than the reaction with alcohols to form polyurethanes.[1]
-
Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate for both aromatic and aliphatic systems.[8] However, due to their lower intrinsic reactivity, aliphatic isocyanates often require higher curing temperatures to match the speed of aromatic systems.
-
Catalysts: Catalysts are frequently used to enhance reaction rates, especially for aliphatic diisocyanates.[6] Tertiary amines and organotin compounds are common catalysts that can significantly accelerate the urethane reaction.[6] Aromatic systems may proceed efficiently without a catalyst, which can be an advantage in controlling the reaction profile.[1]
Experimental Protocol: Comparing Reactivity via FT-IR Spectroscopy
A common and effective method for quantifying and comparing the reaction kinetics of diisocyanates is Fourier-Transform Infrared (FT-IR) Spectroscopy. This technique monitors the concentration of reactants and products over time by tracking the intensity of their characteristic absorption bands.
Objective: To determine the reaction rate constant (k) for the reaction of an aromatic and an aliphatic diisocyanate with a standard polyol.
Materials:
-
Aromatic diisocyanate (e.g., MDI)
-
Aliphatic diisocyanate (e.g., HDI)
-
Polyol (e.g., a simple diol like 1,4-butanediol)
-
Anhydrous solvent (e.g., Toluene, if needed for dilution)
-
Catalyst (e.g., Dibutyltin dilaurate, for the aliphatic system)
-
FT-IR Spectrometer with a temperature-controlled cell
Methodology:
-
Preparation: Ensure all reactants and solvents are anhydrous, as water readily reacts with isocyanates and will interfere with the results.[1][8]
-
Initial Spectrum: Record a background spectrum. Then, record the initial FT-IR spectrum of the polyol solution at the desired reaction temperature.
-
Initiate Reaction: Add a stoichiometric amount of the diisocyanate to the polyol solution, ensuring rapid and thorough mixing. Immediately begin recording spectra at fixed time intervals.
-
Data Acquisition: Monitor the reaction progress by observing the decrease in the characteristic -NCO stretching peak at approximately 2270-2250 cm⁻¹ . Simultaneously, the formation of the urethane linkage can be monitored by the appearance of the N-H bending peak (~1530 cm⁻¹) and C=O stretching peak (~1700 cm⁻¹).[9][10]
-
Analysis:
-
Calculate the concentration of the -NCO groups at each time point using the Beer-Lambert law (A = εbc), where the absorbance (A) of the -NCO peak is proportional to its concentration.
-
Plot the natural logarithm of the -NCO concentration versus time. For a second-order reaction (first-order in isocyanate and first-order in polyol), a plot of 1/[NCO] vs. time will be linear.
-
The slope of the linear plot is equal to the rate constant, k.
-
-
Comparison: Repeat the experiment under identical conditions (temperature, concentration) for both the aromatic and aliphatic diisocyanates to obtain their respective rate constants for a direct comparison.
Caption: Experimental workflow for kinetic analysis via FT-IR.
Summary and Practical Implications
The choice between aromatic and aliphatic diisocyanates is a trade-off between reactivity, cost, and the desired performance characteristics of the final polyurethane product.
| Feature | Aromatic Diisocyanates (e.g., MDI, TDI) | Aliphatic Diisocyanates (e.g., HDI, IPDI) |
| Reactivity | Very high; fast curing.[1][5] | Low; slow curing, often requires catalysts.[1][4] |
| UV Stability | Poor; prone to yellowing upon sun exposure.[2][5] | Excellent; maintains color and gloss.[1][5] |
| Cost | Generally lower cost.[5] | Higher cost.[5] |
| Typical Applications | Polyurethane foams, elastomers, adhesives, indoor coatings.[4] | High-performance exterior coatings, light-stable elastomers.[4][5] |
References
- 1. pcimag.com [pcimag.com]
- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gas-sensing.com [gas-sensing.com]
- 4. wernerblank.com [wernerblank.com]
- 5. pflaumer.com [pflaumer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. zypuw.com [zypuw.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
evaluation of different chain extenders in TDI-based polyurethane systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of various diol chain extenders in Toluene Diisocyanate (TDI)-based polyurethane (PU) systems. The selection of a chain extender is a critical determinant of the final physicochemical properties of polyurethane elastomers, influencing everything from mechanical strength and elasticity to thermal stability. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in the formulation of TDI-based polyurethanes for a range of applications.
Performance Comparison of Diol Chain Extenders
The structure of the chain extender significantly impacts the morphology of the hard segment in polyurethanes, which in turn governs the material's mechanical and thermal properties. Generally, short-chain linear diols like ethylene glycol and 1,4-butanediol promote hard segment packing and crystallinity, leading to increased hardness and tensile strength. Longer or branched-chain extenders can disrupt this packing, resulting in softer, more flexible materials. The following table summarizes the quantitative effects of different diol chain extenders on the mechanical properties of TDI-based polyurethanes as reported in the literature.
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Tear Strength (kN/m) | Source / Notes |
| Ethylene Glycol (EG) | Increased tensile strength, but can negatively influence elongation at break.[1] | - | - | - | General trend observed. Specific values are formulation dependent. |
| 1,3-Propanediol (PDO) | - | - | - | - | Data for TDI-based systems with PDO is not readily available in the reviewed literature. |
| 1,4-Butanediol (BDO) | A polyurethane elastomer belt using T-80 (a TDI variant) and 1,4-BDO showed a tear strength of 108 kN/m and 390% elongation.[2] | 390 | - | 108 | This formulation also included a polyester polyol.[2] |
| 1,6-Hexanediol (HDO) | - | - | - | - | Increasing the chain extender length generally leads to a higher degree of crystallinity due to increased phase separation.[3] |
| Diethylene Glycol (DEG) | A TDI-based polyurethane with DEG as the chain extender achieved a tensile strength of 14.67 MPa and an elongation at break of 1160%.[4] | 1160 | - | - | Optimized formulation via orthogonal design.[4] |
Note: The properties of polyurethane elastomers are highly dependent on the specific formulation, including the type of polyol, the NCO/OH ratio, and the synthesis method. The data presented above should be considered in the context of the referenced studies.
Experimental Protocols
The characterization of polyurethane elastomers involves a suite of standardized tests to determine their mechanical, thermal, and chemical properties. Below are detailed methodologies for key experiments.
Polyurethane Synthesis (Prepolymer Method)
This is a common two-step method for synthesizing polyurethane elastomers:
-
Prepolymer Formation:
-
A diisocyanate (e.g., TDI) is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG) in a specific molar ratio (typically NCO:OH > 1) to form an isocyanate-terminated prepolymer.
-
The reaction is carried out in a moisture-free environment, often under a nitrogen atmosphere, at a controlled temperature (e.g., 70-80°C) with constant stirring.
-
The reaction progress is monitored by titrating for the percentage of unreacted isocyanate (%NCO) groups.
-
-
Chain Extension:
-
The prepolymer is cooled to a suitable temperature (e.g., 60°C).
-
A stoichiometric amount of the chain extender (e.g., 1,4-butanediol) is added to the prepolymer with vigorous mixing.
-
The mixture is then cast into a mold and cured at a specific temperature and time to form the final polyurethane elastomer.
-
Mechanical Property Testing
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Dumbbell-shaped specimens are cut from the cured polyurethane sheets.
-
The specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).
-
The stress at which the specimen breaks is recorded as the tensile strength, and the percentage increase in length at the point of fracture is the elongation at break.
-
-
Tear Strength (ASTM D624):
-
Specific shaped specimens (e.g., Die C) are used.
-
The force required to propagate a tear in the specimen is measured using a universal testing machine.
-
-
Hardness (ASTM D2240):
-
The indentation hardness of the polyurethane elastomer is measured using a durometer. Shore A and Shore D are common scales for elastomers.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
A small sample of the polyurethane is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and decomposition profile.
-
-
Differential Scanning Calorimetry (DSC):
-
A sample is heated, cooled, or held at a constant temperature, and the heat flow to or from the sample is measured.
-
DSC is used to determine glass transition temperatures (Tg), melting points (Tm), and crystallization behavior, which provide insights into the phase separation and morphology of the polyurethane.
-
Structural Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to identify the chemical structure of the polyurethane and to assess the extent of hydrogen bonding.
-
The disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of urethane linkage peaks (e.g., N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹) confirm the reaction. The position and shape of the carbonyl peak can provide information about the degree of hydrogen bonding in the hard segments.
-
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-step synthesis of a TDI-based polyurethane via the prepolymer method.
References
A Comparative Guide to HPLC and GC Methods for Toluene Diisocyanate (TDI) Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of toluene diisocyanate (TDI) isomers, primarily 2,4-TDI and 2,6-TDI, is critical in various fields, including occupational health, environmental monitoring, and quality control in the polymer industry. The isomeric ratio of TDI is a key factor influencing the properties of polyurethane products. This guide provides an objective comparison of two common analytical techniques for TDI isomer analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data from various studies.
At a Glance: HPLC vs. GC for TDI Isomer Analysis
Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying TDI isomers. The choice between the two often depends on the specific application, sample matrix, required sensitivity, and available instrumentation. Generally, HPLC is preferred for non-volatile or thermally unstable derivatives, while GC is suitable for volatile compounds.[1][2][3] For TDI analysis, both methods typically require a derivatization step to enhance analyte stability and detectability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[4] | Requires volatile and thermally stable compounds or derivatives.[2][4] |
| Derivatization | Often required to improve detection and selectivity. Common reagents include 1-(2-pyridyl)piperazine (1-2PP) and tryptamine.[5] | Typically necessary to improve volatility and thermal stability. Common reagents include trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA).[6][7] |
| Sensitivity | High sensitivity can be achieved, especially with detectors like mass spectrometry (MS).[8] | High sensitivity, particularly with electron capture detectors (ECD) for halogenated derivatives.[7] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[1] | Can be more cost-effective, although capillary columns and specialized detectors can increase the cost.[1] |
| Typical Run Time | Generally longer, often in the range of 10-60 minutes.[1] | Typically faster, with run times of a few minutes possible.[1][9] |
Quantitative Performance Data
The following tables summarize quantitative data for HPLC and GC methods for TDI isomer analysis, compiled from various sources. It is important to note that a direct comparison is challenging as the data originates from different studies with varying experimental conditions and matrices.
Table 1: Performance of HPLC Methods for TDI Isomer Analysis
| Parameter | 2,4-TDI | 2,6-TDI | Method Details | Source |
| Limit of Detection (LOD) | 0.039 ng/mL | 0.100 ng/mL | HPLC-CIS-MS/MS with MOPIP derivatization in solution.[8] | [8] |
| Limit of Detection (LOD) in Foam | 0.078 ng/g | 0.200 ng/g | HPLC-CIS-MS/MS with MOPIP derivatization.[8] | [8] |
| Analytical Reproducibility | > 92% | > 92% | HPLC-CIS-MS/MS.[8] | [8] |
| Precision | > 93% | > 93% | HPLC-CIS-MS/MS.[8] | [8] |
Table 2: Performance of GC Methods for TDI Isomer Analysis
| Parameter | 2,4-TDI | 2,6-TDI | Method Details | Source |
| Accuracy | 96% | 90% | GC-FID with a DB-17 column.[10] | [10] |
| Relative Standard Deviation (%RSD) | < 2.0% | < 2.0% | Capillary GC with FID (for a related compound).[11] | [11] |
| Limit of Detection (LOD) | 1 ng | - | Capillary GC with FID (for a related compound).[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for both HPLC and GC analysis of TDI isomers.
HPLC Method with 1-(2-Pyridyl)piperazine (1-2PP) Derivatization
This method is commonly used for air sampling and analysis.
-
Sample Collection: Air is drawn through an impinger or a coated filter containing a solution of 1-(2-pyridyl)piperazine in a suitable solvent (e.g., toluene). The TDI in the air reacts with 1-2PP to form stable urea derivatives.[5]
-
Sample Preparation: The impinger solution or an extract from the filter is evaporated to dryness and reconstituted in a mixture of acetonitrile and dimethyl sulfoxide.[12]
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 85:15 v/v).[5]
-
Detector: UV detector set at an appropriate wavelength for the urea derivatives.
-
Quantification: A calibration curve is generated using standards of TDI-1-2PP derivatives.
-
GC Method with Heptafluorobutyric Anhydride (HFBA) Derivatization
This method is often employed for the analysis of TDI in biological samples after hydrolysis.
-
Sample Hydrolysis: Samples (e.g., urine, plasma) are subjected to strong acid hydrolysis to release the corresponding toluene diamines (TDA) from their protein adducts.[6]
-
Extraction: The hydrolysate is neutralized, and the TDA is extracted into an organic solvent like toluene.[6][7]
-
Derivatization: Heptafluorobutyric anhydride (HFBA) is added to the toluene extract to form stable, volatile perfluoroacylated amide derivatives of TDA.[6][7]
-
GC-ECD/MS Analysis:
-
Column: A capillary column suitable for separating the derivatized isomers, such as a DB-17 or OV-225.[10][11]
-
Injector: Split/splitless injector at a temperature of around 210-250°C.[10]
-
Oven Program: A temperature program is used to achieve optimal separation (e.g., starting at 60°C and ramping up to 230°C).[10]
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to the halogenated derivatives, or a Mass Spectrometer (MS) can be used for confirmation and quantification.[6][7]
-
Quantification: Calibration is performed using derivatized TDA standards.
-
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the typical workflows for HPLC and GC analysis of TDI isomers.
Caption: Workflow for HPLC analysis of TDI isomers.
Caption: Workflow for GC analysis of TDI isomers.
Logical Relationship in Cross-Validation
A cross-validation study would ideally compare several key performance indicators for both HPLC and GC methods using the same set of samples. The following diagram illustrates the logical relationship of such a comparison.
Caption: Key parameters for cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are viable and robust methods for the analysis of TDI isomers.
-
HPLC-MS/MS offers excellent sensitivity, making it particularly suitable for trace-level analysis in complex matrices like polyurethane foams.[8]
-
GC , especially when coupled with an ECD after derivatization with a halogenated reagent, provides high sensitivity and is a well-established technique for analyzing TDI as their corresponding diamines in various samples.[6][7]
The choice of method will ultimately be guided by the specific analytical requirements, including the sample matrix, the required level of sensitivity, cost considerations, and the availability of instrumentation and expertise. For routine quality control where high throughput is necessary, the faster run times of GC might be advantageous.[1] For research applications requiring the highest sensitivity for trace contaminants in solid materials, HPLC-MS/MS has demonstrated superior performance.[8] It is recommended that laboratories validate their chosen method according to established guidelines to ensure data quality and reliability.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Determination of toluene diisocyanate in air by HPLC and band-tape monitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A gas chromatographic procedure for the determination of airborne MDI and TDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
A Comparative Thermal Analysis of TDI and MDI Based Polyurethanes
This guide provides a detailed comparison of the thermal properties of polyurethanes synthesized from Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). The selection of isocyanate is a critical factor that significantly influences the thermal stability and performance of the resulting polyurethane. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of these differences, supported by experimental data and protocols.
Comparative Thermal Properties
The thermal behavior of polyurethanes is a crucial aspect of their performance, dictating their suitability for various applications. The primary determinants of thermal stability are the chemical structure of the isocyanate and the overall morphology of the polymer. Generally, MDI-based polyurethanes exhibit higher thermal stability compared to their TDI-based counterparts.
| Thermal Property | TDI-Based Polyurethane | MDI-Based Polyurethane | Key Observations |
| Glass Transition Temperature (Tg) | Typically ranges from -20°C to 0°C.[1] | Can range from -70°C to -40°C.[1] | The Tg is highly dependent on the formulation, particularly the soft segment content. By adjusting the hard-to-soft segment ratio, the Tg of shape memory polyurethanes can be varied from -52.1°C to 8.6°C for both TDI and MDI systems.[1][2] |
| Decomposition Temperature (Td) | Decomposition in subcritical water observed at 199°C.[3] | Decomposition in subcritical water observed at 237°C.[3] | MDI-based polyurethanes generally exhibit a higher decomposition temperature, indicating greater thermal stability.[3] The thermal degradation of the urethane linkage typically occurs between 200°C and 250°C. |
| High-Temperature Performance | Renowned for exceptional high-temperature resistance and robust performance under compressive loads.[4][5] | MDI-based polyurethanes also perform well in high-temperature environments.[6] | While both offer good high-temperature performance, TDI is often highlighted for applications involving sustained or repetitive compression at elevated temperatures.[4][5] |
| Low-Temperature Performance | Generally less flexible at very low temperatures compared to MDI-based polyurethanes. | Exhibit remarkable performance at low temperatures, with some formulations retaining flexibility below -40°C.[4][5] | MDI-based polyurethanes are ideal for dynamic applications or those subjected to extreme cold.[4][5] |
Experimental Protocols
The following are generalized protocols for conducting comparative thermal analysis of TDI and MDI based polyurethanes using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyurethane samples.
Methodology:
-
Sample Preparation: Ensure the polyurethane samples are clean and dry. A sample mass of approximately 5-10 mg is recommended.
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10°C/min or 20°C/min is typically used.[7]
-
Temperature Range: From ambient temperature to approximately 600-800°C.
-
-
Procedure:
-
Place the prepared sample in the TGA crucible.
-
Tare the balance.
-
Begin the heating program under the specified atmosphere.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is determined from the initial significant weight loss.
-
The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyurethane samples.
Methodology:
-
Sample Preparation: A small sample of the polyurethane (5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate.
-
Heating and Cooling Rates: A typical rate is 10°C/min.
-
Temperature Program:
-
Heat the sample from ambient to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate to a low temperature (e.g., -100°C).
-
Heat the sample again at a controlled rate to a temperature above its melting point. The data from this second heating scan is typically used for analysis.
-
-
-
Procedure:
-
Place the sample pan and a reference pan in the DSC cell.
-
Run the temperature program.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve.
-
The melting temperature (Tm) is identified as an endothermic peak.
-
Visualizations
Experimental Workflow
Caption: Workflow for comparative thermal analysis of TDI and MDI polyurethanes.
Polyurethane Thermal Decomposition Pathways
Caption: General thermal decomposition pathways for polyurethanes.
The thermal degradation of polyurethanes is a complex process that can proceed through several mechanisms.[8] The primary decomposition of the urethane linkage generally occurs between 200°C and 250°C.[8] The main pathways include dissociation back to the isocyanate and polyol, or scission reactions that produce amines, carbon dioxide, and other products. The relative dominance of these pathways can be influenced by the specific isocyanate structure, with the more stable MDI structure potentially favoring pathways that require higher energy input.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Elastomers and Composites [journal.rubber.or.kr]
- 4. TDI and MDI of Polyurethane Materials [chinapolyparts.com]
- 5. psiurethanes.com [psiurethanes.com]
- 6. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
A Comparative Guide to the Biocompatibility of TDI, MDI, and HDI for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials is a critical step in the development of medical devices. Polyurethanes, a versatile class of polymers, are frequently utilized for their excellent mechanical properties and biocompatibility. However, the diisocyanates used in their synthesis can present toxicological risks. This guide provides a comparative assessment of the biocompatibility of three commonly used diisocyanates: toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI), with a focus on their suitability for medical applications.
Executive Summary
The biocompatibility of diisocyanates is a complex issue, with aromatic diisocyanates like TDI and MDI generally exhibiting greater reactivity and toxicity compared to the aliphatic diisocyanate HDI. This difference is largely attributed to the degradation of aromatic diisocyanates into potentially toxic aromatic amines. While TDI and MDI have been linked to respiratory sensitization and asthma, HDI is considered a safer alternative for many biomedical applications. This guide summarizes key experimental findings on the cytotoxicity, genotoxicity, and inflammatory responses associated with these diisocyanates to aid in informed material selection.
Comparison of Cytotoxicity
In vitro cytotoxicity studies are fundamental in assessing the biocompatibility of materials. The following table summarizes quantitative data from studies evaluating the effects of TDI, MDI, and HDI on cell viability, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Diisocyanate | Cell Type | Concentration | % Cell Viability Reduction | Reference |
| TDI | Human Lung Fibroblasts | 10⁻⁵ - 10⁻⁴ mol/L | 10 - 24% | [1] |
| MDI | (Data not directly comparable) | - | - | |
| HDI (monomer) | Human Skin Keratinocytes | LC50: ~150 µM | 50% | [2][3] |
| Human Skin Fibroblasts | LC50: ~100 µM | 50% | [2][3] | |
| Human Skin Melanocytes | LC50: ~50 µM | 50% | [2][3] | |
| HDI (isocyanurate) | Human Skin Keratinocytes | LC50: ~25 µM | 50% | [2][3] |
| Human Skin Fibroblasts | LC50: ~20 µM | 50% | [2][3] | |
| Human Skin Melanocytes | LC50: ~75 µM | 50% | [2][3] |
Note: A direct comparison of cytotoxicity is challenging due to variations in experimental conditions across studies. The provided data indicates that TDI exhibits cytotoxicity to human lung fibroblasts at micromolar concentrations. For HDI, the isocyanurate form appears to be more toxic than the monomer, with varying susceptibility observed among different skin cell types.
Comparison of Genotoxicity
Genotoxicity assessment is crucial to determine if a substance can damage genetic material. The comet assay is a common method used to measure DNA strand breaks.
| Diisocyanate | Cell Type | Exposure Conditions | Genotoxic Effect (% DNA in Tail) | Reference |
| TDI | Human Lymphocytes | 5 - 30 ppb (2h) | No significant change in Olive Tail Moment (OTM) in the overall group. A small susceptible group showed increased DNA strand breaks. | [4] |
| MDI | Human Lymphocytes | 5 - 30 ppb (2h) | No significant change in OTM in the overall group. A small susceptible group showed increased DNA strand breaks. | [4] |
| HDI | Human Lymphocytes | 5 - 30 ppb (2h) | No significant change in OTM in the overall group. A small susceptible group showed increased DNA strand breaks. | [4] |
Note: The available data from a study on workers exposed to low levels of diisocyanates did not show a significant overall increase in DNA damage for any of the tested compounds. However, the identification of a susceptible subpopulation suggests that individual sensitivity may play a role in the genotoxic potential of these diisocyanates.
Comparison of Inflammatory Response
The inflammatory potential of a biomaterial is a key determinant of its in vivo biocompatibility. The following table summarizes findings on the inflammatory cytokines released in response to diisocyanate exposure.
| Diisocyanate | Cell Type | Inflammatory Markers | Quantitative Data | Reference |
| TDI | Bronchial Epithelial Cells | IL-8 | Dose-dependent increase | [5] |
| Bronchoalveolar Lavage Fluid (in vivo, rats) | IL-4, IL-6 | Markedly increased | [6] | |
| MDI | Macrophages | M2 macrophage-associated markers and chemokines | Upregulation | [7][8] |
| HDI | (Data not directly comparable) | - | - |
Note: Both TDI and MDI have been shown to induce inflammatory responses. TDI stimulates the production of the pro-inflammatory chemokine IL-8 in bronchial epithelial cells and increases levels of IL-4 and IL-6 in vivo. MDI exposure leads to the expression of markers associated with M2 macrophages, which are involved in allergic airway responses.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose cells to various concentrations of the diisocyanate extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the DNA damage using image analysis software (e.g., measuring % DNA in the tail or Olive tail moment).
ELISA for Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol Outline (for a sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-8, TNF-α) and incubate overnight.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants from diisocyanate-treated and control cells to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine of interest.
-
Enzyme Conjugate: Add an enzyme-conjugated avidin or streptavidin (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the cellular response to diisocyanates and a general workflow for assessing their biocompatibility.
Caption: Signaling pathways activated by TDI exposure.
Caption: Workflow for assessing diisocyanate biocompatibility.
Caption: Decision-making flowchart for diisocyanate selection.
Conclusion
The choice between TDI, MDI, and HDI for medical applications requires a careful evaluation of their biocompatibility profiles. Aromatic diisocyanates, particularly TDI, exhibit higher reactivity and a greater potential for cytotoxicity and inflammatory responses. The degradation of aromatic diisocyanates into toxic by-products remains a significant concern for long-term medical implants. Aliphatic diisocyanates, such as HDI, are generally considered more biocompatible and are often preferred for medical devices where biostability and low toxicity are paramount. Researchers and developers must weigh the desired mechanical properties of the final polyurethane product against the biocompatibility of the constituent diisocyanates, with a clear trend favoring aliphatic options for enhanced safety in medical applications. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the biocompatibility of these important industrial chemicals.
References
- 1. Effect of toluene diisocyanate and its corresponding amines on viability and growth of human lung fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viability of cultured human skin cells treated with 1,6-hexamethylene diisocyanate monomer and its oligomer isocyanurate in different culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA strand breaks in the lymphocytes of workers exposed to diisocyanates: indications of individual differences in susceptibility after low-dose and short-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to toluene diisocyanate (TDI) induces IL-8 production from bronchial epithelial cells: effect of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,4'-Methylene diphenyl diisocyanate exposure induces expression of alternatively activated macrophage-associated markers and chemokines partially through Krüppel-like factor 4 mediated signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to TDI and MDI in High-Performance Coatings
For researchers, scientists, and drug development professionals, the selection of appropriate isocyanate chemistry is a critical determinant of the final properties and performance of polyurethane coatings. Toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are two of the most common aromatic isocyanates used in the formulation of these coatings. While both are foundational building blocks, their distinct chemical structures lead to significant differences in the performance characteristics of the resulting polyurethane films. This guide provides a comprehensive comparison of TDI and MDI in coating applications, supported by typical performance data and detailed experimental protocols for evaluation.
Chemical Structure and Morphology
At the molecular level, the differences between TDI and MDI dictate the morphology of the resulting polyurethane network. TDI is a mixture of 2,4 and 2,6 isomers, which introduces asymmetry into the polymer backbone. This irregularity can disrupt hard segment packing, leading to more flexible and elastomeric coatings. In contrast, the symmetry of 4,4'-MDI allows for more ordered and efficient packing of the hard segments, resulting in more rigid and crystalline polymer structures.
Caption: Chemical structure influences polymer morphology.
Performance Comparison: TDI vs. MDI Coatings
The following tables summarize the typical quantitative and qualitative performance characteristics of coatings formulated with TDI and MDI. It is important to note that these values can vary significantly based on the specific polyol, catalyst, and other additives used in the formulation.
Table 1: Typical Mechanical Properties
| Property | TDI-based Coating | MDI-based Coating | ASTM Test Method |
| Hardness (Shore A/D) | 60A - 95A | 40D - 80D | D2240 |
| Tensile Strength (MPa) | 15 - 35 | 30 - 60 | D412 |
| Elongation at Break (%) | 300 - 800 | 50 - 250 | D412 |
| Tear Strength (kN/m) | 40 - 80 | 60 - 120 | D624 |
| Abrasion Resistance (mg loss) | 50 - 150 | 20 - 80 | D4060 (Taber) |
Table 2: Thermal and Chemical Properties
| Property | TDI-based Coating | MDI-based Coating | ASTM Test Method |
| Glass Transition Temp. (°C) | -40 to 0 | 20 to 100 | E1640 (DMA) |
| Heat Deflection Temp. (°C) | 40 - 80 | 80 - 150 | D648 |
| Chemical Resistance | Good | Excellent | D1308 |
| UV Stability (Yellowing) | Prone to yellowing | Prone to yellowing | G154 |
| Cure Time | Faster | Slower | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducible and standardized evaluation of TDI and MDI-based coatings.
Mechanical Property Testing
A universal testing machine is used to determine the tensile strength, elongation, and tear strength of the cured coating films.
Caption: Workflow for mechanical property testing.
Protocol:
-
Specimen Preparation: Cast the polyurethane coating onto a non-stick surface and allow it to cure fully according to the manufacturer's instructions. Cut dumbbell-shaped specimens for tensile testing (ASTM D412) and trouser-shaped specimens for tear testing (ASTM D624) using a die cutter.
-
Tensile Testing (ASTM D412):
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
-
Tear Strength Testing (ASTM D624):
-
Make a small cut at the base of the "legs" of the trouser specimen.
-
Mount the legs of the specimen in the grips of the universal testing machine.
-
Apply a tensile load to propagate the tear at a constant crosshead speed (e.g., 50 mm/min).
-
Record the average load required to propagate the tear.
-
Calculate the tear strength by dividing the average load by the specimen thickness.
-
Chemical Resistance Testing (ASTM D1308)
This method evaluates the effect of various chemicals on the coating surface.
Protocol:
-
Reagent Selection: Choose a range of chemicals relevant to the intended application (e.g., acids, bases, solvents, cleaning agents).
-
Spot Test:
-
Apply a few drops of each test chemical to a cured and cleaned coating surface.
-
Cover the spots with a watch glass to prevent evaporation.
-
After a specified time (e.g., 24 hours), remove the watch glass and the chemical.
-
Rinse the surface with water and allow it to dry.
-
Evaluate the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
-
Immersion Test:
-
For more aggressive testing, fully immerse a coated panel in the test chemical for a specified duration and temperature.
-
After immersion, remove the panel, rinse, and dry it.
-
Evaluate the coating for any changes as described in the spot test.
-
Accelerated UV Weathering (ASTM G154)
This test simulates the damaging effects of sunlight and moisture on the coating.
Caption: Experimental workflow for UV weathering.
Protocol:
-
Apparatus: Use a fluorescent UV accelerated weathering tester (QUV) equipped with UVA-340 lamps to simulate the short-wave UV portion of sunlight.
-
Cycle: Program the instrument to run a cycle of alternating UV exposure and condensation. A typical cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Periodically remove the panels from the tester and evaluate them for:
-
Gloss: Measure the 60° gloss using a gloss meter (ASTM D523).
-
Color Change: Measure the color change (ΔE*) using a spectrophotometer (ASTM D2244).
-
Visual Defects: Inspect for cracking, blistering, and chalking (ASTM D660, D714, D4214).
-
-
Duration: Continue the exposure for a predetermined duration (e.g., 1000 hours) or until a certain level of degradation is observed.
Conclusion
The choice between TDI and MDI for coating applications is a trade-off between flexibility and rigidity, cure speed, and overall durability. TDI-based coatings are generally more flexible and cure faster, making them suitable for applications where elasticity is paramount. However, they often exhibit lower mechanical strength and thermal stability compared to their MDI counterparts. MDI-based coatings, on the other hand, offer superior hardness, tensile strength, and thermal resistance, making them ideal for demanding applications that require high durability and structural integrity. Both TDI and MDI are aromatic isocyanates and, as such, are susceptible to UV degradation, leading to yellowing upon prolonged sun exposure. For applications requiring high UV stability, aliphatic isocyanates should be considered. By understanding the fundamental differences between TDI and MDI and utilizing standardized testing protocols, researchers and formulators can make informed decisions to develop high-performance coatings tailored to specific application requirements.
Safety Operating Guide
Tolylene Diisocyanate (MIX OF ISOMERS) proper disposal procedures
This guide provides essential safety and logistical information for the proper disposal of Tolylene Diisocyanate (TDI), a mix of 2,4- and 2,6-isomers. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety Precautions:
-
Hazard Identification: TDI is a toxic and reactive chemical. It is classified as a hazardous substance and a suspected carcinogen.[1][2] Unused or off-spec TDI is listed as a U223 hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling TDI waste. This includes impervious chemical protective suits, chemical-resistant gloves and boots, and an approved full-face air-supplied respirator.[5]
-
Ventilation: Conduct all disposal and neutralization procedures in a well-ventilated area, preferably under an exhaust hood.[2]
-
Incompatible Materials: Avoid contact with water, strong bases (like sodium hydroxide), alcohols, amines, and ammonia, as these can cause vigorous, exothermic reactions that may lead to container rupture due to gas generation.[6] Controlled neutralization uses these reactions, but accidental contact can be dangerous.
Step 1: Waste Classification and Segregation
Properly classify your TDI waste at the point of generation. Do not mix it with other waste streams.
-
Unused or Off-Spec TDI: This is considered a U223 hazardous waste and requires special handling for disposal.[3]
-
Spilled Material: Spills must be immediately contained, neutralized, and collected for disposal as hazardous waste.[6]
-
Empty Containers: Drums or containers that held TDI are not "empty" until they meet RCRA standards (i.e., all liquid has been removed by pouring, pumping, or aspirating).[3] These containers still hold hazardous residue and must be decontaminated or managed by a professional service.[3]
Step 2: Spill Management and Decontamination
For small laboratory spills, follow this procedure:
-
Isolate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]
-
Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, kitty litter, sand, or Oil-Dri®.[1][6]
-
Neutralize: Slowly apply a prepared decontamination solution to the absorbed material. A general guideline is to use 10 parts decontamination solution for every one part of spilled TDI.[7] Allow the mixture to react for at least 24 hours.[8][9]
-
Collect: Once neutralized, collect the solid material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]
Step 3: Neutralization of Residual TDI
For decontaminating empty containers or treating small amounts of residual TDI, a neutralization solution is required. This process converts reactive isocyanates into more stable, inert urea compounds.[8][10]
Quantitative Data for Neutralization Solutions
The following table summarizes various formulations for TDI decontamination solutions. The goal is to facilitate the reaction of TDI with water, which is enhanced by the presence of a base and a surfactant.
| Component | Formulation 1[9] | Formulation 2[10] | Formulation 3[8] | Formulation 4[8] |
| Water | 90% | 92-97% | 65% | 70% |
| Ammonia (Conc.) | 8% | 3-8% | 5% (Dilute) | 5% (Dilute) |
| Detergent/Surfactant | 2% | - | 5% | 5% |
| Alcohol | - | - | 25% (Rectified Spirit) | 20% (Isopropyl Alcohol) |
| Reaction Time | ~24 hours | Varies | ~24 hours (Optimal) | ~24 hours (Optimal) |
Experimental Protocol: Preparation and Use of a Standard Decontamination Solution
This protocol details the preparation of a standard laboratory decontamination solution based on Formulation 1.
Materials:
-
Water
-
Concentrated Ammonia Solution (e.g., 28-30%)
-
Liquid laboratory detergent
-
A suitable container for mixing
Procedure:
-
In a designated container within a fume hood, measure 90 parts water.
-
Slowly add 8 parts concentrated ammonia solution to the water.
-
Add 2 parts liquid detergent to the solution.
-
Mix gently until a homogenous solution is formed.
-
To neutralize TDI residue, slowly add the decontamination solution to the container or material to be treated.
-
Caution: The reaction generates carbon dioxide gas.[6] Do not seal the container tightly. Leave it loosely capped or vented in a safe, ventilated area for at least 24-48 hours to allow gases to escape and the reaction to complete.
-
After the reaction period, the resulting solid (polyurea) can be collected and disposed of as hazardous waste.
Step 4: Final Disposal
All TDI waste, including neutralized solids and decontaminated containers, must be disposed of in accordance with local, state, and federal regulations.[1][2]
-
Solid Waste: Place all collected and neutralized TDI waste into clearly labeled, sealed hazardous waste containers.
-
Empty Drums: After decontamination, drums can be sent to a professional drum re-conditioner or a scrap metal recycler.[3] Crushing the drums after decontamination is recommended to prevent reuse.[3]
Logical Workflow for TDI Waste Disposal
Caption: Decision workflow for the safe disposal of different types of TDI waste.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Disposal of Empty TDI Drums - American Chemistry Council [americanchemistry.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. nj.gov [nj.gov]
- 7. scribd.com [scribd.com]
- 8. isca.in [isca.in]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. isca.in [isca.in]
- 11. Mobile [my.chemius.net]
- 12. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
